molecular formula C47H67N13O14S2 B11935419 Ornipressin acetate

Ornipressin acetate

Numéro de catalogue: B11935419
Poids moléculaire: 1102.2 g/mol
Clé InChI: AYJSELDHDXYDKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ornipressin acetate is a useful research compound. Its molecular formula is C47H67N13O14S2 and its molecular weight is 1102.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C47H67N13O14S2

Poids moléculaire

1102.2 g/mol

Nom IUPAC

acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)

Clé InChI

AYJSELDHDXYDKX-UHFFFAOYSA-N

SMILES canonique

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Origine du produit

United States

Foundational & Exploratory

Ornipressin Acetate: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary affinity for the vasopressin V1a receptor. This document provides a comprehensive technical overview of Ornipressin acetate, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor selectivity, and pharmacokinetic profile. Furthermore, this guide outlines detailed, representative experimental protocols for key assays relevant to its characterization and presents visual diagrams of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Properties

Ornipressin is a synthetic cyclic nonapeptide analog of arginine vasopressin, where the arginine at position 8 is substituted with ornithine. It is typically supplied as an acetate salt.

Table 1: Chemical Identifiers and Structure

IdentifierValue
IUPAC Name acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]
Synonyms 8-L-Ornithine-vasopressin acetate, Orn⁸-Vasopressin, POR-8, Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ acetate[2][3][4]
CAS Number 914453-98-8 (acetate salt)[2][5]
Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂[2][5]
Molecular Weight 1042.19 g/mol (free base)[2][5][6]
Peptide Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: 1-6)[2][4]
SMILES CC(=O)O.NCCC--INVALID-LINK--C(=O)NC(Cc3ccc(O)cc3)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--N)C(=O)N2">C@HC(=O)NCC(=O)N[5]
InChI Key AYJSELDHDXYDKX-HPILINOVSA-N[2]

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to off-white crystalline solid/powder[7][8]
Purity ≥98% (HPLC)[2][4][8]
Solubility DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL[2]
Storage Store at -20°C for long-term stability (≥ 4 years)[3][7]
Predicted Density 1.320 ± 0.06 g/cm³[9]
Predicted Boiling Point 1616.2 ± 65.0 °C[9]
Predicted Flash Point 931.3°C[9]

Pharmacology

This compound is a potent vasoconstrictor that acts as an agonist at vasopressin receptors, with a particular affinity for the V1a subtype.[10][11][12] Its action mimics that of endogenous vasopressin, leading to the contraction of vascular smooth muscle and a subsequent increase in blood pressure.[10]

Mechanism of Action

This compound exerts its vasoconstrictive effects primarily through the activation of V1a receptors located on vascular smooth muscle cells.[10] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. The binding of Ornipressin to the V1a receptor, which is coupled to Gq/11, activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and vasoconstriction.[10]

Gq_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Ornipressin V1a Receptor Signaling Pathway
Receptor Selectivity and Potency

This compound demonstrates selectivity for the vasopressin V1a and V2 receptors over the V1b and oxytocin (B344502) receptors.[2] In reporter gene expression assays using HEK293 cells, it has been shown to potently activate both human V1a and V2 receptors.[2]

Table 3: Receptor Activation Potency (EC₅₀)

ReceptorCell LineAssay TypeEC₅₀ (nM)
Human Vasopressin V1a HEK293Reporter Gene Expression0.69[2]
Human Vasopressin V2 HEK293Reporter Gene Expression0.45[2]
Human Vasopressin V1b HEK293Reporter Gene Expression7.5[2]
Human Oxytocin Receptor HEK293Reporter Gene Expression71[2]
Pharmacokinetics

Limited pharmacokinetic data is publicly available for this compound. The plasma half-life of Ornipressin has been reported to be between 1 to 2 hours.[5] Being a peptide, it is expected to be metabolized by peptidases in the liver and kidneys.[14] Due to its hydrophilic nature, oral bioavailability is likely to be poor, necessitating parenteral administration.[5]

Table 4: Pharmacokinetic Parameters

ParameterValueSpecies
Plasma Half-life 1 - 2 hours[5]Not Specified

Experimental Protocols

The following sections provide representative, detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard industry practices for similar compounds.

V1a Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.

Materials:

  • HEK293 cells stably expressing the human V1a receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Non-specific binding control: Unlabeled Arginine Vasopressin

  • This compound stock solution (in an appropriate solvent, e.g., water or DMSO)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hV1aR cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Add a constant concentration of [³H]-AVP (typically at or below its Kd) to all wells.

    • For non-specific binding wells, add a high concentration of unlabeled AVP.

    • Add serial dilutions of this compound to the competition wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

    • Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HEK293 Cell-Based Reporter Gene Assay

Objective: To determine the functional potency (EC₅₀) of this compound in activating the human V1a receptor.

Materials:

  • HEK293 cells

  • Transient or stable transfection reagents

  • Expression vector for the human V1a receptor

  • Reporter vector containing a response element (e.g., Serum Response Element - SRE) upstream of a reporter gene (e.g., luciferase)

  • Control vector (e.g., for normalization of transfection efficiency)

  • Cell culture medium and serum-free medium

  • This compound stock solution

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the V1a receptor expression vector and the SRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.

    • Allow cells to express the proteins for 24-48 hours.

  • Compound Treatment:

    • Replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the different concentrations of this compound to the cells in triplicate. Include a vehicle control.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • If a normalization vector was used, measure the activity of the second reporter.

  • Data Analysis:

    • Normalize the reporter gene activity if necessary.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.

In Vivo Pressor Activity in Rats

Objective: To evaluate the effect of this compound on arterial blood pressure in an animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Catheter for arterial cannulation (e.g., carotid or femoral artery)

  • Catheter for intravenous administration (e.g., jugular or femoral vein)

  • Pressure transducer and data acquisition system

  • Heparinized saline

  • This compound solution for intravenous administration

Methodology:

  • Animal Preparation:

    • Anesthetize the rat and ensure an adequate depth of anesthesia.

    • Surgically expose the carotid artery and jugular vein (or femoral artery and vein).

    • Cannulate the artery with a heparinized saline-filled catheter connected to a pressure transducer to monitor blood pressure.

    • Cannulate the vein for intravenous drug administration.

  • Stabilization and Baseline Measurement:

    • Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery until a stable blood pressure and heart rate are observed.

    • Record baseline mean arterial pressure (MAP) and heart rate.

  • Drug Administration:

    • Administer a bolus intravenous injection of the vehicle control and record any changes in blood pressure.

    • Administer increasing doses of this compound intravenously. Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.

  • Data Acquisition and Analysis:

    • Continuously record the arterial blood pressure throughout the experiment.

    • Calculate the change in MAP from baseline for each dose of this compound.

    • Plot the change in MAP against the dose of this compound to generate a dose-response curve.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Surgical Cannulation (Artery & Vein) Anesthesia->Surgery Stabilization Stabilization & Baseline BP Recording Surgery->Stabilization Vehicle Administer Vehicle Stabilization->Vehicle Dosing Administer Ornipressin (Increasing Doses) Vehicle->Dosing Recording Continuous BP Monitoring Dosing->Recording Analysis Calculate ΔMAP Recording->Analysis Plotting Generate Dose-Response Curve Analysis->Plotting

References

Ornipressin Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ornipressin acetate (B1210297), a synthetic peptide analogue of vasopressin. It details its physicochemical properties, pharmacological data, experimental protocols for its characterization, and the associated signaling pathways.

Core Physicochemical and Pharmacological Data

Ornipressin acetate is a potent vasoconstrictor agent with a primary affinity for the vasopressin V1A receptor.[1] Its chemical and pharmacological characteristics are summarized below.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 914453-98-8[2][3][4][5]
Molecular Formula C45H63N13O12S2 · xC2H4O2[2][3]
Molecular Weight 1042.19 g/mol (free base)
Purity ≥98% (HPLC)[2][3]
Appearance White to off-white solid
Solubility DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL[2][3]
Pharmacological Data: Receptor Affinity and In Vivo Activity

Ornipressin is a selective agonist for vasopressin receptors, demonstrating high potency at the V1A and V2 receptors.[2][3]

ParameterValueCell Line/ModelSource(s)
EC50 (V1A Receptor) 0.69 nMHEK293 (human)[2][3]
EC50 (V2 Receptor) 0.45 nMHEK293 (human)[2][3]
EC50 (V1B Receptor) 7.5 nMHEK293 (human)[2][3]
EC50 (Oxytocin Receptor) 71 nMHEK293 (human)[2][3]
In Vivo Effect Increased arterial blood pressureRat[2][3]
Effective Dose 0.1 nmol/kgRat[2][3]

Signaling Pathway of Ornipressin via the V1A Receptor

Ornipressin exerts its effects by acting as an agonist at the vasopressin V1A receptor, a G-protein coupled receptor (GPCR).[2][5] The binding of Ornipressin to the V1A receptor initiates a conformational change, leading to the activation of the Gq/11 protein subunit.[3][5][6] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2][4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in various physiological responses, most notably vasoconstriction in vascular smooth muscle cells.[2][4][6]

Ornipressin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ornipressin Ornipressin V1AR V1A Receptor (GPCR) Ornipressin->V1AR Binds Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_ER->Ca_ion Ca_ion->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to

Ornipressin V1A Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro: Reporter Gene Assay in HEK293 Cells

This protocol describes a method to determine the potency (EC50) of this compound by measuring its ability to activate a downstream reporter gene in response to V1A receptor stimulation. A common approach involves measuring the accumulation of an intracellular second messenger like cAMP, which then drives the expression of a reporter gene such as luciferase.

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing the human V1A receptor and a CRE-luciferase reporter construct are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded into 96-well white, clear-bottom plates at a density of approximately 30,000 cells per well.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Stimulation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are prepared in serum-free media to achieve a range of final concentrations.

  • The culture medium is removed from the cells, and the Ornipressin dilutions are added to the respective wells. "Unstimulated" control wells receive vehicle only.

  • The cells are incubated with the compound for a defined period (e.g., 6-8 hours) at 37°C.

3. Luciferase Assay:

  • After incubation, the plates are equilibrated to room temperature.

  • A luciferase assay reagent (e.g., ONE-Glo™) is added to each well according to the manufacturer's instructions.

  • The plate is incubated for a short period (e.g., 10 minutes) in the dark to allow the luminescent signal to stabilize.

  • Luminescence is measured using a plate reader.

4. Data Analysis:

  • The relative luminescence units (RLU) are plotted against the logarithm of the Ornipressin concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A1 Culture HEK293 cells (V1AR + CRE-Luc) A2 Seed cells in 96-well plate A1->A2 B1 Stimulate cells with Ornipressin dilutions A2->B1 A3 Prepare serial dilutions of this compound A3->B1 B2 Incubate for 6-8 hours at 37°C B1->B2 C1 Add Luciferase reagent B2->C1 C2 Measure Luminescence C1->C2 C3 Plot dose-response curve and calculate EC50 C2->C3

Workflow for In Vitro Reporter Gene Assay
In Vivo: Invasive Blood Pressure Measurement in Rats

This protocol outlines the standard invasive method for measuring the direct effect of this compound on arterial blood pressure in anesthetized rats.[7][8]

1. Animal Preparation and Anesthesia:

  • Adult rats (e.g., Wistar or Sprague-Dawley) are anesthetized using an appropriate agent such as urethane (B1682113) (1.2 g/kg, i.p.) or a ketamine/xylazine mixture.[7][8]

  • The animal is placed on a surgical table, and the ventral neck and right thigh areas are shaved and disinfected.[7][8]

2. Surgical Cannulation:

  • Carotid Artery: A midline incision is made in the neck to expose the left common carotid artery. The artery is carefully isolated, and two ligatures are placed around it. A small incision is made in the artery, and a cannula filled with heparinized saline is inserted and secured.[7][8] This cannula is connected to a pressure transducer to record blood pressure.[7][8][9]

  • Femoral Vein: An incision is made in the right thigh to expose the femoral vein. A cannula is inserted into the vein for intravenous administration of this compound.[7]

3. Blood Pressure Recording:

  • The pressure transducer is connected to a data acquisition system to record mean arterial pressure (MAP), systolic, and diastolic pressures.

  • The system is allowed to stabilize for 10-20 minutes to obtain a baseline blood pressure reading.[8][9]

4. Drug Administration and Measurement:

  • This compound, dissolved in saline, is administered intravenously through the femoral vein cannula at the desired dose (e.g., 0.1 nmol/kg).

  • Changes in blood pressure are continuously recorded and monitored. The peak change in MAP from the baseline is determined.

5. Data Analysis:

  • The change in blood pressure is quantified and compared to the baseline values. Statistical analysis is performed to determine the significance of the pressor effect.

BP_Measurement_Workflow cluster_surgery Surgical Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis A1 Anesthetize Rat (e.g., Urethane) A2 Cannulate Carotid Artery (for BP measurement) A1->A2 A3 Cannulate Femoral Vein (for IV administration) A1->A3 B1 Connect artery cannula to pressure transducer A2->B1 B3 Administer Ornipressin Acetate via IV A3->B3 B2 Record baseline blood pressure B1->B2 B2->B3 B4 Continuously record BP changes B3->B4 C1 Quantify change in Mean Arterial Pressure (MAP) B4->C1 C2 Perform statistical analysis C1->C2

References

Ornipressin Acetate: An In-Depth Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of the endogenous peptide hormone arginine vasopressin (AVP), is a potent vasoconstrictor. Its primary therapeutic application lies in its ability to reduce blood flow in specific vascular beds, a property leveraged in various clinical scenarios to control localized bleeding. This technical guide provides a comprehensive overview of the core mechanism of action of ornipressin acetate in vascular smooth muscle, detailing the molecular signaling cascades from receptor binding to the final contractile response. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ornipressin's pharmacology.

Core Mechanism of Action: From Receptor to Contraction

This compound exerts its vasoconstrictive effects by targeting the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily, located on the surface of vascular smooth muscle cells. The binding of this compound to the V1a receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction.

V1a Receptor Binding and G Protein Activation

As a V1a receptor agonist, this compound binding induces a conformational change in the receptor. The V1a receptor is coupled to the Gq/11 family of heterotrimeric G proteins. Upon receptor activation, the α-subunit of the Gq/11 protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the βγ-subunits and subsequent activation.

Phospholipase C Activation and Second Messenger Generation

The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Myosin Light Chain Kinase Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, the primary intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration. The elevated cytosolic Ca2+ binds to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then binds to and activates myosin light chain kinase (MLCK).

Myosin Light Chain Phosphorylation and Muscle Contraction

Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19. This phosphorylation event is the pivotal step in initiating smooth muscle contraction. It induces a conformational change in the myosin head, increasing its ATPase activity and enabling it to bind to actin filaments. The subsequent cyclical interaction between the myosin heads and actin filaments, known as cross-bridge cycling, results in the sliding of the filaments and, consequently, the contraction of the vascular smooth muscle cell.

Sustained Contraction and Calcium Sensitization

The second messenger DAG, generated alongside IP3, activates protein kinase C (PKC). Activated PKC contributes to the sustained phase of muscle contraction through several mechanisms. One key pathway involves the phosphorylation of a protein called CPI-17, which is a potent inhibitor of myosin light chain phosphatase (MLCP). MLCP is the enzyme responsible for dephosphorylating MLC20, leading to muscle relaxation. By inhibiting MLCP, PKC-mediated phosphorylation of CPI-17 leads to a sustained high level of MLC20 phosphorylation, even as intracellular calcium levels may begin to decline. This phenomenon is known as calcium sensitization, where the contractile apparatus is more sensitive to the available calcium.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of vasopressin analogues with the V1a receptor and their effects on vascular smooth muscle. It is important to note that while ornipressin is a potent V1a agonist, much of the detailed quantitative data in the literature is for the closely related endogenous ligand, arginine vasopressin (AVP).

Table 1: Binding Affinities of Vasopressin Analogues at the V1a Receptor

LigandReceptor SpeciesCell Type/TissueBinding Affinity (Kd/Ki, nM)Reference
Arginine Vasopressin (AVP)HumanRecombinant1.8 ± 0.4[1]
Arginine Vasopressin (AVP)RatA7r5 aortic smooth muscle cells~2[2]
OrnipressinHumanRecombinant HEK293 cellsEC50 = 0.69[3]
[3H]-Arginine VasopressinRatAortic smooth muscle cellsKd = 0.36[4]

Note: EC50 value for ornipressin in a reporter gene assay, which reflects functional potency rather than direct binding affinity.

Table 2: Functional Potency of Vasopressin Analogues in Vascular Smooth Muscle

LigandSpeciesTissue/Cell TypeParameterValue (nM)Reference
Arginine Vasopressin (AVP)RatA7r5 aortic smooth muscle cellsEC50 (Ca2+ increase)~5[2]
OrnipressinHumanRecombinant HEK293 cells (V1aR)EC50 (Reporter Gene Assay)0.69[3]
NorepinephrineRabbitAortic ringsEC50 (Contraction)31 ± 6[5]

Table 3: Ornipressin-Induced Effects on Intracellular Signaling

ParameterCell Type/TissueAgonist ConcentrationObserved EffectReference
Intracellular Ca2+Rat aortic smooth muscle cellsDose-dependent AVPPreceded the rise in intracellular Na+[6]
Myosin Light Chain PhosphorylationRat mesenteric artery smooth muscle cells0.1 nM Angiotensin IIPeak phosphorylation at 4 minutes[7]

Note: Data for angiotensin II is provided as an example of agonist-induced MLC phosphorylation in vascular smooth muscle.

Experimental Protocols

Radioligand Binding Assay for V1a Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.

a. Membrane Preparation:

  • Culture cells expressing the V1a receptor (e.g., A7r5 rat aortic smooth muscle cells or HEK293 cells transfected with the human V1a receptor) to high confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Competitive Binding Assay:

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Add increasing concentrations of unlabeled this compound (the competitor).

  • Add a fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-Manning compound) at a concentration at or below its Kd value.

  • For the determination of non-specific binding, add a saturating concentration of an unlabeled V1a receptor antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol describes a method for measuring the contractile response of isolated vascular rings to this compound.

a. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical protocols.

  • Carefully dissect the thoracic aorta or another artery of interest and place it in ice-cold Krebs-Henseleit solution.

  • Clean the artery of adhering fat and connective tissue.

  • Cut the artery into rings of 2-3 mm in length.

b. Isometric Tension Measurement:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Connect one end of the ring to a fixed support and the other end to an isometric force transducer.

  • Apply a resting tension to the rings (e.g., 1-2 grams) and allow them to equilibrate for at least 60 minutes, with periodic washing.

  • Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

  • After washing and re-equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Record the isometric tension generated at each concentration until a maximal response is achieved.

c. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).[5]

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured vascular smooth muscle cells in response to this compound.[9][10][11][12]

a. Cell Preparation and Dye Loading:

  • Plate vascular smooth muscle cells on glass coverslips and grow to sub-confluency.

  • Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

b. Fluorescence Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with HBSS.

  • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

  • Establish a stable baseline fluorescence ratio (340/380 nm).

  • Stimulate the cells by adding this compound to the perfusion solution.

  • Record the change in the 340/380 nm fluorescence ratio over time.

c. Data Analysis:

  • The 340/380 nm fluorescence ratio is proportional to the intracellular free Ca2+ concentration.

  • Calibrate the fluorescence ratio to absolute Ca2+ concentrations using the Grynkiewicz equation if required, by determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) with saturating Ca2+, respectively.[9]

  • Analyze the data to determine parameters such as the peak increase in intracellular Ca2+ and the duration of the calcium transient.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol describes a method to quantify the level of myosin light chain phosphorylation in vascular smooth muscle cells or tissues following stimulation with this compound.[1][13][14][15][16]

a. Sample Preparation:

  • Treat vascular smooth muscle cells or tissues with this compound for various time points.

  • Rapidly lyse the cells or homogenize the tissues in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

b. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). To separate the phosphorylated and unphosphorylated forms of MLC20, Phos-tag™ SDS-PAGE can be used.[13]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC20).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC20 or a housekeeping protein like GAPDH.

c. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the level of MLC20 phosphorylation as the ratio of the p-MLC20 signal to the total MLC20 signal.

  • Compare the phosphorylation levels in ornipressin-treated samples to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

Ornipressin_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Calmodulin Calmodulin Ca2_increase->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Vascular Smooth Muscle Contraction pMLC->Contraction Leads to CPI17 CPI-17 PKC->CPI17 Phosphorylates pCPI17 Phosphorylated CPI-17 CPI17->pCPI17 MLCP Myosin Light Chain Phosphatase (MLCP) pCPI17->MLCP Inhibits MLCP->pMLC Dephosphorylates

Caption: this compound signaling pathway in vascular smooth muscle.

Experimental_Workflow cluster_binding V1a Receptor Binding Assay cluster_contraction In Vitro Contraction Assay cluster_calcium Intracellular Calcium Measurement cluster_phosphorylation MLC Phosphorylation Assay Membrane_Prep Membrane Preparation (V1aR-expressing cells) Comp_Binding Competitive Binding ([³H]-Ligand + Ornipressin) Membrane_Prep->Comp_Binding Filtration Filtration & Washing Comp_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc Aortic_Ring Aortic Ring Preparation Organ_Bath Mount in Organ Bath Aortic_Ring->Organ_Bath Tension_Record Record Isometric Tension (Ornipressin Dose-Response) Organ_Bath->Tension_Record EC50_Calc EC50 Calculation Tension_Record->EC50_Calc Cell_Culture Culture VSMCs Fura2_Loading Load with Fura-2 AM Cell_Culture->Fura2_Loading Fluorescence_Imaging Ratiometric Fluorescence Imaging (340/380 nm) Fura2_Loading->Fluorescence_Imaging Ca_Analysis Analyze [Ca²⁺]i Transient Fluorescence_Imaging->Ca_Analysis Cell_Treatment Treat VSMCs with Ornipressin Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Phos-tag SDS-PAGE & Western Blot (pMLC, total MLC) Lysis->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry

Caption: Experimental workflows for studying this compound's effects.

Conclusion

This compound is a potent vasoconstrictor that acts through the V1a receptor on vascular smooth muscle cells. Its mechanism of action involves a well-characterized Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium, activation of myosin light chain kinase, and subsequent phosphorylation of the myosin light chain, which drives muscle contraction. The activation of protein kinase C contributes to a sustained contractile response through calcium sensitization. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to develop novel therapeutics targeting the vasopressin signaling pathway.

References

Ornipressin Acetate: A Deep Dive into its Selective Vasopressin V1a Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of arginine vasopressin (AVP), is a potent vasoconstrictor that exhibits a high degree of selectivity for the vasopressin V1a receptor. Also known as [8-ornithine]-vasopressin, its structure differs from the endogenous hormone AVP by the substitution of ornithine for arginine at position 8. This modification significantly influences its receptor binding profile and subsequent physiological effects. This technical guide provides a comprehensive overview of ornipressin acetate (B1210297), focusing on its mechanism of action, receptor selectivity, and the experimental methodologies used to characterize its pharmacological profile.

Chemical Properties and Structure

Ornipressin acetate is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, where the two cysteine residues are joined by a disulfide bridge.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C45H63N13O12S2 · C2H4O2
Molecular Weight 1102.2 g/mol
CAS Number 3397-23-7
Appearance White to off-white solid
Purity Typically >98%

Mechanism of Action: V1a Receptor-Mediated Signaling

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The V1a receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of ornipressin to the V1a receptor, a conformational change in the receptor activates the associated G protein. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

This signaling pathway is the primary mechanism underlying the potent vasoconstrictive effects of ornipressin.[1][2]

V1a_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Leads to

Caption: V1a Receptor Signaling Pathway.

Receptor Selectivity Profile

A key characteristic of ornipressin is its selectivity for the V1a receptor over other vasopressin receptor subtypes (V1b and V2) and the structurally related oxytocin (B344502) receptor. This selectivity profile is critical for its therapeutic application, as it minimizes off-target effects. The functional selectivity of ornipressin has been determined using in vitro reporter gene assays.

Table 2: Functional Potency (EC50) of this compound at Human Vasopressin and Oxytocin Receptors

ReceptorEC50 (nM)
V1a Receptor 0.69
V2 Receptor 0.45
V1b Receptor 7.5
Oxytocin Receptor 71

Data obtained from reporter gene expression assays in HEK293 cells.

While ornipressin shows high potency at both V1a and V2 receptors in this particular assay, its selectivity against the V1b and oxytocin receptors is evident. For comparison, the binding affinities of the endogenous ligand, arginine vasopressin (AVP), are provided below.

Table 3: Binding Affinity (Ki) of Arginine Vasopressin (AVP) at Human Vasopressin Receptors

ReceptorKi (nM)
V1a Receptor 1.8 ± 0.4
V2 Receptor ~0.85

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic parameters for ornipressin in humans are not extensively documented in publicly available literature. However, based on data from related vasopressin analogues like desmopressin (B549326), it is expected to have a relatively short half-life when administered intravenously. For instance, the terminal elimination half-life of desmopressin is approximately 2 to 3 hours.

Pharmacodynamics

The primary pharmacodynamic effect of ornipressin is vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in mean arterial pressure.[3] In animal models, administration of ornipressin has been shown to significantly increase arterial blood pressure.[4] Studies have also demonstrated its potent vasoconstrictive effects on specific vascular beds, such as the coronary arteries, which can lead to a decrease in myocardial blood flow.[3]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental techniques. The following sections outline the general methodologies for key assays.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing V1a, V1b, or V2 receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-AVP) Radioligand->Incubation Test_Compound Test Compound (Ornipressin) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generate Competition Curve (% Specific Binding vs. Log[Ornipressin]) Quantification->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50->Ki_Calc Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing V1a or V1b receptors) Dye_Loading Loading with Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Fluor Measure Baseline Fluorescence Dye_Loading->Baseline_Fluor Compound_Addition Addition of Ornipressin (various concentrations) Baseline_Fluor->Compound_Addition Kinetic_Fluor Measure Kinetic Fluorescence Changes Compound_Addition->Kinetic_Fluor Dose_Response Generate Dose-Response Curve (Fluorescence change vs. Log[Ornipressin]) Kinetic_Fluor->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

Pharmacodynamics of Ornipressin Acetate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively acts on vasopressin V1a receptors.[1][2] Its primary pharmacodynamic effect is the contraction of vascular smooth muscle, leading to increased vascular resistance and a subsequent rise in blood pressure.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of Ornipressin acetate in preclinical models, focusing on its mechanism of action, quantitative effects on cardiovascular parameters, and detailed experimental protocols for its evaluation.

Mechanism of Action: V1a Receptor Signaling

This compound exerts its vasoconstrictive effects by binding to and activating V1a receptors, which are G-protein coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells.[1][4] The activation of the V1a receptor initiates a well-defined intracellular signaling cascade.

The V1a receptor is coupled to the Gq/11 family of G-proteins.[5] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP Contraction Vasoconstriction MyosinLCP->Contraction Leads to

Caption: this compound V1a Receptor Signaling Pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound and related vasopressin analogues in various preclinical models.

Table 1: Effects of Ornipressin on Isolated Guinea Pig Hearts (Langendorff Perfusion at Constant Pressure) [6]

Ornipressin Concentration (IU/L)Change in Coronary Flow (%)Change in Heart Rate (bpm)Change in Systolic Left Ventricular Pressure (mmHg)
0.05
0.1↓↓↓↓↓↓
0.25↓↓↓↓↓↓↓↓↓
0.5↓↓↓↓↓↓↓↓↓↓↓↓
1.0↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓
Note: Arrows indicate a decrease. The number of arrows represents the relative magnitude of the decrease as reported in the study. The study reported a significant (P < 0.001) concentration-dependent decrease for all parameters.

Table 2: Vasoconstrictor Potency of Arginine Vasopressin (AVP) in Isolated Rat Mesenteric Arteries [3]

ParameterValue
EC50 for Vasoconstriction ~30 pM
Lowest Concentration for Significant Vasoconstriction 30 pM
Lowest Concentration for Maximal Vasoconstriction 10 nM

Experimental Protocols

Ex Vivo Model: Isolated Langendorff Perfused Guinea Pig Heart

This protocol is based on the methodology described for studying the cardiac effects of Ornipressin.[6]

Langendorff_Protocol cluster_preparation Animal Preparation cluster_perfusion Langendorff Perfusion Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Heparin Administer Heparin Anesthesia->Heparin Thoracotomy Perform Thoracotomy Heparin->Thoracotomy HeartIsolation Isolate Heart Thoracotomy->HeartIsolation Cannulation Cannulate Aorta HeartIsolation->Cannulation RetrogradePerfusion Initiate Retrograde Perfusion (Krebs-Henseleit Buffer, 37°C, O₂/CO₂) Cannulation->RetrogradePerfusion Stabilization Stabilize for 20-30 min RetrogradePerfusion->Stabilization Baseline Record Baseline Parameters (Coronary Flow, HR, LVP) Stabilization->Baseline OrnipressinAdmin Administer Ornipressin (Cumulative Concentrations) Baseline->OrnipressinAdmin DataRecording Continuously Record Parameters OrnipressinAdmin->DataRecording Washout Washout with Buffer DataRecording->Washout Analysis Analyze Concentration-Response Relationships DataRecording->Analysis

Caption: Experimental Workflow for Langendorff Perfused Heart Assay.

Methodology:

  • Animal Preparation: Adult guinea pigs are anesthetized, and heparin is administered to prevent blood clotting. A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C and constant pressure is initiated. The heart is allowed to stabilize for 20-30 minutes.

  • Data Acquisition: A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure. Coronary flow, heart rate (HR), and left ventricular pressure (LVP) are continuously monitored and recorded.

  • Drug Administration: this compound is administered in a cumulative, concentration-dependent manner into the perfusion buffer.

  • Data Analysis: The changes in coronary flow, HR, and LVP from baseline are measured at each Ornipressin concentration to construct concentration-response curves.

In Vivo Model: Hemodynamic Assessment in Anesthetized Rats

This protocol is a synthesized methodology based on established techniques for measuring cardiovascular parameters in rats in response to vasopressin analogues.[3][7][8][9]

InVivo_Rat_Protocol cluster_preparation Animal Preparation cluster_instrumentation Instrumentation & Stabilization cluster_experiment Experimental Procedure cluster_analysis Data Analysis Rat Wistar or Sprague-Dawley Rat Anesthesia Anesthetize (e.g., Urethane (B1682113) or Pentobarbital) Rat->Anesthesia Tracheotomy Perform Tracheotomy (for ventilated animals) Anesthesia->Tracheotomy Catheterization Catheterize Femoral Artery (for Blood Pressure) and Vein (for Drug Administration) Tracheotomy->Catheterization Transducer Connect Arterial Catheter to Pressure Transducer Catheterization->Transducer ECG Attach ECG Electrodes Catheterization->ECG Stabilization Allow for Stabilization Period Transducer->Stabilization ECG->Stabilization Baseline Record Baseline (MAP, HR, ECG) Stabilization->Baseline OrnipressinAdmin Administer this compound (Intravenous Bolus or Infusion) Baseline->OrnipressinAdmin DataRecording Continuously Record Hemodynamic Parameters OrnipressinAdmin->DataRecording Analysis Analyze Changes in MAP and HR from Baseline DataRecording->Analysis

Caption: In Vivo Hemodynamic Assessment Workflow in Rats.

Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane or pentobarbital). A tracheotomy may be performed to facilitate spontaneous or mechanical ventilation.

  • Catheterization: The femoral artery is cannulated for direct measurement of arterial blood pressure. The femoral vein is cannulated for the intravenous administration of this compound.

  • Instrumentation and Stabilization: The arterial catheter is connected to a pressure transducer to record blood pressure. ECG electrodes are placed to monitor heart rate. The animal is allowed a stabilization period to ensure hemodynamic stability.

  • Baseline Measurements: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.

  • Data Recording and Analysis: MAP and HR are continuously recorded throughout the experiment. The changes in these parameters from baseline are calculated for each dose to determine the dose-response relationship.

Conclusion

Preclinical studies consistently demonstrate that this compound is a potent vasoconstrictor that acts via V1a receptors. The pharmacodynamic effects are characterized by a concentration-dependent increase in vascular resistance, leading to an elevation in blood pressure, and can be accompanied by reflex changes in heart rate. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other vasopressin analogues in a preclinical setting. A thorough understanding of its pharmacodynamics is crucial for its potential therapeutic applications and for anticipating its physiological effects.

References

In Vivo Effects of Ornipressin Acetate on Systemic Blood Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor used clinically to manage hypotension and control bleeding, particularly during surgical procedures.[1][2] Its primary therapeutic action is mediated through its high affinity for vasopressin V1a receptors located on vascular smooth muscle cells.[1][3] Understanding the in vivo effects of Ornipressin on systemic blood pressure is critical for its safe and effective clinical application and for the development of novel vasoactive drugs. This technical guide provides an in-depth overview of Ornipressin's mechanism of action, summarizes quantitative data from in vivo studies, details relevant experimental protocols, and visualizes key pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action: V1a Receptor Signaling

The vasoconstrictive effect of Ornipressin, leading to an increase in systemic blood pressure, is initiated by its binding to the V1a vasopressin receptor (V1aR).[3] The V1aR is a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells.[3] The binding of Ornipressin activates a well-defined intracellular signaling cascade, resulting in smooth muscle contraction.[1][3]

The sequence of events is as follows:

  • Receptor Binding: Ornipressin acetate binds to the V1a receptor.[3]

  • G-Protein Activation: This binding activates the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C.[1][3]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]

  • Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction and a subsequent rise in systemic blood pressure.[1][3]

Ornipressin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Ornipressin Ornipressin Acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds GProtein Gq/11 Protein V1aR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 Produces PIP2 PIP2 PIP2->PLC Hydrolyzes ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Triggers Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to BloodPressure Increase in Systemic Blood Pressure Vasoconstriction->BloodPressure

Caption: V1a receptor signaling cascade initiated by Ornipressin.

Quantitative Data on Systemic Blood Pressure

The potent vasoconstrictor properties of Ornipressin lead to significant, dose-dependent increases in systemic blood pressure.[4][5] The following table summarizes quantitative findings from a clinical study investigating the local injection of Ornipressin during general anesthesia.

Parameter Dosage Patient Cohort Observation Source
Blood Pressure ResponseMax dosage of 2 IU (diluted to 0.25 IU/ml)169 patients undergoing surgery with general anesthesiaA moderate increase in blood pressure was observed in 43% of patients.[2]
Systolic/Diastolic Pressure ChangeMax dosage of 2 IU (diluted to 0.25 IU/ml)169 patients undergoing surgery with general anesthesiaIn 10% of patients, the increase in systolic and/or diastolic pressure was between 30-70 mmHg.[2]

Note: While extensive dose-response data from preclinical animal models were not available in the reviewed literature, the clinical data clearly demonstrates a significant pressor effect. Studies on the parent compound, vasopressin, show that intravenous infusions in the range of 2-15 ng/kg/min produce pressor effects in rats.[6]

Experimental Protocols for In Vivo Assessment

Evaluating the in vivo effects of Ornipressin on systemic blood pressure requires rigorous and well-controlled experimental designs. The gold standard for continuous and accurate measurement is the use of invasive arterial cannulation in appropriate animal models.[7][8]

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used for cardiovascular studies.[8] Conscious, chronically prepared rabbits have also been utilized in vasopressin research.[9]

  • Housing and Acclimatization: Animals should be housed under standard laboratory conditions and allowed to acclimatize for at least one week before experimentation to minimize stress-induced blood pressure fluctuations.

Drug Preparation and Administration
  • Preparation: this compound should be dissolved in a suitable sterile vehicle, such as 0.9% saline, to the desired concentrations.

  • Administration: For assessing acute effects on blood pressure, intravenous (IV) administration via a cannulated vein (e.g., jugular or femoral) is the preferred route due to its rapid onset.[1]

Measurement of Systemic Blood Pressure (Invasive Method)
  • Anesthesia: The animal is anesthetized using an appropriate agent, such as urethane (B1682113) or a ketamine/xylazine cocktail, which provides stable anesthesia with minimal interference on basal blood pressure.[7][8]

  • Surgical Cannulation: A catheter is surgically inserted into a major artery, typically the carotid or femoral artery.[7] Meticulous surgical skill is required to avoid damage to surrounding nerves and vessels.[8]

  • Transducer Connection: The arterial catheter is filled with heparinized saline to prevent clotting and connected to a pressure transducer. The transducer converts the mechanical pressure wave into an electrical signal.[7]

  • Data Acquisition: The signal is amplified and recorded by a data acquisition system (e.g., a student physiograph or a digital system), allowing for continuous monitoring of systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.[7]

  • Calibration: The pressure transducer must be calibrated against a known pressure source, such as a sphygmomanometer, before recording to ensure data accuracy.[8]

  • Stabilization: Following surgery, a stabilization period is allowed for the animal's blood pressure to reach a steady baseline before any pharmacological intervention.

Experimental_Workflow Start Start Acclimatization 1. Animal Acclimatization (≥ 1 week) Start->Acclimatization Anesthesia 2. Anesthesia Administration (e.g., Urethane) Acclimatization->Anesthesia Surgery 3. Surgical Preparation (Arterial & Venous Cannulation) Anesthesia->Surgery Stabilization 4. System Stabilization (Wait for steady state) Surgery->Stabilization Baseline 5. Baseline BP Recording (Continuous Monitoring) Stabilization->Baseline Administration 6. This compound Administration (IV) Baseline->Administration PostInfusion 7. Post-Infusion BP Recording (Continuous Monitoring) Administration->PostInfusion Analysis 8. Data Analysis (Calculate ΔMAP, etc.) PostInfusion->Analysis End End Analysis->End

Caption: General workflow for in vivo blood pressure studies.

Considerations and Potential Adverse Effects

The potent vasoconstrictive action of Ornipressin necessitates careful consideration of its adverse effects, which are primarily extensions of its therapeutic mechanism.[1]

  • Hypertension: Excessive dosage can lead to hypertension, which poses a risk for individuals with pre-existing cardiovascular conditions like coronary artery disease.[1][4]

  • Cardiovascular Effects: Other potential cardiovascular side effects include reflex bradycardia (a slower-than-normal heart rate) and, in rare cases, arrhythmias or myocardial ischemia due to coronary vasoconstriction.[1][4][5]

  • Peripheral Ischemia: The powerful vasoconstriction can compromise blood flow to extremities, creating a risk of tissue ischemia.[1]

Therefore, in both clinical use and preclinical research, careful dose selection and continuous cardiovascular monitoring are essential to mitigate these risks.[2][4]

References

Ornipressin Acetate: A Technical Guide to its Role in Peripheral Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications, particularly in managing hypotensive states and controlling localized bleeding.[1][2] Its primary mechanism of action involves the stimulation of vasopressin V1a receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in vasoconstriction.[1][3] This technical guide provides an in-depth overview of the pharmacology of ornipressin acetate, focusing on its role in peripheral vasoconstriction, and is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: V1a Receptor-Mediated Vasoconstriction

Ornipressin is a specific agonist for the vasopressin V1 receptor.[3] The vasoconstrictive effects of ornipressin are primarily mediated through its interaction with V1a receptors located on vascular smooth muscle cells.[3] Binding of ornipressin to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle contraction and a subsequent increase in peripheral vascular resistance.[1][3]

The key steps in this signaling pathway are:

  • Receptor Binding: Ornipressin binds to the V1a receptor on the surface of vascular smooth muscle cells.[3]

  • G-Protein Activation: This binding activates a Gq/11 G-protein.

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).[3]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

  • Smooth Muscle Contraction: The elevated intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.[3]

dot

Ornipressin_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Induces

Figure 1: Signaling pathway of ornipressin-induced vasoconstriction.

Quantitative Data on Vasoconstrictive Effects

The vasoconstrictor potency of this compound has been quantified in various preclinical models. The following tables summarize key quantitative data from in vivo and in vitro studies.

ParameterValueSpecies/ModelReference
Receptor Binding
Ki (V1 Receptor)1.74 nMNot specified[3]
In Vivo Hemodynamics
↑ Systolic Arterial Pressure33%Anesthetized Dog[1]
↑ Diastolic Arterial Pressure39%Anesthetized Dog[1]
↑ Total Peripheral Resistance159%Anesthetized Dog[1]
In Vitro Vasoconstriction
↓ Coronary FlowConcentration-dependentIsolated Guinea Pig Heart[4][5]

Table 1: Quantitative data on the vasoconstrictive effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the vasoconstrictive properties of this compound. Below are representative protocols for in vitro and in vivo experimental setups.

In Vitro Assessment of Vasoconstriction using Wire Myography

Wire myography is a standard in vitro technique to assess the contractility of isolated small arteries in response to vasoactive substances.[6][7][8]

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat) and dissect the mesenteric arcade.[2][4]

  • Isolate a segment of a second- or third-order mesenteric artery (approximately 2 mm in length).[4]

  • Carefully clean the artery of surrounding adipose and connective tissue in a cold physiological salt solution (PSS).[4]

2. Mounting the Artery:

  • Mount the arterial segment on two parallel stainless-steel wires (40 µm diameter) in the chamber of a wire myograph.[4][6]

  • One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.[4]

  • The chamber is filled with PSS and maintained at 37°C, continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[4]

3. Normalization and Viability Testing:

  • The artery is stretched to its optimal resting tension, which is determined by a normalization procedure to establish the optimal length-tension relationship for maximal active force generation.

  • Assess the viability of the artery by challenging it with a high-potassium solution (e.g., 60 mM KCl) to induce depolarization and contraction.

  • Endothelial integrity can be checked by assessing the relaxation response to acetylcholine (B1216132) after pre-constriction with an alpha-agonist like phenylephrine.

4. This compound Dose-Response Curve:

  • After a washout period, cumulative concentrations of this compound are added to the bath.

  • Record the isometric tension generated at each concentration until a maximal response is achieved.

  • The data can be used to construct a dose-response curve and determine the EC50 value (the concentration of ornipressin that produces 50% of the maximal contraction).

dot

Wire_Myography_Workflow Start Start Dissect Dissect Mesenteric Artery Start->Dissect Mount Mount Artery in Wire Myograph Dissect->Mount Normalize Normalize to Optimal Resting Tension Mount->Normalize Viability Assess Viability (e.g., with KCl) Normalize->Viability DoseResponse Cumulative Addition of This compound Viability->DoseResponse Record Record Isometric Tension DoseResponse->Record Analyze Analyze Data (Dose-Response Curve, EC50) Record->Analyze End End Analyze->End In_Vivo_Workflow Start Start Anesthetize Anesthetize Animal Model Start->Anesthetize Instrument Surgical Instrumentation (Catheters, Flow Probes) Anesthetize->Instrument Baseline Record Baseline Hemodynamics (MAP, CO) Instrument->Baseline Administer Administer Ornipressin (Dose-Response) Baseline->Administer Monitor Continuously Monitor Hemodynamics Administer->Monitor Calculate Calculate Peripheral Resistance Monitor->Calculate Analyze Analyze Dose-Response Relationship Calculate->Analyze End End Analyze->End

References

Ornipressin Acetate: A Technical Guide to its Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analog of the endogenous hormone vasopressin, has emerged as a valuable tool in biomedical research. Characterized by its potent vasoconstrictive properties, it primarily exerts its effects through the vasopressin V1a receptor. This in-depth technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of Ornipressin acetate. It further details established experimental protocols for its investigation and presents key quantitative data to inform its application in a research setting.

Discovery and Synthesis

Ornipressin ([Orn⁸]-vasopressin) was developed as a synthetic derivative of arginine vasopressin (AVP), where the arginine residue at position 8 is substituted with ornithine.[1][2] This modification confers a higher selectivity for the V1a receptor compared to the V2 receptor, resulting in potent vasoconstrictor effects with reduced antidiuretic activity.[3][4]

Chemical Structure

The chemical structure of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂, with a disulfide bridge between the two cysteine residues.[2][5]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol:

  • Resin Selection and Preparation: A Rink Amide resin is utilized to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).[6][7]

  • Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. Each cycle involves:

    • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.[7]

    • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

    • Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin to form a new peptide bond.[8]

    • Washing: The resin is washed again with DMF.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[9]

  • Disulfide Bridge Formation: The linear peptide is subjected to oxidation to form the intramolecular disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly basic pH.[9]

  • Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified fractions are then lyophilized to obtain the final this compound powder.[6]

Mechanism of Action

This compound is a potent agonist of the vasopressin V1a receptor.[5] The V1a receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[10][11]

Upon binding of this compound to the V1a receptor, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.[12]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).[12][13]

  • Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14]

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[13][15]

  • Physiological Response: The increase in intracellular Ca²⁺ concentration in vascular smooth muscle cells leads to their contraction, resulting in vasoconstriction.[14]

V1a_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein (α, β, γ) V1aR->Gq Activates G_alpha_GTP Gα-GTP Gq->G_alpha_GTP G_beta_gamma Gβγ Gq->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Induces Reporter_Assay_Workflow Start Start Seed_Cells Seed V1a-HEK293 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with compound dilutions Incubate_Overnight->Treat_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 4-6 hours Treat_Cells->Incubate_Treatment Lyse_and_Assay Lyse cells and add luciferase reagent Incubate_Treatment->Lyse_and_Assay Read_Luminescence Measure luminescence Lyse_and_Assay->Read_Luminescence Analyze_Data Analyze data and determine EC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Ornipressin Acetate's Effects on Renal Water Reabsorption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of the natural hormone vasopressin, is primarily recognized for its potent vasoconstrictive properties mediated through vasopressin V1a receptors.[1] Marketed under trade names such as POR-8, its primary clinical applications leverage this vasoconstrictive effect, including managing hypotension during surgical procedures and controlling bleeding from esophageal varices.[1]

While its V1a receptor-mediated effects are dominant, ornipressin also exhibits a lesser affinity for vasopressin V2 receptors located in the principal cells of the renal collecting ducts.[1] This interaction, although minor compared to its vasoconstrictive action, implicates ornipressin in the regulation of renal water reabsorption and urine concentration.[1] This technical guide provides a comprehensive overview of the known and inferred effects of ornipressin acetate (B1210297) on renal water reabsorption, detailing the underlying molecular mechanisms, presenting available quantitative data, and outlining key experimental protocols for its characterization.

Mechanism of Action on Renal Water Reabsorption

The antidiuretic effect of ornipressin is presumed to follow the well-established pathway of vasopressin V2 receptor activation in the kidney's collecting duct principal cells. Direct experimental evidence specifically for ornipressin's action on this pathway is limited; therefore, the following mechanism is largely inferred from the extensive research on vasopressin and its analogues.

Upon binding to the V2 receptor on the basolateral membrane of a principal cell, ornipressin is thought to initiate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][4] PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channel.[3][4] This phosphorylation event is a critical trigger for the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the cell.[3][4] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid into the cell, down its osmotic gradient.

V2R_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane Ornipressin V2R Ornipressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2 AQP2_p Phosphorylated AQP2 Vesicle ApicalMembrane Apical Membrane with Inserted AQP2 Channels AQP2_p->ApicalMembrane Translocates & Inserts WaterReabsorption Water Reabsorption ApicalMembrane->WaterReabsorption Facilitates

Caption: Inferred V2 Receptor Signaling Pathway for Ornipressin.

Quantitative Data on Renal Effects

Direct dose-response data for ornipressin acetate's effect on renal water reabsorption is scarce in preclinical and in vitro studies. However, clinical studies in specific patient populations provide some quantitative insights into its renal effects.

Table 1: Effects of Ornipressin Infusion on Renal Function in Patients with Decompensated Cirrhosis

ParameterBaseline (Mean ± SE or Range)During Ornipressin Infusion (Mean ± SE or Range)Percent ChangeStudy PopulationOrnipressin DoseCitation
Urine Volume30 ml/h500 ml/h+1567%Single patient with decompensated alcoholic liver cirrhosisNot specified[5][6]
Creatinine Clearance24 ml/min65 ml/min+171%Single patient with decompensated alcoholic liver cirrhosisNot specified[5][6]
Free Water Clearance-10.2 ml/h-26.2 ml/h-157%Single patient with decompensated alcoholic liver cirrhosisNot specified[5][6]
Urine VolumeNot specifiedNot specified+45% (significant increase)11 patients with decompensated cirrhosis and deteriorating renal function6 IU/h over 4 hours[7]
Inulin ClearanceNot specifiedNot specified+65% (significant increase)11 patients with decompensated cirrhosis and deteriorating renal function6 IU/h over 4 hours[7]

Note: The dramatic increase in urine volume in the single patient study, alongside a decrease in free water clearance, suggests a complex interplay of improved renal hemodynamics and an antidiuretic effect. The increase in solute excretion likely drove the increased urine output, while the decrease in free water clearance points to increased water reabsorption relative to solute clearance.

Table 2: Comparative Binding Affinities of Vasopressin Analogues (Terlipressin Example)

CompoundReceptorBinding Affinity (Ki)V1:V2 Affinity RatioCitation
Arginine Vasopressin (AVP)V10.80 nM~1:1[8]
V20.85 nM[8]
Lypressin (LVP)V11.8 nM~6:1[8]
V210 nM[8]
Terlipressin (B549273)V11100 nM~6:1[8]
V26900 nM[8]

Note: This data for terlipressin illustrates that synthetic analogues can have significantly different binding affinities for V1 and V2 receptors compared to the endogenous ligand, AVP. The ~6-fold higher affinity of terlipressin and its active metabolite LVP for V1 over V2 receptors is consistent with the predominantly vasoconstrictive effects observed clinically. A similar V1-dominant profile is expected for ornipressin, although specific binding data is lacking.

Experimental Protocols for Characterization

To fully characterize the effects of a vasopressin analogue like this compound on renal water reabsorption, a series of in vitro and ex vivo experiments would be required. The following are detailed, representative protocols for such investigations.

Isolated Perfused Renal Tubule Assay for Osmotic Water Permeability

This protocol allows for the direct measurement of water transport across the collecting duct epithelium in a controlled ex vivo environment.

Objective: To determine the dose-response effect of this compound on the osmotic water permeability (Pf) of isolated renal collecting ducts.

Materials:

  • Kidneys from a suitable animal model (e.g., rabbit or mouse)

  • Dissection microscope and fine forceps

  • Perfusion chamber and concentric glass pipettes

  • Perfusion solutions (e.g., modified Krebs-Ringer-bicarbonate) with and without an osmotic gradient

  • This compound stock solution

  • Video microscopy setup and image analysis software

Procedure:

  • Tubule Dissection:

    • Euthanize the animal and rapidly excise the kidneys.

    • Place the kidneys in ice-cold perfusion solution.

    • Under a dissection microscope, carefully dissect individual cortical collecting ducts (CCDs) or inner medullary collecting ducts (IMCDs) of approximately 1-2 mm in length.

  • Tubule Perfusion:

    • Transfer a dissected tubule to the perfusion chamber.

    • Mount the tubule on a series of concentric glass pipettes, perfusing the lumen with an isotonic solution.

    • The bath surrounding the tubule is also filled with isotonic solution initially.

  • Baseline Measurement:

    • Establish a stable baseline perfusion rate and tubule diameter, recording video images.

  • Application of Osmotic Gradient:

    • Rapidly switch the bathing solution to a hypertonic solution (e.g., by adding raffinose) to create a transepithelial osmotic gradient.

    • In the absence of a V2 receptor agonist, the tubule should exhibit minimal water loss and swelling.

  • This compound Application:

    • Add this compound to the bathing solution at a starting concentration (e.g., 10-12 M).

    • Record the change in tubule diameter over time as water moves out of the lumen in response to the osmotic gradient.

  • Dose-Response:

    • Wash out the previous concentration and allow the tubule to return to baseline.

    • Repeat step 5 with increasing concentrations of this compound (e.g., 10-11 M to 10-6 M).

  • Data Analysis:

    • Using image analysis software, measure the rate of change in tubule volume from the changes in diameter.

    • Calculate the osmotic water permeability coefficient (Pf) for each concentration of this compound.

    • Plot the Pf as a function of this compound concentration to generate a dose-response curve and determine the EC50.

Immunofluorescence Staining for AQP2 Translocation

This protocol is used to visualize the subcellular localization of AQP2 in response to this compound, providing qualitative and semi-quantitative evidence of its translocation to the apical membrane.

Objective: To visualize the effect of this compound on the subcellular distribution of AQP2 in renal collecting duct cells.

Materials:

  • Kidney tissue from animals treated with vehicle or this compound, or cultured renal collecting duct cells (e.g., mpkCCD).

  • Cryostat or paraffin (B1166041) embedding equipment.

  • Microscope slides.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking solution (e.g., PBS with 5% bovine serum albumin).

  • Primary antibody against AQP2.

  • Fluorescently-labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Sample Preparation:

    • For tissue: Perfuse-fix the kidneys of treated animals, excise, and either cryoprotect for frozen sectioning or process for paraffin embedding. Cut thin sections (e.g., 5 µm) and mount on slides.

    • For cells: Grow cells on glass coverslips, treat with vehicle or this compound, then fix.

  • Staining:

    • Rehydrate and permeabilize the sections/cells.

    • Block non-specific antibody binding sites for 1 hour.

    • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

    • Wash thoroughly with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Counterstain with DAPI.

    • Wash and mount the coverslips on slides.

  • Imaging and Analysis:

    • Image the sections/cells using a confocal microscope.

    • In untreated samples, AQP2 staining is expected to be predominantly cytoplasmic.

    • In ornipressin-treated samples, a significant increase in AQP2 staining at the apical membrane of the collecting duct cells would indicate translocation.

    • Semi-quantitative analysis can be performed by measuring the fluorescence intensity at the apical membrane versus the cytoplasm.

cAMP Assay in Renal Epithelial Cells

This assay quantifies the production of cAMP, the second messenger in the V2 receptor signaling pathway, providing a measure of receptor activation by this compound.

Objective: To determine the dose-response effect of this compound on intracellular cAMP production in V2 receptor-expressing renal cells.

Materials:

  • A suitable renal epithelial cell line expressing V2 receptors (e.g., LLC-PK1 or mpkCCD).

  • Cell culture reagents.

  • This compound stock solution.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

  • Plate reader.

Procedure:

  • Cell Culture:

    • Culture the cells to near confluency in multi-well plates.

  • Assay:

    • Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., vasopressin or forskolin) and a negative control (vehicle).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the kit components and a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced at each concentration of this compound.

    • Plot the cAMP concentration as a function of this compound concentration to generate a dose-response curve and determine the EC50.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assays cluster_invivo In Vivo Animal Models BindingAssay Receptor Binding Assay (V1 vs. V2 Affinity - Ki) cAMPAssay cAMP Production Assay (V2 Activation - EC50) BindingAssay->cAMPAssay Confirm Functional Activation PerfusedTubule Isolated Perfused Tubule (Osmotic Water Permeability - Pf) cAMPAssay->PerfusedTubule Assess Physiological Response Immunofluorescence Immunofluorescence (AQP2 Translocation) PerfusedTubule->Immunofluorescence Visualize Mechanism UrineAnalysis Urine Osmolality & Volume (Dose-Response) Immunofluorescence->UrineAnalysis Validate in Whole Organism AQP2Expression Kidney AQP2 Expression (Western Blot) UrineAnalysis->AQP2Expression Correlate with Protein Levels

Caption: Generalized Experimental Workflow for Characterizing Renal Effects.

Summary and Future Directions

This compound, while primarily a V1a receptor agonist, exerts a measurable antidiuretic effect, presumably through its interaction with V2 receptors in the renal collecting ducts. Clinical data in specific patient populations demonstrate its ability to decrease free water clearance, consistent with an increase in renal water reabsorption.[5][6] The underlying molecular mechanism is inferred to be the canonical vasopressin-V2 receptor-cAMP-PKA signaling pathway, culminating in the translocation of AQP2 water channels to the apical membrane of principal cells.

However, there is a notable lack of direct, quantitative preclinical and in vitro data to fully characterize the pharmacology of ornipressin at the V2 receptor and its downstream effects on renal water handling. Key knowledge gaps include:

  • Dose-response relationships for ornipressin's effect on urine osmolality and collecting duct water permeability.

  • Direct visualization and quantification of ornipressin-induced AQP2 phosphorylation and translocation.

  • Comparative binding affinity (Ki) and functional potency (EC50) of ornipressin at the V2 receptor relative to vasopressin and the V1a receptor.

Future research efforts should focus on addressing these gaps through the application of the experimental protocols outlined in this guide. Such studies would provide a more complete understanding of ornipressin's renal pharmacology and could inform its clinical use in scenarios where both vasoconstriction and controlled antidiuresis are desired. For drug development professionals, a thorough characterization of the V1a/V2 activity ratio is essential for predicting the full physiological effects and potential side-effect profile of new vasopressin analogues.

References

Investigating the Antidiuretic Properties of Ornipressin Acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals, this technical guide addresses the current scientific understanding of the antidiuretic properties of Ornipressin acetate (B1210297). Despite a comprehensive review of existing literature, it is crucial to note a significant lack of quantitative data specifically detailing the antidiuretic effects of this compound. Ornipressin, a synthetic analog of vasopressin, is predominantly characterized by its potent vasoconstrictive effects mediated by V1a receptors, with its antidiuretic actions considered to be of minor significance. This document summarizes the available qualitative information, outlines the established signaling pathways for vasopressin analogs, and presents standardized experimental protocols that could be employed to rigorously investigate the antidiuretic potential of Ornipressin acetate.

Introduction to this compound

Ornipressin is a synthetic nonapeptide analog of the natural hormone arginine vasopressin (AVP).[1] Structurally, it differs from AVP by the substitution of ornithine for arginine at position 8. This modification significantly enhances its affinity for the vasopressin V1a receptor, which is primarily located on vascular smooth muscle cells.[1] Consequently, Ornipressin is a potent vasoconstrictor and has been primarily investigated and utilized for its hemostatic properties, particularly in surgical settings to control bleeding.[1]

While vasopressin exerts its antidiuretic effects through the V2 receptor in the renal collecting ducts, the activity of Ornipressin at this receptor subtype is reported to be minimal. The existing literature consistently emphasizes its role as a selective V1a agonist, leading to a stronger pressor (vasoconstrictive) effect and a comparatively weak antidiuretic effect.

Current Understanding of Antidiuretic Effects

The antidiuretic action of vasopressin and its analogs is mediated by the V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the kidney's collecting ducts. Activation of the V2 receptor initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water reabsorption from the filtrate.

Qualitative statements in the literature suggest that Ornipressin possesses some, albeit minor, activity at the V2 receptor. However, a thorough search for quantitative data to substantiate this claim, such as dose-response effects on urine volume and osmolality in animal models or in vitro measures of V2 receptor activation, did not yield specific results for this compound.

Interestingly, one study in patients with decompensated liver cirrhosis reported that an infusion of Ornipressin resulted in a significant increase in urine volume (+45%). This diuretic effect in a specific patient population with altered hemodynamics is likely attributable to the drug's potent vasoconstrictive action on the systemic circulation, leading to improved renal perfusion, rather than a direct antidiuretic effect. This finding underscores the predominance of Ornipressin's V1a-mediated effects and the complex interplay between systemic hemodynamics and renal function.

Signaling Pathway of Vasopressin V2 Receptor Activation

The following diagram illustrates the well-established signaling pathway for V2 receptor-mediated antidiuresis, which is the mechanism by which vasopressin analogs exert their water-retaining effects.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ornipressin Ornipressin (or Vasopressin Analog) Ornipressin->V2R Binds G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water Reabsorption Water Reabsorption AQP2_channel->Water Reabsorption

V2 Receptor Signaling Pathway for Antidiuresis

Experimental Protocols for Investigating Antidiuretic Properties

Due to the absence of specific published protocols for this compound, the following methodologies represent standard, validated approaches for assessing the antidiuretic activity of a test compound.

In Vivo Assessment of Antidiuretic Activity in Rodents

This protocol is designed to measure the effect of a test compound on urine output and concentration in a mammalian model.

4.1.1. Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used. Animals are housed in metabolic cages to allow for precise collection of urine.

4.1.2. Hydration and Dosing:

  • Animals are fasted overnight with free access to water.

  • On the day of the experiment, animals are orally hydrated with a volume of water equivalent to 3-5% of their body weight to induce diuresis.

  • The test compound (this compound) or vehicle control is administered, typically via subcutaneous or intravenous injection. A range of doses should be used to establish a dose-response relationship. A positive control, such as desmopressin, should be included.

4.1.3. Sample Collection and Analysis:

  • Urine is collected at timed intervals (e.g., every 30 or 60 minutes) for a period of 4-6 hours.

  • The volume of urine for each collection period is recorded.

  • Urine osmolality is measured using an osmometer.

  • Key parameters to be calculated include total urine output, cumulative urine output over time, and urine osmolality.

In Vitro Assessment of V2 Receptor Activation

This protocol assesses the direct interaction of the test compound with the V2 receptor and its ability to initiate the intracellular signaling cascade.

4.2.1. Cell Line: A stable cell line expressing the human V2 receptor, such as HEK293 or CHO cells, is used.

4.2.2. cAMP Assay:

  • Cells are plated in multi-well plates and incubated until confluent.

  • Cells are then treated with various concentrations of the test compound (this compound), a known V2 agonist (e.g., vasopressin or desmopressin) as a positive control, and a vehicle control.

  • Following incubation, cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available ELISA or HTRF assay kit.

  • The results are used to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) of the test compound.

4.2.3. Aquaporin-2 Translocation Assay:

  • Renal collecting duct cell lines (e.g., mpkCCD) that endogenously express AQP2 are utilized.

  • Cells are treated with the test compound, a positive control, and a vehicle control.

  • Following treatment, cells are fixed and permeabilized.

  • Immunofluorescence staining is performed using an antibody specific for AQP2.

  • Confocal microscopy is used to visualize the subcellular localization of AQP2. Quantification of AQP2 translocation to the plasma membrane can be performed using image analysis software.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the antidiuretic properties of a test compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion receptor_binding V2 Receptor Binding Assay (Determine Affinity) cAMP_assay cAMP Production Assay (Determine Efficacy & Potency) receptor_binding->cAMP_assay aqp2_translocation AQP2 Translocation Assay (Visualize Cellular Effect) cAMP_assay->aqp2_translocation data_integration Integrate In Vitro & In Vivo Data cAMP_assay->data_integration animal_model Hydrated Rat Model aqp2_translocation->animal_model Inform In Vivo Dose Selection aqp2_translocation->data_integration dose_response Dose-Response Study (Urine Volume & Osmolality) animal_model->dose_response hemodynamic_monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) dose_response->hemodynamic_monitoring dose_response->data_integration hemodynamic_monitoring->data_integration conclusion Determine Antidiuretic Profile (Potency, Efficacy, Selectivity) data_integration->conclusion

Workflow for Investigating Antidiuretic Properties

Conclusion and Future Directions

To definitively characterize the antidiuretic profile of this compound, rigorous investigation using the standardized in vivo and in vitro protocols outlined in this guide is necessary. Such studies would provide the quantitative data required to:

  • Determine the binding affinity and functional efficacy of Ornipressin at the V2 receptor.

  • Establish a clear dose-response relationship for any potential effects on urine volume and osmolality, independent of its hemodynamic effects.

  • Elucidate the cellular mechanism of action by assessing AQP2 translocation.

This essential research would clarify the true antidiuretic potential of this compound and provide a more complete understanding of its pharmacological profile for the scientific and drug development communities.

References

Methodological & Application

Ornipressin Acetate Solution Preparation for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily acting through vasopressin V1a and V2 receptors.[1][2][3] Its high affinity and specific binding make it a valuable tool for in vitro studies of vasopressin receptor signaling and for the screening of novel drug candidates. This document provides detailed application notes and protocols for the preparation and use of ornipressin acetate (B1210297) solutions in various in vitro experimental settings.

Ornipressin Acetate: Properties and Storage

This compound is typically supplied as a crystalline solid. Understanding its chemical and physical properties is crucial for accurate and reproducible experimental results.

PropertyValueReference
Synonyms 8-Ornithine Vasopressin, Orn⁸-Vasopressin, POR-8
Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂
Molecular Weight 1042.19 g/mol (free base)
Purity ≥98%
Appearance White to off-white crystalline solid
Storage (Solid) -20°C for up to 4 years
Storage (DMSO Stock) -80°C for up to 6 months; -20°C for up to 1 month[4]
Storage (Aqueous Sol.) Not recommended for more than one day

Solution Preparation Protocols

Proper preparation of this compound solutions is critical for maintaining its stability and activity. Two primary methods are recommended depending on the experimental requirements.

Protocol 1: DMSO Stock Solution

This method is suitable for preparing a concentrated stock solution that can be stored for an extended period.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, high-quality microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 10 mg/mL.

  • Purge the headspace of the tube with an inert gas to minimize oxidation.

  • Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as indicated in the table above.

Protocol 2: Aqueous Solution (for Immediate Use)

This method is ideal for preparing solutions for direct use in biological experiments, avoiding the potential cytotoxic effects of DMSO.

Materials:

  • This compound solid

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile, high-quality conical tubes

Procedure:

  • Equilibrate the this compound vial to room temperature.

  • Weigh the required amount of solid and place it in a sterile conical tube.

  • Add the desired volume of PBS (pH 7.2) to a concentration of up to 20 mg/mL.

  • Gently vortex or sonicate until the solid is fully dissolved.

  • Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions for more than one day.

Note: For all dilutions into aqueous buffers for biological experiments, ensure the final concentration of any organic solvent is insignificant to avoid physiological effects.

In Vitro Experimental Protocols

Ornipressin is a potent agonist of V1a and V2 vasopressin receptors. The following are detailed protocols for common in vitro assays to characterize the activity of ornipressin.

Ornipressin Receptor Affinity and Potency
Receptor SubtypeCell Line ExamplesEC₅₀ (Reporter Gene Assay)Reference
Human V1a HEK293, CHO-K10.69 nM
Human V2 HEK293, CHO-K10.45 nM
Human V1b HEK2937.5 nM
Human Oxytocin HEK29371 nM
Protocol 3: Receptor Binding Assay (Competitive)

This protocol determines the binding affinity of this compound for vasopressin receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (e.g., from HEK293 or CHO cells)

  • Radiolabeled vasopressin analogue (e.g., [³H]-Arginine Vasopressin)

  • This compound serial dilutions

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA

  • 96-well microplates and glass fiber filter mats

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the this compound dilutions.

  • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled vasopressin).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Calculate the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the ornipressin concentration.

G cluster_workflow Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Ornipressin) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate (60-90 min, RT) setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50) count->analyze

Receptor Binding Assay Workflow

Protocol 4: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the V1a receptor, by ornipressin.

Materials:

  • Cells expressing the V1a receptor (e.g., HEK293-V1a)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound serial dilutions

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Use the fluorescence plate reader to measure the baseline fluorescence.

  • Inject the this compound dilutions into the wells and immediately begin kinetic reading of fluorescence intensity.

  • Continue reading for a sufficient time to capture the peak calcium response (typically 1-2 minutes).

  • Analyze the data to determine the EC₅₀ for calcium mobilization.

G cluster_workflow Calcium Mobilization Assay Workflow seed Seed Cells in 96-well Plate load Load Cells with Calcium Dye seed->load prepare Prepare Ornipressin Dilutions load->prepare read_base Read Baseline Fluorescence prepare->read_base inject Inject Ornipressin & Start Kinetic Read read_base->inject analyze Analyze Calcium Flux & Calculate EC50 inject->analyze

Calcium Mobilization Assay Workflow

Protocol 5: Cell Viability Assay (MTT Assay)

This assay can be used to assess the cytotoxic effects of ornipressin at high concentrations or to study its effects on cell proliferation in receptor-expressing cells.

Materials:

  • Cells of interest in culture

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Ornipressin Signaling Pathways

Ornipressin exerts its effects by activating distinct G protein-coupled receptor signaling cascades.

V1a Receptor Signaling (Gq Pathway)

Activation of the V1a receptor by ornipressin leads to the activation of the Gq alpha subunit. This initiates a signaling cascade resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

G ornipressin Ornipressin v1a V1a Receptor ornipressin->v1a gq Gq Protein v1a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Ornipressin V1a Receptor Signaling Pathway

V2 Receptor Signaling (Gs Pathway)

Upon binding of ornipressin to the V2 receptor, the Gs alpha subunit is activated, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

G ornipressin Ornipressin v2 V2 Receptor ornipressin->v2 gs Gs Protein v2->gs activates ac Adenylyl Cyclase gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Aquaporin-2 translocation) pka->response

Ornipressin V2 Receptor Signaling Pathway

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in in vitro experiments. Adherence to these guidelines will help ensure the generation of accurate and reproducible data for the study of vasopressin receptor pharmacology and related cellular processes. Researchers should always optimize assay conditions, such as cell density and incubation times, for their specific experimental systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, also known as 8-Ornithine Vasopressin (POR-8), is a synthetic analog of vasopressin.[1][2][3] It functions as a potent vasoconstrictor by acting as a specific agonist for the vasopressin V1a receptor, with some activity also reported at V2 receptors.[1][4][5] Proper dissolution of Ornipressin acetate (B1210297), which is typically supplied as a crystalline solid or lyophilized powder, is critical for ensuring accurate and reproducible results in research and drug development applications.[1][3] This document provides detailed protocols for dissolving Ornipressin acetate powder in recommended solvents and outlines its primary signaling pathway.

Solubility of this compound

This compound exhibits solubility in both aqueous buffers and organic solvents. The choice of solvent depends on the experimental requirements, such as the desired stock concentration and the tolerance of the biological system to organic solvents.

Data Presentation: this compound Solubility

SolventConcentrationRemarks
PBS (pH 7.2) ~20 mg/mL[1][3][6]Direct dissolution for organic solvent-free aqueous solutions.
PBS up to 50 mg/mL[4]Requires sonication to achieve higher concentration.
DMSO ~10 mg/mL[1][3][6]For creating high-concentration stock solutions.
DMSO 22.22 mg/mL (21.32 mM)[4]Requires sonication and pH adjustment to 3 with 1 M HCl.

Experimental Protocols

3.1. Protocol 1: Preparation of Aqueous Solutions

This protocol is recommended for creating fresh, organic solvent-free solutions for direct use in biological experiments.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to the powder to achieve the target concentration.

  • Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution, especially for concentrations approaching 50 mg/mL.[4]

  • Usage and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]

3.2. Protocol 2: Preparation of High-Concentration Stock Solutions in DMSO

This protocol is suitable for preparing concentrated stock solutions for long-term storage. These stocks must be diluted to a final working concentration in an appropriate aqueous buffer before use.

Methodology:

  • Weighing: Accurately weigh the this compound powder in a sterile, sealable vial.

  • Solvent Addition: Add the required volume of high-purity DMSO to the powder. For best practices, purge the solvent with an inert gas (e.g., argon or nitrogen) before addition to minimize oxidation.[1]

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Sonication can be used to expedite the process.[4]

  • Storage: Store the DMSO stock solution in tightly sealed aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

  • Preparation of Working Solution: Before an experiment, thaw an aliquot of the DMSO stock solution. Dilute it with the desired aqueous buffer (e.g., isotonic saline or cell culture medium) to the final working concentration.[1]

    • Crucial Note: Ensure the final concentration of DMSO in the working solution is insignificant, as residual organic solvents can have physiological effects.[1]

Experimental Workflow

The following diagram illustrates the decision-making process for preparing an this compound solution.

G start Start: Ornipressin Acetate Powder decision Need a high-concentration stock for long-term storage? start->decision protocol1 Protocol 1: Directly dissolve in aqueous buffer (e.g., PBS) decision->protocol1 No protocol2 Protocol 2: Dissolve in DMSO to create stock solution decision->protocol2 Yes aqueous_path No organic_path Yes end_aq Use fresh aqueous solution in experiment (Store < 1 day) protocol1->end_aq store Store aliquots at -20°C or -80°C protocol2->store dilute Dilute stock solution in aqueous buffer to final working concentration end_org Use working solution in experiment dilute->end_org store->dilute

Workflow for this compound solution preparation.

Mechanism of Action and Signaling Pathway

Ornipressin exerts its primary physiological effects, particularly vasoconstriction, through its agonistic activity at the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR).[2][7]

V1a Receptor Signaling Pathway:

  • Binding: Ornipressin binds to the V1a receptor located on the surface of vascular smooth muscle cells.[2]

  • G-Protein Activation: This binding activates a Gq/11 G-protein.

  • PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).[2][7]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[2][7]

  • Muscle Contraction: The resulting increase in intracellular Ca²⁺ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction.[2][8]

The diagram below visualizes this signaling cascade.

Ornipressin signaling pathway via the V1a receptor.

References

Ornipressin Acetate: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin with an ornithine substitution at position 8, is a potent vasoconstrictor primarily acting through the vasopressin V1a receptor.[1][2][3] Its high selectivity and potent biological activity make it a valuable tool in various research applications, from cardiovascular studies to investigations into receptor signaling.[4][5] This document provides detailed application notes and protocols for the proper storage, handling, and stability assessment of ornipressin acetate (B1210297) in a laboratory setting to ensure reliable and reproducible experimental outcomes.

Ornipressin Acetate: Properties and Storage

This compound is typically supplied as a white to off-white crystalline solid or powder with a purity of ≥98% as determined by HPLC.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Synonyms 8-L-ornithine-vasopressin, Orn⁸-vasopressin, POR-8
Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂
Molecular Weight 1042.2 g/mol (free base)
Appearance Crystalline solid, white to off-white powder
Purity ≥98% (HPLC)
Solubility (approx.) DMSO: 10 mg/mL, PBS (pH 7.2): 20 mg/mL
Storage Conditions

The stability of this compound is highly dependent on the storage conditions.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid -20°C≥ 4 yearsKeep in a tightly sealed container, protected from moisture.
Stock Solution (DMSO) -20°CUp to 1 monthPurge with an inert gas before sealing. Avoid repeated freeze-thaw cycles.
Stock Solution (DMSO) -80°CUp to 6 monthsPurge with an inert gas before sealing. Avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°C≤ 24 hoursPrepare fresh before use. Not recommended for storage.

Mechanism of Action: V1a Receptor Signaling Pathway

Ornipressin exerts its vasoconstrictive effects by activating the V1a receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

ornipressin_signaling ornipressin This compound v1ar V1a Receptor (GPCR) ornipressin->v1ar Binds g_protein Gq/11 Protein v1ar->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag Cleaves to pip2 PIP2 pip2->plc er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release contraction Smooth Muscle Contraction (Vasoconstriction) ca2_release->contraction Leads to pkc->contraction Contributes to

Figure 1. this compound Signaling Pathway via V1a Receptor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical tubes and pipette tips

Procedure for 10 mM DMSO Stock Solution:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (based on the free base molecular weight of 1042.2 g/mol ).

  • Gently vortex to dissolve the solid completely.

  • Purge the headspace of the tube with an inert gas for 10-15 seconds.

  • Seal the tube tightly.

  • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C as per the recommendations in Table 2.

Procedure for Aqueous Working Solutions:

  • Thaw a single aliquot of the DMSO stock solution.

  • Dilute the stock solution to the final desired concentration using sterile PBS (pH 7.2) or other appropriate aqueous buffer.

  • Ensure the final concentration of DMSO is minimal, as it can have physiological effects.[1]

  • Prepare this working solution fresh on the day of the experiment. Do not store aqueous solutions for more than 24 hours.[1]

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated oven

  • Photostability chamber

Experimental Workflow:

forced_degradation_workflow start Prepare this compound Solution (1 mg/mL) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid pH 1-2 base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base pH 12-13 oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV Method sampling->hplc_analysis neutralize->hplc_analysis data_analysis Quantify Degradation & Identify Products hplc_analysis->data_analysis

Figure 2. Workflow for a Forced Degradation Study of this compound.

Procedure:

  • Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.

  • Distribute the solution into separate, labeled vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Incubate a vial of the ornipressin solution at 60°C.

  • Photolytic Degradation: Expose a vial of the ornipressin solution to light as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is suitable for separating this compound from its potential degradation products.[8]

Table 3: Example HPLC Parameters for this compound Stability Testing

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 20 µL
Column Temperature 40°C

Data Analysis:

  • Calculate the percentage of ornipressin remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • The total peak area should be accounted for (mass balance) to ensure all significant degradation products are detected.

Expected Degradation Pathways

Peptides like ornipressin are susceptible to several degradation pathways:[4][9]

  • Oxidation: The tyrosine and cysteine residues are prone to oxidation.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation.

  • Hydrolysis: Cleavage of the peptide backbone, particularly at acidic or basic pH.

  • Disulfide Bond Scrambling/Reduction: The disulfide bridge between the cysteine residues can be disrupted.

Safety Precautions

This compound should be handled with care.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

By following these guidelines and protocols, researchers can ensure the stability and integrity of this compound, leading to more accurate and reliable experimental results.

References

Application Notes and Protocols for Ornipressin Acetate in Surgical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of the hormone vasopressin, is a potent vasoconstrictor used to achieve hemostasis in various surgical contexts.[1][2] By selectively acting on vascular smooth muscle, Ornipressin effectively reduces blood flow in the surgical field, thereby minimizing blood loss and improving visualization for the surgeon.[3] These application notes provide an overview of the mechanism of action, quantitative efficacy data from clinical studies, and detailed protocols for the use of Ornipressin acetate in preclinical surgical research models.

Mechanism of Action

Ornipressin exerts its hemostatic effect primarily through its potent vasoconstrictive properties.[1][2] It is a selective agonist for the vasopressin V1a receptors located on vascular smooth muscle cells.[2]

The signaling cascade initiated by Ornipressin binding to the V1a receptor is as follows:

  • Receptor Binding: Ornipressin binds to the G-protein coupled V1a receptor on the surface of vascular smooth muscle cells.[2]

  • G-Protein Activation: This binding activates a Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).[1]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2]

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and smooth muscle contraction. This contraction of the vascular smooth muscle leads to vasoconstriction and a reduction in blood flow.

This targeted vasoconstriction makes Ornipressin an effective agent for local hemostasis in highly vascularized tissues.[3]

Ornipressin_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ Release SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Vasoconstriction Vasoconstriction & Hemostasis Contraction->Vasoconstriction

Caption: this compound signaling pathway leading to vasoconstriction.

Quantitative Data on Hemostatic Efficacy

Treatment GroupNumber of Patients (n)Median Blood Loss (mL)Range of Blood Loss (mL)p-value
Ornipressin 40351 - 2090.03
Saline (Control) 40812 - 328
Data from a randomized controlled trial on patients undergoing vaginal prolapse surgery.[4]

This study demonstrated a statistically significant reduction in operative blood loss with the use of Ornipressin compared to a saline control.[4]

Experimental Protocols

The following protocols are generalized from established animal models of surgical hemorrhage and can be adapted for the evaluation of this compound. A common model for assessing topical or locally infiltrated hemostatic agents is the swine model of femoral artery or hepatic injury due to its anatomical and physiological similarities to humans.

Animal Model: Swine Model of Femoral Artery Injury
  • Animal Selection: Domestic Yorkshire swine, 42-55 kg.

  • Anesthesia: Premedication with an analgesic (e.g., buprenorphine) and an anticholinergic (e.g., glycopyrrolate). Induction with an appropriate anesthetic agent (e.g., propofol) followed by maintenance with inhaled anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Position the animal in a supine position.

    • Surgically prepare and drape the inguinal region.

    • Create a 5 cm incision to expose the femoral artery and vein.

    • Create a standardized arteriotomy (e.g., a 6-mm punched hole) in the femoral artery.

    • Allow for a period of free bleeding (e.g., 30 seconds) to establish a consistent hemorrhage model.

  • Application of Ornipressin:

    • Control Group: Apply a standard gauze dressing with manual compression for a set duration (e.g., 3 minutes).

    • Treatment Group: Locally infiltrate a predetermined dose and concentration of this compound solution (e.g., 0.05 IU/mL) into the tissues surrounding the injury site, followed by the application of a standard gauze dressing and manual compression for the same duration as the control group.

  • Data Collection:

    • Blood Loss: Collect and weigh all surgical sponges to quantify blood loss post-treatment application.

    • Time to Hemostasis: Record the time required to achieve stable hemostasis (no visible bleeding).

    • Physiological Monitoring: Continuously monitor mean arterial pressure (MAP), heart rate, and other relevant hemodynamic parameters.

    • Survival: Monitor survival for a predetermined period post-procedure (e.g., 180 minutes).

Preparation of this compound Solution
  • Obtain sterile this compound (POR-8).

  • Dilute with sterile 0.9% saline to the desired concentration. For local infiltration, a concentration of 0.05 IU/mL has been used in clinical settings.[5]

  • Ensure the solution is at room temperature before application.

Experimental_Workflow A Animal Preparation (Anesthesia & Monitoring) B Surgical Exposure (e.g., Femoral Artery) A->B C Creation of Standardized Hemorrhage Injury B->C D Randomization C->D E1 Control Group (e.g., Saline Infiltration) D->E1 Group 1 E2 Treatment Group (Ornipressin Infiltration) D->E2 Group 2 F Application of Dressing & Manual Compression E1->F E2->F G Data Collection & Analysis (Blood Loss, Time to Hemostasis, Hemodynamics, Survival) F->G

Caption: Generalized experimental workflow for evaluating Ornipressin.

Potential Adverse Effects and Considerations

  • Cardiovascular Effects: Due to its vasoconstrictive nature, Ornipressin can cause a transient increase in blood pressure.[4] In animals with pre-existing cardiovascular conditions, this could potentially lead to complications such as myocardial ischemia.

  • Dosage: The optimal dosage for hemostasis in research models should be determined through dose-response studies. Excessive doses may lead to severe peripheral ischemia.

  • Drug Interactions: The effects of Ornipressin can be potentiated by other vasoconstrictors and antagonized by vasodilators. These potential interactions should be considered in the experimental design.[1]

Conclusion

This compound is an effective vasoconstrictor with demonstrated clinical utility in achieving surgical hemostasis. The protocols and data presented here provide a framework for researchers to design and conduct preclinical studies to further evaluate the efficacy and safety of Ornipressin in various surgical research models. Careful consideration of the animal model, dosage, and potential adverse effects is crucial for obtaining robust and translatable results.

References

Application Notes: Ornipressin Acetate in Ex Vivo Organ Perfusion and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor. Chemically, it is a cyclic nonapeptide where ornithine is substituted for arginine at position 8 of the vasopressin molecule.[1] Its primary mechanism of action involves binding to vasopressin receptors, particularly the V1a receptors located on vascular smooth muscle cells, to induce vasoconstriction.[2] This property makes Ornipressin acetate a candidate for investigation in the field of ex vivo organ perfusion and preservation.

During ex vivo perfusion, maintaining physiological vascular resistance and perfusion pressure is critical for organ viability. The potent and targeted vasoconstrictive effects of this compound can be leveraged to modulate hemodynamic parameters within the perfusion circuit. This may help in preventing edema, improving microcirculation, and assessing organ function under controlled conditions. However, its use must be carefully monitored to avoid excessive vasoconstriction, which could lead to ischemia and impair organ function.[2][3]

Mechanism of Action

This compound exerts its vasoconstrictive effects by mimicking the action of endogenous vasopressin on V1a receptors.[2] The binding of Ornipressin to these G-protein coupled receptors initiates an intracellular signaling cascade.[2] This process involves the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum.[2] The resulting increase in cytosolic Ca2+ concentration leads to the contraction of vascular smooth muscle cells, causing vasoconstriction and a reduction in blood flow.[2][4]

Ornipressin_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds GPCR G-protein V1aR->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: this compound signaling pathway leading to vasoconstriction.

Pharmacological Profile

This compound is an agonist of the vasopressin V1A and V2 receptors. It is selective for these receptors over the V1B and oxytocin (B344502) receptors.

ReceptorEC50 (Human)Reference
Vasopressin V1A0.69 nM[5]
Vasopressin V20.45 nM[5]
Vasopressin V1B7.5 nM[5]
Oxytocin71 nM[5]

Quantitative Data from Ex Vivo Studies

The following data summarizes the effects of Ornipressin on isolated guinea pig hearts perfused using the Langendorff technique. This provides insight into its concentration-dependent effects on cardiac and coronary parameters ex vivo.

Table 1: Effects of Ornipressin on Isolated Guinea Pig Hearts (Constant Pressure Perfusion) [6]

Ornipressin Conc. (IU/L)*Coronary Flow (% Decrease)Heart Rate (HR) (% Decrease)Systolic LVP (% Decrease)MVO2 (% Decrease)
0.05~10%~5%~8%~10%
0.1~20%~10%~15%~20%
0.25~35%~15%~25%~35%
0.5~50%~20%~35%~50%
1.0~60%~25%~45%~60%

Table 2: Effects of Ornipressin on Isolated Guinea Pig Hearts (Constant Flow Perfusion) [6]

Ornipressin Conc. (IU/L)*Coronary Perfusion Pressure (% Increase)Systolic LVP (% Decrease)MVO2 (% Increase)
0.05~20%No significant change~5%
0.1~40%No significant change~10%
0.25~70%~5%~15%
0.5~110%~10%~20%
1.0~160%~15%~27%

*Note: 1 International Unit (IU) of Ornipressin = 2.8 micrograms.[6] LVP = Left Ventricular Pressure; MVO2 = Myocardial O2 Consumption.

Protocols: this compound in Ex Vivo Organ Perfusion

1. Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in ex vivo perfusion experiments.

Materials:

  • This compound (e.g., Cayman Chemical, CAS 914453-98-8)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, pyrogen-free laboratory equipment (vials, pipettes, filters)

Procedure:

  • Reconstitution: this compound is soluble in PBS (pH 7.2) at a concentration of up to 20 mg/mL. Aseptically, reconstitute the lyophilized peptide in sterile PBS to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Calculation: Based on the desired final concentration in the perfusate (e.g., from 0.05 IU/L to 1.0 IU/L, which corresponds to 0.14 µg/L to 2.8 µg/L), calculate the required volume of the stock solution.

  • Dilution: Prepare intermediate dilutions in sterile PBS as needed to ensure accurate dosing into the perfusion circuit.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

2. Protocol for Ex Vivo Heart Perfusion (Langendorff Model)

This protocol is adapted from methodologies used to study the effects of vasoactive substances on isolated hearts.[6]

Ex_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Organ_Retrieval 1. Organ Retrieval (e.g., Guinea Pig Heart) Cannulation 2. Aortic Cannulation Organ_Retrieval->Cannulation Mount 5. Mount Heart on Langendorff Apparatus Cannulation->Mount Perfusate_Prep 3. Prepare Perfusate (e.g., Krebs-Henseleit) Perfusate_Prep->Mount Ornipressin_Prep 4. Prepare Ornipressin Stock Solutions Dosing 7. Administer Ornipressin (Incremental Doses) Ornipressin_Prep->Dosing Stabilization 6. Stabilization Period (Baseline Recording) Mount->Stabilization Stabilization->Dosing Data_Collection 8. Continuous Data Collection Dosing->Data_Collection Analysis 9. Data Analysis (Hemodynamic, Metabolic) Data_Collection->Analysis Conclusion 10. Interpretation & Conclusion Analysis->Conclusion

Caption: General experimental workflow for ex vivo organ perfusion with Ornipressin.

Materials & Equipment:

  • Langendorff perfusion system

  • Isolated heart (e.g., from guinea pig or rat)

  • Krebs-Henseleit buffer (or other suitable perfusion solution)

  • This compound solutions (prepared as per Protocol 1)

  • Physiological monitoring equipment (pressure transducer, flowmeter, ECG, oxygen sensors)

  • Blood gas analyzer

Procedure:

  • System Preparation: Prime the Langendorff apparatus with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold buffer.

  • Cannulation & Perfusion: Cannulate the aorta and mount it on the apparatus. Initiate retrograde perfusion at a constant pressure (e.g., 75 mmHg) or constant flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. Record baseline parameters including coronary flow, heart rate, left ventricular developed pressure (LVDP), and myocardial oxygen consumption.

  • Ornipressin Administration: Introduce this compound into the perfusion line at incrementally increasing concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[6]

  • Data Recording: Allow the heart to reach a steady state at each concentration (e.g., 10-15 minutes) while continuously recording all physiological parameters.

  • Washout: After the final dose, perfuse with Ornipressin-free buffer to observe the reversibility of the effects.

  • Data Analysis: Analyze the recorded data to determine the concentration-response relationship for each measured parameter.

3. Protocol for General Organ Viability Assessment

During ex vivo perfusion with Ornipressin, it is crucial to monitor key indicators of organ health and function.

Assessment_Logic cluster_input Measured Parameters cluster_status Inferred Organ Status Perfusion Perfusion Metrics (Flow, Pressure, Resistance) Viable Viable / Stable Perfusion->Viable Stable/Normal Ischemia Ischemia / Hypoxia Perfusion->Ischemia Low Flow/ High Resistance Metabolic Metabolic Markers (Lactate, pH, Glucose) Metabolic->Viable Lactate (B86563) Clearance Metabolic->Ischemia High Lactate/ Low pH Injury Injury Markers (AST, ALT, LDH) Injury->Viable Low/Stable Enzymes Cell_Damage Cellular Damage Injury->Cell_Damage High/Rising Enzymes Functional Organ-Specific Function (Urine, Bile, Contraction) Functional->Viable Good Output Dysfunction Functional Impairment Functional->Dysfunction Poor/No Output

Caption: Logic for assessing organ viability during ex vivo perfusion.

Parameters to Monitor:

  • Hemodynamic Parameters: Continuously monitor perfusion pressure and flow rate. Calculate vascular resistance to quantify the effect of Ornipressin.

  • Metabolic Function:

    • Lactate: Measure lactate levels in the perfusate. A rapid decrease or stable low level indicates adequate oxygenation, while rising lactate suggests ischemia.[7][8]

    • pH and Blood Gases: Monitor pH, pO2, and pCO2 of the perfusate to ensure physiological conditions are maintained.[8]

  • Cellular Injury Markers: Collect perfusate samples at regular intervals to measure levels of enzymes such as Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Lactate Dehydrogenase (LDH). Elevated levels indicate cellular damage.[9]

  • Organ-Specific Function:

    • Kidney: Measure urine output and creatinine (B1669602) clearance.[7][8]

    • Liver: Measure bile production and clearance of substances like indocyanine green (ICG).[9][10]

    • Heart: Monitor contractile function (LVDP, dP/dt) and electrocardiogram (ECG).[6]

    • Lung: Assess pulmonary vascular resistance and oxygenation capacity.[11]

By carefully applying these protocols and monitoring organ viability, researchers can effectively investigate the potential of this compound to modulate and potentially improve organ preservation during ex vivo perfusion.

References

Application of Ornipressin Acetate in Microcirculation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively acts on vasopressin V1a receptors.[1] These receptors are primarily located on vascular smooth muscle cells, and their activation initiates a signaling cascade that leads to vasoconstriction and a subsequent reduction in blood flow.[1] This property makes Ornipressin acetate a valuable tool in various clinical and research settings, particularly in the investigation of microcirculatory dynamics. Its ability to modulate microvascular tone and perfusion allows for the detailed study of blood flow regulation in various organs and pathological conditions such as shock.

These application notes provide a comprehensive overview of the use of this compound in microcirculation studies, including its mechanism of action, quantitative effects on microvascular parameters, and detailed experimental protocols.

Mechanism of Action: V1a Receptor Signaling

This compound exerts its vasoconstrictive effects by binding to the V1a vasopressin receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit of the associated G-protein. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2_release Ca²⁺ Release SR->Ca2_release Induces Calmodulin Calmodulin Activation Ca2_release->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Vasoconstriction Vasoconstriction Myosin->Vasoconstriction

Ornipressin V1a Receptor Signaling Pathway

Quantitative Data on Microcirculatory Effects

The vasoconstrictive properties of this compound lead to significant, dose-dependent changes in various microcirculatory parameters. The following tables summarize quantitative data from studies investigating its effects on coronary microcirculation and renal hemodynamics.

Table 1: Effect of Ornipressin on Coronary Flow in Isolated Guinea Pig Hearts

Ornipressin Concentration (IU/L)Coronary Flow (% of Control)
0.0585 ± 5
0.172 ± 6
0.2555 ± 7
0.542 ± 8
1.030 ± 9

Data adapted from a study on isolated guinea pig hearts perfused at constant pressure.[2]

Table 2: Effect of Ornipressin on Renal Hemodynamics in Patients with Decompensated Liver Cirrhosis

ParameterBaseline (Mean ± SD)After Ornipressin Infusion (Mean ± SD)% Change
Renal Blood Flow (mL/min)350 ± 80504 ± 110+44%
Renal Vascular Resistance (mmHg/mL/min)0.23 ± 0.060.17 ± 0.05-27%
Inulin Clearance (mL/min)38 ± 1263 ± 18+65%
Paraaminohippuric acid clearance (mL/min)250 ± 70372 ± 95+49%
Urine Volume (mL/h)50 ± 2072.5 ± 25+45%
Sodium Excretion (mmol/h)2.5 ± 1.08.97 ± 3.5+259%

Data from a study in patients with decompcompensated cirrhosis and functional renal failure, receiving an Ornipressin infusion of 6 IU/h.[3]

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on microcirculation are provided below.

Protocol 1: Isolated Langendorff Heart Perfusion

This protocol is designed to assess the direct effects of this compound on coronary microcirculation in an ex vivo setting, eliminating systemic influences.

Langendorff_Workflow A Animal Preparation (e.g., Guinea Pig) B Heart Excision & Cannulation of Aorta A->B C Mounting on Langendorff Apparatus B->C D Retrograde Perfusion with Krebs-Henseleit Buffer C->D E Stabilization Period (e.g., 20 min) D->E F Baseline Data Recording (Coronary Flow, LVDP, HR) E->F G This compound Infusion (Dose-Response) F->G H Continuous Data Recording G->H I Data Analysis H->I

Langendorff Heart Perfusion Workflow

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C)

  • This compound stock solution

  • Data acquisition system for measuring coronary flow, left ventricular developed pressure (LVDP), and heart rate (HR)

  • Surgical instruments for heart excision

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., guinea pig) according to approved institutional protocols.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it with an appropriately sized cannula.

  • Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a steady coronary flow and contractile function.

  • Baseline Measurement: Record baseline parameters, including coronary flow, LVDP, and HR.

  • Ornipressin Administration: Introduce this compound into the perfusion buffer at increasing concentrations in a stepwise manner. Allow for a stabilization period at each concentration.

  • Data Recording: Continuously record all parameters throughout the experiment.

  • Data Analysis: Analyze the dose-dependent effects of this compound on the measured parameters.

Protocol 2: Intravital Microscopy of Cremaster Muscle Microcirculation

This protocol allows for the direct visualization and quantification of this compound's effects on arteriolar and venular diameter and blood flow velocity in a living animal.

Intravital_Microscopy_Workflow A Animal Anesthesia (e.g., Rat or Mouse) B Surgical Preparation of Cremaster Muscle A->B C Mounting on Microscope Stage & Superfusion B->C D Vessel Selection & Baseline Imaging C->D E Systemic or Topical Administration of This compound D->E F Time-Lapse Imaging of Microvessels E->F G Image Analysis (Diameter & Velocity) F->G

Intravital Microscopy Workflow

Materials:

  • Intravital microscope with a water-immersion objective

  • Animal anesthesia equipment

  • Surgical instruments for cremaster muscle preparation

  • Superfusion system and physiological salt solution

  • This compound solution

  • Video recording and analysis software

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and maintain its body temperature.

  • Surgical Preparation: Make an incision in the scrotum to expose the cremaster muscle. Carefully dissect the muscle and spread it over a transparent pedestal on a specialized microscope stage.

  • Superfusion: Continuously superfuse the exposed tissue with a warmed, buffered physiological salt solution.

  • Baseline Imaging: Identify a suitable area of the microcirculation containing arterioles and venules. Record baseline images and measure vessel diameters and red blood cell velocity.

  • Ornipressin Administration: Administer this compound either systemically (e.g., via a cannulated vein) or topically by adding it to the superfusion solution.

  • Time-Lapse Imaging: Record video sequences of the microcirculation at specific time points after Ornipressin administration.

  • Image Analysis: Use image analysis software to measure the changes in arteriolar and venular diameters and blood flow velocity in response to this compound.

Protocol 3: Hemorrhagic Shock Model

This protocol is used to investigate the effects of this compound on microcirculatory perfusion in a model of hemorrhagic shock, a condition where its vasoconstrictive properties may be therapeutically relevant.

Materials:

  • Animal anesthesia and monitoring equipment

  • Catheters for arterial and venous access

  • Syringes and blood collection tubes

  • This compound solution

  • Intravital microscopy setup (optional, for direct microcirculatory observation)

  • Blood gas and lactate (B86563) analyzers

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat) and insert catheters into an artery (for blood pressure monitoring and blood withdrawal) and a vein (for fluid and drug administration).

  • Baseline Measurements: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and collect a baseline blood sample.

  • Induction of Hemorrhagic Shock: Withdraw blood from the arterial catheter in a controlled manner to reduce and maintain the MAP at a target level (e.g., 30-40 mmHg) for a specific duration (e.g., 60 minutes).

  • Ornipressin Treatment: Following the shock period, administer this compound intravenously, either as a bolus or a continuous infusion.

  • Resuscitation: Concurrently with or following Ornipressin administration, resuscitate the animal with fluids (e.g., lactated Ringer's solution or shed blood).

  • Monitoring: Continuously monitor hemodynamic parameters and collect blood samples at various time points to assess metabolic status (e.g., lactate levels).

  • (Optional) Intravital Microscopy: If combined with intravital microscopy, observe and quantify microcirculatory changes in a selected organ (e.g., mesentery or skeletal muscle) throughout the experiment.

  • Data Analysis: Analyze the effects of this compound on survival rates, hemodynamic recovery, and microcirculatory perfusion.

Conclusion

This compound is a powerful pharmacological tool for modulating microcirculation. Its selective V1a receptor agonism allows for targeted vasoconstriction, making it invaluable for studying the intricate mechanisms of blood flow regulation at the microvascular level. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute robust studies to further elucidate the role of the vasopressinergic system in health and disease. Careful consideration of dosage and experimental conditions is crucial for obtaining reproducible and physiologically relevant results.

References

Ornipressin Acetate for Inducing Controlled Hypotension in Animal Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature predominantly describes ornipressin (B549295) acetate (B1210297) as a potent vasoconstrictor used to increase blood pressure. There is currently a lack of established protocols or direct evidence supporting its use for the induction of controlled hypotension in animal surgery. The information provided below is based on its known pharmacological properties and available data on its hemodynamic effects, which primarily demonstrate a pressor (blood pressure raising) response. Researchers considering ornipressin for inducing hypotension should proceed with extreme caution and undertake thorough dose-finding and safety studies.

Introduction

Ornipressin, a synthetic analog of vasopressin, is a potent agonist of vasopressin V1a receptors located on vascular smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1] While this action is beneficial for counteracting hypotension, its application for inducing controlled hypotension is not a standard procedure and is counterintuitive to its primary mechanism. This document summarizes the known pharmacology of ornipressin and provides protocols for evaluating its hemodynamic effects in animal models, which could serve as a starting point for exploratory research.

Mechanism of Action

Ornipressin selectively binds to V1a receptors, which are G-protein coupled receptors. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. This elevated calcium promotes the contraction of vascular smooth muscle, resulting in vasoconstriction.

Signaling Pathway of Ornipressin Acetate

ornipressin_pathway ornipressin This compound v1_receptor V1a Receptor ornipressin->v1_receptor Binds to g_protein Gq/11 Protein v1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Stimulates ca2_release Ca²⁺ Release sr->ca2_release vasoconstriction Vasoconstriction ca2_release->vasoconstriction Induces

Caption: Signaling pathway of this compound leading to vasoconstriction.

Data Presentation: Hemodynamic Effects of Ornipressin in Animal Models

The following tables summarize the quantitative data on the hemodynamic effects of ornipressin from studies in dogs. It is critical to note that these studies demonstrate a pressor response (increase in blood pressure).

Table 1: Hemodynamic Effects of a Single Intravenous Bolus of Ornipressin (0.03 U/kg) in Anesthetized Dogs [2]

ParameterBaseline (Mean ± SD)3-5 Minutes Post-Injection (Mean ± SD)Percentage Change
Systolic Arterial Pressure (mmHg)100 ± 10133 ± 12+33%
Diastolic Arterial Pressure (mmHg)75 ± 8104 ± 9+39%
Heart Rate (beats/min)120 ± 15115 ± 14-4%
Cardiac Output (L/min)2.5 ± 0.51.4 ± 0.3-44%
Total Peripheral Resistance (mmHg/L/min)40 ± 8103.6 ± 20+159%

Table 2: Effects of Ornipressin on Left Ventricular Function and Coronary Perfusion in Anesthetized Dogs (0.03 U/kg IV Bolus) [2]

ParameterBaseline (Mean ± SD)3-5 Minutes Post-Injection (Mean ± SD)Percentage Change
Ejection Fraction (%)60 ± 539 ± 4-35%
Left Ventricular End-Diastolic Pressure (mmHg)5 ± 28.4 ± 3+68%
Myocardial Blood Flow (mL/min)80 ± 1054.4 ± 8-32%
Coronary Vascular Resistance (mmHg/mL/min)1.25 ± 0.22.65 ± 0.4+112%

Experimental Protocols

The following protocol details the methodology for studying the hemodynamic effects of ornipressin in a canine model, based on the study by [author name from citation 1]. This protocol is intended for research purposes to characterize the vasoconstrictive properties of ornipressin.

Experimental Workflow for Studying Hemodynamic Effects of Ornipressin

experimental_workflow animal_prep Animal Preparation (Anesthesia, Instrumentation) baseline Baseline Hemodynamic Measurements animal_prep->baseline ornipressin_admin This compound Administration (IV Bolus) baseline->ornipressin_admin post_injection_monitoring Continuous Hemodynamic Monitoring (90 min) ornipressin_admin->post_injection_monitoring data_analysis Data Analysis (Statistical Comparison) post_injection_monitoring->data_analysis conclusion Conclusion on Hemodynamic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing the hemodynamic effects of ornipressin.

Detailed Methodology

1. Animal Model:

  • Species: Mongrel dogs.

  • Number: A sufficient number of animals to achieve statistical power (e.g., n=9 as in the cited study).[2]

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Anesthesia and Instrumentation:

  • Anesthesia: Induce and maintain anesthesia. The cited study used N2O/O2 with enflurane.[2] The choice of anesthetic is crucial as it can influence hemodynamic parameters.

  • Ventilation: Mechanically ventilate the animals to maintain normal blood gas levels.

  • Catheterization:

    • Place a catheter in a peripheral artery for continuous blood pressure monitoring.

    • Insert a thermodilution catheter into the pulmonary artery via a jugular vein for cardiac output measurement.

    • Place a catheter in the coronary sinus to measure coronary blood flow.

    • Insert a tip catheter manometer into the left ventricle for dP/dt measurement.

3. Experimental Procedure:

  • Acclimatization: Allow the animal to stabilize under anesthesia for a period before starting measurements.

  • Baseline Measurements: Record all hemodynamic parameters (systolic and diastolic arterial pressure, heart rate, cardiac output, left ventricular pressure, coronary sinus blood flow) to establish baseline values.

  • Ornipressin Administration:

    • Dose: 0.03 U/kg of this compound.[2]

    • Route: Intravenous (IV) bolus injection.

  • Post-Injection Monitoring:

    • Continuously record all hemodynamic parameters for a period of 90 minutes.

    • Pay close attention to the immediate changes within the first 3-5 minutes, as this is when the maximum effects are observed.[2]

4. Data Analysis:

  • Calculate derived parameters such as total peripheral resistance, ejection fraction, and coronary vascular resistance.

  • Perform statistical analysis (e.g., analysis of variance for repeated measures) to compare post-injection values to baseline.[2]

Conclusion

The available scientific evidence strongly indicates that this compound is a potent vasoconstrictor that leads to a significant increase in arterial blood pressure in animal models.[2] There is no published data to support its use for inducing controlled hypotension in animal surgery. The application of ornipressin for this purpose would be an off-label and exploratory use that carries a high risk of severe hypertension and adverse cardiovascular events, including decreased cardiac output and myocardial ischemia.[2] Researchers interested in inducing controlled hypotension should consider established agents with vasodilatory properties. Any investigation into a potential hypotensive effect of ornipressin under specific and untested conditions would require rigorous and ethically approved preclinical research, starting with extensive dose-response studies.

References

Ornipressin Acetate in Gastrointestinal Bleeding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, exhibits potent vasoconstrictive properties through its action on V1a receptors. While its use in treating gastrointestinal (GI) bleeding has been explored, comprehensive clinical data specifically for ornipressin acetate (B1210297) in this indication are limited in recent literature. Much of the clinical focus has shifted to its analogue, terlipressin (B549273), which has been more extensively studied for variceal bleeding.

These application notes provide a summary of the available information on ornipressin acetate, including its mechanism of action and data from studies in related conditions such as decompensated liver cirrhosis. To offer a more complete picture for researchers, comparative data for terlipressin in gastrointestinal bleeding is also presented. Furthermore, a detailed, albeit hypothetical, experimental protocol for evaluating this compound in a relevant animal model is provided to guide future preclinical research.

Mechanism of Action: V1a Receptor Signaling

Ornipressin exerts its vasoconstrictive effects by acting as an agonist at the vasopressin V1a receptor, which is predominantly found on vascular smooth muscle cells. The binding of ornipressin to the V1a receptor initiates a signaling cascade that leads to vasoconstriction, thereby reducing blood flow to the splanchnic circulation and lowering portal pressure.

G ornipressin This compound v1ar V1a Receptor ornipressin->v1ar Binds to gq Gq Protein v1ar->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction Mediates pkc->contraction G cluster_0 Phase 1: Model Creation cluster_1 Phase 2: Experimental Intervention cluster_2 Phase 3: Outcome Assessment acclimatization Acclimatization of Minipigs anesthesia1 Anesthesia acclimatization->anesthesia1 ppvl Partial Portal Vein Ligation (PPVL) anesthesia1->ppvl recovery Post-operative Recovery (4-6 weeks) ppvl->recovery anesthesia2 Anesthesia recovery->anesthesia2 baseline Baseline Measurements (Portal Pressure, Hemodynamics) anesthesia2->baseline randomization Randomization baseline->randomization group_oa This compound (e.g., 0.1 IU/kg/h IV) randomization->group_oa group_c Vehicle Control (Saline IV) randomization->group_c bleeding_induction Endoscopic Induction of Variceal Bleeding group_oa->bleeding_induction group_c->bleeding_induction monitoring Continuous Monitoring (Portal Pressure, Hemodynamics, Bleeding Severity) bleeding_induction->monitoring data_collection Data Collection (Time to hemostasis, Blood loss, Survival) monitoring->data_collection analysis Statistical Analysis data_collection->analysis G ph Portal Hypertension varices Esophageal Varices ph->varices Leads to bleeding Variceal Bleeding varices->bleeding Can result in bleeding_control Bleeding Control bleeding->bleeding_control Treated by ornipressin This compound vasoconstriction Splanchnic Vasoconstriction ornipressin->vasoconstriction Induces portal_flow Reduced Portal Inflow vasoconstriction->portal_flow portal_pressure Reduced Portal Pressure portal_flow->portal_pressure portal_pressure->bleeding_control Promotes

Troubleshooting & Optimization

Ornipressin Acetate Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornipressin (B549295) acetate (B1210297). The following information is intended to help troubleshoot experiments and interpret data related to ornipressin acetate dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound dose-response curve experiments in a question-and-answer format.

Q1: My this compound dose-response curve has a lower than expected maximum effect (Emax). What are the potential causes?

A1: A lower than expected Emax can be due to several factors:

  • Peptide Degradation: Ornipressin, being a peptide, is susceptible to degradation. Improper storage (e.g., not at -20°C or -80°C), multiple freeze-thaw cycles, or prolonged exposure to room temperature can lead to a loss of active peptide.[1] It is recommended to aliquot stock solutions and minimize the number of times they are thawed and refrozen.

  • Receptor Desensitization (Tachyphylaxis): Continuous or repeated exposure to ornipressin can lead to V1a receptor desensitization, a process where the receptor becomes less responsive to the agonist.[2][3] This can result in a diminished maximal response. Consider shorter incubation times or a different experimental design to minimize this effect.

  • Partial Agonism: In some experimental systems or tissues, ornipressin may act as a partial agonist, meaning it does not elicit the full response that a full agonist would, even at saturating concentrations.

  • Experimental System Issues: The health and density of the cells or the integrity of the isolated tissue can significantly impact the maximal response. Ensure that your biological system is healthy and responsive.

Q2: The EC50 value in my this compound experiment is significantly different from published values. Why might this be?

A2: Discrepancies in EC50 values can arise from:

  • Different Experimental Conditions: EC50 values are highly dependent on the specific experimental setup. Factors such as the cell line or tissue type used, buffer composition (pH, ionic strength), temperature, and incubation time can all influence the apparent potency of ornipressin.

  • Peptide Quantification Errors: Inaccurate determination of the this compound concentration in your stock solution will lead to shifts in the dose-response curve. Ensure your peptide is accurately weighed and dissolved.

  • Presence of Antagonists or Allosteric Modulators: Contaminants in your reagents or endogenous substances released from your tissue preparation could act as antagonists or allosteric modulators, altering the apparent potency of ornipressin.

  • Receptor Expression Levels: The density of V1a receptors in your experimental system can affect the EC50 value. Systems with lower receptor expression may require higher concentrations of ornipressin to achieve a half-maximal response.

Q3: I am observing a biphasic or non-sigmoidal dose-response curve with this compound. What could be the reason?

A3: Atypical dose-response curves can be complex to interpret but may be caused by:

  • Off-Target Effects: At high concentrations, ornipressin may interact with other receptors or cellular targets, leading to a secondary response that alters the shape of the curve.

  • Peptide Aggregation: At very high concentrations, some peptides can aggregate, which may reduce their effective concentration and lead to a decrease in response at the upper end of the dose-response curve.[4]

  • Cellular Toxicity: High concentrations of ornipressin or the vehicle (if used) may induce cytotoxicity, leading to a decrease in the measured response. It is advisable to perform a cytotoxicity assay in parallel with your functional assay.[4]

  • Activation of Different Signaling Pathways: Ornipressin may activate multiple signaling pathways with different concentration dependencies, resulting in a complex, multi-phasic dose-response relationship.

Q4: There is high variability between my replicate wells/tissues for the same this compound concentration. How can I reduce this?

A4: High variability can obscure the true dose-response relationship. To minimize it:

  • Ensure Homogeneous Cell Seeding: If using cell-based assays, ensure that cells are evenly distributed in the wells of your microplate.

  • Maintain Consistent Tissue Preparation: For ex vivo experiments, ensure that tissue preparations are of a consistent size and are handled gently to maintain their viability and responsiveness.

  • Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of ornipressin dilutions.

  • Stable Experimental Conditions: Maintain consistent temperature, pH, and other environmental factors throughout the experiment.

  • Proper Peptide Handling: As mentioned previously, proper storage and handling of the this compound stock solution are crucial for consistent results.[1]

Quantitative Data

The following table summarizes the reported EC50 (half-maximal effective concentration) values for ornipressin at various vasopressin receptor subtypes. These values can serve as a reference for experimental design and data interpretation.

Receptor SubtypeCell Line/SystemAssay TypeEC50 (nM)Reference
Human V1aHEK293 cellsReporter Gene Assay0.69[4]
Human V2HEK293 cellsReporter Gene Assay0.45[4]
Human V1bHEK293 cellsReporter Gene Assay7.5[4]
Human Oxytocin ReceptorHEK293 cellsReporter Gene Assay71[4]

Experimental Protocols

Detailed methodologies for key experiments used to generate this compound dose-response curves are provided below.

Vasoconstriction Assay using Isolated Arterial Rings

This protocol describes a method to assess the vasoconstrictive effect of this compound on isolated arteries.

Materials:

  • This compound

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Potassium chloride (KCl) for viability testing

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit buffer. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the artery). During this period, replace the buffer every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Once a stable contraction is reached, wash the rings with fresh buffer until they return to baseline tension.

  • Dose-Response Curve Generation:

    • Prepare serial dilutions of this compound in Krebs-Henseleit buffer.

    • Add the dilutions to the organ baths in a cumulative manner, starting with the lowest concentration.

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis: Express the contractile response at each ornipressin concentration as a percentage of the maximum contraction induced by KCl. Plot the percentage of contraction against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound in a cell-based assay.

Materials:

  • This compound

  • Cells expressing the V1a receptor (e.g., HEK293-V1a)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the V1a-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye loading solution. Incubate in the dark at 37°C for 1 hour.

  • Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Place the microplate in the fluorescence plate reader and record a stable baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Dose-Response Curve Generation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Using the plate reader's injection system, add the different concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound after subtracting the baseline fluorescence. Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 and Emax.

Visualizations

Ornipressin Signaling Pathway

Ornipressin_Signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Ornipressin V1a receptor signaling pathway leading to vasoconstriction.

Experimental Workflow for Generating a Dose-Response Curve

Dose_Response_Workflow start Start prep_peptide Prepare Ornipressin Acetate Stock Solution start->prep_peptide prep_system Prepare Experimental System (e.g., Isolated Artery, Cell Culture) start->prep_system serial_dilute Perform Serial Dilutions of Ornipressin prep_peptide->serial_dilute equilibration Equilibrate System prep_system->equilibration add_doses Add Cumulative Doses of Ornipressin serial_dilute->add_doses equilibration->add_doses measure_response Measure Response (e.g., Contraction, Fluorescence) add_doses->measure_response data_analysis Data Analysis: Plot Response vs. Log[Dose] measure_response->data_analysis determine_params Determine EC50 & Emax data_analysis->determine_params end End determine_params->end

Caption: General experimental workflow for generating an ornipressin dose-response curve.

References

Overcoming Ornipressin acetate tachyphylaxis in prolonged experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ornipressin acetate (B1210297) tachyphylaxis in prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and what is its primary mechanism of action?

This compound is a synthetic analog of the natural hormone vasopressin.[1][2] It primarily acts as a potent agonist for the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR).[3] The activation of V1a receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[1][2]

Q2: What is the signaling pathway activated by this compound binding to the V1a receptor?

Upon binding to the V1a receptor, this compound activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the contraction of smooth muscle cells and subsequent vasoconstriction.

Q3: We are observing a diminishing vasoconstrictive response to this compound in our prolonged experiment. What is the likely cause?

This phenomenon is most likely tachyphylaxis, which is a rapid decrease in the response to a drug following continuous or repeated administration.[4][5][6] For GPCRs like the V1a receptor, tachyphylaxis is a well-documented cellular protective mechanism to prevent overstimulation.[7][8]

Q4: What are the underlying molecular mechanisms of this compound-induced tachyphylaxis?

The tachyphylaxis to this compound is primarily driven by two key processes:

  • Receptor Desensitization: Prolonged stimulation of the V1a receptor by this compound leads to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which sterically hinders the receptor's ability to couple with the Gq protein, thereby dampening the downstream signaling cascade.[8]

  • Receptor Internalization: The binding of β-arrestin also targets the V1a receptor for endocytosis, removing it from the cell surface into intracellular vesicles.[9][10] This reduction in the number of available receptors on the cell membrane further diminishes the cell's responsiveness to this compound.

Q5: How can we quantify the extent of this compound tachyphylaxis in our experiments?

Several quantitative methods can be employed:

  • Functional Assays: Compare the dose-response curve of this compound in naïve tissues or cells versus those pre-treated with the agonist for a prolonged period. A rightward shift in the EC50 or a decrease in the maximal response (Emax) indicates tachyphylaxis.

  • Receptor Binding Assays: Use a radiolabeled V1a receptor antagonist to quantify the number of V1a receptors on the cell surface before and after prolonged exposure to this compound. A significant decrease in the number of binding sites suggests receptor internalization.

  • Second Messenger Quantification: Measure the production of downstream signaling molecules like IP3 or the mobilization of intracellular calcium in response to an acute this compound challenge in both naïve and pre-treated cells. A blunted response in the pre-treated group is indicative of desensitization.

Q6: Are there any strategies to overcome or mitigate this compound tachyphylaxis in our experiments?

Yes, several strategies can be investigated:

  • Intermittent Dosing: Instead of continuous infusion, using an intermittent dosing schedule with "drug holidays" may allow for receptor resensitization and recycling back to the cell surface.[11]

  • Combination Therapy: Using lower doses of this compound in combination with a vasoconstrictor that acts through a different mechanism (e.g., an alpha-adrenergic agonist) could potentially reduce the development of tachyphylaxis to Ornipressin.

  • Inhibition of Downstream Signaling Molecules: Research on vasopressin suggests that inhibitors of nitric oxide synthase (NOS) and protein kinase C (PKC) may diminish tachyphylaxis.[8] However, these approaches require careful validation for this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Gradual loss of vasoconstrictive response to this compound over several hours. Development of tachyphylaxis due to V1a receptor desensitization and internalization.1. Confirm Tachyphylaxis: Perform a time-course experiment, measuring the response to a fixed concentration of this compound at multiple time points. A progressive decrease in response will confirm tachyphylaxis.2. Implement Washout Periods: Introduce drug-free periods to allow for receptor resensitization. The optimal duration of the washout period needs to be determined empirically.3. Consider Intermittent Dosing: Switch from a continuous infusion to a pulsatile or intermittent administration protocol.
High variability in the onset and extent of tachyphylaxis between experimental preparations. Differences in V1a receptor expression levels, or variations in the activity of regulatory proteins like GRKs and β-arrestins.1. Standardize Experimental Conditions: Ensure consistent animal age, strain, and health status. For in vitro experiments, use cells of a consistent passage number and density.2. Baseline Characterization: If feasible, perform baseline measurements of V1a receptor expression in a subset of your experimental samples to assess for initial variability.
Complete loss of response to this compound that is not recovered with a short washout period. Severe receptor downregulation (degradation of internalized receptors) in addition to desensitization.1. Prolonged Washout: Attempt a much longer drug-free period (e.g., 24-48 hours) to allow for the synthesis of new receptors.2. Receptor Recycling Assay: Investigate the rate of receptor recycling to the cell surface after agonist removal to determine if this process is impaired in your experimental model.
Attempts to mitigate tachyphylaxis with NOS or PKC inhibitors are ineffective or produce confounding results. The specific isoforms of NOS or PKC involved may not be targeted by the inhibitor used, or their role in Ornipressin tachyphylaxis may differ from that of vasopressin.1. Verify Inhibitor Specificity and Concentration: Ensure you are using a selective inhibitor at an effective concentration.2. Investigate Alternative Pathways: Consider the involvement of other regulatory pathways in V1a receptor desensitization in your specific experimental system.

Quantitative Data Summary

Table 1: this compound Receptor Binding and Potency

ParameterValueSpecies/Cell LineReference
V1a Receptor EC50 0.69 nMHuman (HEK293 cells)[3]
V2 Receptor EC50 0.45 nMHuman (HEK293 cells)[3]
V1b Receptor EC50 7.5 nMHuman (HEK293 cells)[3]
Oxytocin Receptor EC50 71 nMHuman (HEK293 cells)[3]

Table 2: Experimental Data on Vasopressin-Induced Tachyphylaxis in Rat Aorta

Note: This data is for Arginine Vasopressin (AVP), a closely related compound. Similar experiments would be required to generate specific data for this compound.

Experimental ConditionTachyphylaxis to AVP (100 nM)Effect on TachyphylaxisReference
Control (Endothelium-intact) Present-[8]
Control (Endothelium-denuded) Present-[8]
+ Nω-nitro-L-arginine (NNLA; NOS inhibitor) DiminishedInhibits NO production[8]
+ Chelerythrine (PKC inhibitor) Diminished (Endothelium-denuded only)Inhibits PKC[8]

Experimental Protocols

Protocol 1: Induction and Quantification of this compound Tachyphylaxis in Vascular Smooth Muscle

Objective: To induce and quantify the loss of vasoconstrictive efficacy of this compound in an ex vivo model.

Methodology:

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Induction of Tachyphylaxis:

    • Control Group: Administer a single supramaximal concentration of this compound (e.g., 100 nM, based on AVP studies, optimization may be required) and record the contractile response.

    • Tachyphylaxis Group: Administer the same concentration of this compound for a prolonged period (e.g., 60-120 minutes) or through repeated administrations (e.g., three administrations of 20 minutes each, 45 minutes apart).

  • Assessment of Tachyphylaxis:

    • After the induction period, wash the tissues thoroughly.

    • Administer a second challenge with the same concentration of this compound to both control and tachyphylaxis groups.

    • Record the contractile response and compare the magnitude of the second response to the first. A significant reduction in the contractile force in the tachyphylaxis group indicates the development of tachyphylaxis.

  • Data Analysis: Express the contractile response as a percentage of the initial response. Statistically compare the responses between the control and tachyphylaxis groups.

Protocol 2: Investigation of Intermittent vs. Continuous Infusion on this compound Tachyphylaxis

Objective: To determine if an intermittent dosing regimen can mitigate the development of tachyphylaxis to this compound.

Methodology:

  • Experimental Setup: Use an in vivo model with continuous blood pressure monitoring (e.g., cannulated rat).

  • Dosing Regimens:

    • Continuous Infusion Group: Administer a continuous intravenous infusion of this compound at a dose known to produce a sustained pressor response.

    • Intermittent Infusion Group: Administer the same total dose of this compound over the same total period, but in discrete boluses or short infusions separated by drug-free intervals (e.g., infuse for 30 minutes, stop for 30 minutes, repeat).

    • Control Group: Administer a vehicle infusion.

  • Data Collection: Continuously record mean arterial pressure (MAP) throughout the experiment.

  • Data Analysis: Compare the time-course of the pressor response between the continuous and intermittent infusion groups. Analyze the total pressor effect (area under the curve) and the magnitude of the pressor response at later time points to assess the degree of tachyphylaxis in each group.

Protocol 3: Assessment of V1a Receptor Internalization using ELISA

Objective: To quantify the extent of this compound-induced V1a receptor internalization in a cell culture model.

Methodology:

Note: This protocol is adapted from studies on vasopressin V1a receptors and may require optimization for this compound.

  • Cell Culture: Culture HEK293 cells transiently or stably expressing N-terminally HA-tagged V1a receptors.

  • Induction of Internalization: Treat the cells with a high concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. A control group should be treated with vehicle alone.

  • Quantification of Surface Receptors:

    • Fix the cells with paraformaldehyde.

    • Without permeabilizing the cells, incubate with a primary antibody against the HA tag.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of V1a receptors on the cell surface. Calculate the percentage of internalized receptors at each time point relative to the vehicle-treated control at time zero.

Visualizations

Ornipressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ornipressin Ornipressin acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates

Caption: this compound signaling pathway via the V1a receptor.

Tachyphylaxis_Workflow Start Prolonged Ornipressin Acetate Exposure Phosphorylation V1a Receptor Phosphorylation (by GRKs) Start->Phosphorylation Arrestin_Binding β-Arrestin Binding Phosphorylation->Arrestin_Binding V1aR_Available Available V1a Receptors Desensitization Receptor-G Protein Uncoupling (Desensitization) Arrestin_Binding->Desensitization Internalization Receptor Internalization (Endocytosis) Arrestin_Binding->Internalization Response_Diminished Diminished Cellular Response Desensitization->Response_Diminished Recycling Receptor Recycling to Membrane (Resensitization) Internalization->Recycling Degradation Receptor Degradation (Downregulation) Internalization->Degradation Internalization->Response_Diminished Recycling->V1aR_Available Restores Degradation->Response_Diminished Prolonged Effect

Caption: Cellular mechanisms of this compound tachyphylaxis.

Troubleshooting_Logic Start Diminished Response to Ornipressin? Confirm Confirm Tachyphylaxis (Time-course experiment) Start->Confirm Yes Intermittent Implement Intermittent Dosing or Washout Periods Confirm->Intermittent Combination Consider Combination Therapy (different mechanism) Intermittent->Combination Ineffective Success Response Restored Intermittent->Success Effective Inhibitors Investigate NOS/PKC Inhibitors Combination->Inhibitors Ineffective Combination->Success Effective Inhibitors->Success Effective Failure Response Not Restored Inhibitors->Failure Ineffective Downregulation Suspect Severe Receptor Downregulation Failure->Downregulation Prolonged_Washout Attempt Prolonged Washout (24-48h) Downregulation->Prolonged_Washout Prolonged_Washout->Success Effective Prolonged_Washout->Failure Re-evaluate model

Caption: Troubleshooting workflow for Ornipressin tachyphylaxis.

References

Potential off-target effects of Ornipressin acetate in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ornipressin acetate (B1210297) in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ornipressin acetate?

This compound is a synthetic analog of vasopressin and acts as a potent agonist for the vasopressin V1a receptor.[1][2][3][4] Its primary effect is vasoconstriction, mediated by the Gq/11 protein-coupled V1a receptor, which activates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.[1]

Q2: What are the known off-target receptors for this compound?

This compound can also interact with other members of the vasopressin and oxytocin (B344502) receptor family, including the vasopressin V1b, V2, and oxytocin (OT) receptors. However, its potency at these receptors differs, indicating a potential for off-target effects, particularly at higher concentrations.

Q3: How can I assess the off-target effects of this compound in my cell-based assays?

To investigate off-target effects, it is recommended to use a panel of cell lines, each expressing a single receptor subtype of interest (V1a, V1b, V2, and OT). By performing concentration-response experiments and measuring the relevant second messenger (intracellular calcium for V1a, V1b, and OT; cAMP for V2), you can determine the potency (EC50) of this compound at each receptor. A comparison of these values will reveal the selectivity profile of the compound.

Q4: What are the typical downstream signaling pathways activated by this compound's on- and off-target interactions?

  • V1a Receptor (On-Target): Primarily couples to Gq/11, leading to PLC activation and a subsequent increase in intracellular calcium ([Ca2+]i).

  • V1b Receptor (Off-Target): Also couples to Gq/11, stimulating the PLC pathway and increasing [Ca2+]i.

  • V2 Receptor (Off-Target): Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP).

  • Oxytocin Receptor (Off-Target): Couples to Gq/11, activating the PLC pathway and increasing [Ca2+]i.

Q5: Should I be concerned about the cytotoxic effects of this compound in my cell-based assays?

While this compound's primary effects are mediated through GPCR signaling, it is good practice to assess its potential impact on cell viability, especially when using high concentrations or extended incubation times. A standard cell viability assay, such as the MTT assay, can be performed to rule out cytotoxicity as a confounding factor in your functional assays.

Data Presentation

Table 1: Potency (EC50) of this compound at Human Vasopressin and Oxytocin Receptors

Receptor SubtypeCouplingSecond MessengerThis compound EC50 (nM)
Vasopressin V1a Gq/11↑ [Ca2+]i0.69
Vasopressin V1b Gq/11↑ [Ca2+]i7.5
Vasopressin V2 Gs↑ cAMP0.45
Oxytocin (OT) Gq/11↑ [Ca2+]i71

Data sourced from commercially available information on this compound.

Mandatory Visualizations

Ornipressin_Signaling_Pathways cluster_V1a V1a Receptor (On-Target) cluster_Off_Target Potential Off-Target Receptors cluster_V1b V1b Receptor cluster_V2 V2 Receptor cluster_OT Oxytocin Receptor Ornipressin_V1a Ornipressin V1a V1aR Ornipressin_V1a->V1a Gq_11_V1a Gq/11 V1a->Gq_11_V1a PLC_V1a PLC Gq_11_V1a->PLC_V1a PIP2_V1a PIP2 PLC_V1a->PIP2_V1a hydrolyzes IP3_DAG_V1a IP3 & DAG PIP2_V1a->IP3_DAG_V1a Ca_V1a ↑ [Ca2+]i IP3_DAG_V1a->Ca_V1a Ornipressin_V1b Ornipressin V1b V1bR Ornipressin_V1b->V1b Gq_11_V1b Gq/11 V1b->Gq_11_V1b PLC_V1b PLC Gq_11_V1b->PLC_V1b IP3_DAG_V1b IP3 & DAG PLC_V1b->IP3_DAG_V1b Ca_V1b ↑ [Ca2+]i IP3_DAG_V1b->Ca_V1b Ornipressin_V2 Ornipressin V2 V2R Ornipressin_V2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Ornipressin_OT Ornipressin OTR OTR Ornipressin_OT->OTR Gq_11_OT Gq/11 OTR->Gq_11_OT PLC_OT PLC Gq_11_OT->PLC_OT IP3_DAG_OT IP3 & DAG PLC_OT->IP3_DAG_OT Ca_OT ↑ [Ca2+]i IP3_DAG_OT->Ca_OT

Caption: this compound Signaling Pathways.

Off_Target_Workflow start Start: Hypothesis Ornipressin has off-target effects cell_lines Select Cell Lines - V1a-expressing - V1b-expressing - V2-expressing - OT-expressing start->cell_lines assay_prep Assay Preparation - Cell seeding - Ornipressin serial dilution cell_lines->assay_prep functional_assays Perform Functional Assays - Calcium Mobilization (V1a, V1b, OT) - cAMP Accumulation (V2) assay_prep->functional_assays viability_assay Cell Viability Assay (e.g., MTT) - Assess cytotoxicity of Ornipressin assay_prep->viability_assay data_acq Data Acquisition - Measure fluorescence/luminescence functional_assays->data_acq data_analysis Data Analysis - Generate concentration-response curves - Calculate EC50 values data_acq->data_analysis conclusion Conclusion - Determine selectivity profile - Identify potential off-target liabilities data_analysis->conclusion viability_assay->data_analysis

Caption: Experimental Workflow for Off-Target Profiling.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay (for V1a, V1b, and OT Receptors)

Objective: To measure the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

  • HEK293 cells stably expressing the human V1a, V1b, or oxytocin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (optional, to prevent dye leakage).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the calcium-sensitive dye in assay buffer. Probenecid can be included at this stage if necessary.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration that is 2-5 times the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Automatedly inject the this compound dilutions into the wells.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay (for V2 Receptor)

Objective: To measure the increase in intracellular cAMP concentration following V2 receptor activation by this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound.

  • cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based).

  • White, opaque 96- or 384-well microplates.

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Seeding: Seed the cells into the microplates and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Remove the cell culture medium.

    • Add the this compound dilutions to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that generate a measurable signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the amount of cAMP present.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the Ornipressin-treated wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxic effects of this compound.

Materials:

  • The same cell lines used in the functional assays.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • Absorbance plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of this compound concentrations used in the functional assays. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability at concentrations that produce a functional response may indicate a cytotoxic effect.

Troubleshooting Guides

Calcium Mobilization Assay
Issue Potential Cause Troubleshooting Steps
High background fluorescence - Autofluorescence from compounds or media.- Incomplete hydrolysis of the AM ester form of the dye.- Run a compound-only control to check for autofluorescence.- Use phenol (B47542) red-free media.- Optimize dye loading time and temperature.
Low signal-to-noise ratio - Low receptor expression.- Suboptimal dye loading.- Cells are not healthy.- Confirm receptor expression level.- Optimize cell seeding density.- Ensure cells are within a low passage number.- Optimize dye concentration and loading conditions.
Inconsistent results between wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Calibrate pipettes.- Avoid using the outer wells of the plate or fill them with sterile buffer.
cAMP Accumulation Assay
Issue Potential Cause Troubleshooting Steps
High variability in data - Inefficient PDE inhibition.- Cell health issues.- Optimize the concentration of the PDE inhibitor.- Ensure consistent cell health and passage number.
Low assay window (small difference between basal and stimulated signal) - Low receptor expression.- Insufficient stimulation time.- Reagent degradation.- Verify receptor expression.- Optimize the incubation time with Ornipressin.- Prepare fresh reagents and store them properly.
Signal is outside the linear range of the standard curve - Cell number is too high or too low.- Ornipressin concentration is too high.- Optimize the cell seeding density.- Adjust the concentration range of Ornipressin being tested.
Cell Viability (MTT) Assay
Issue Potential Cause Troubleshooting Steps
High background absorbance - Contamination of media or reagents.- Compound interferes with the MTT reagent.- Use sterile techniques.- Run a control with the compound in cell-free media to check for direct reduction of MTT.
Inconsistent formazan crystal formation - Uneven cell distribution.- Incomplete solubilization.- Ensure even cell seeding.- Ensure complete dissolution of formazan crystals by gentle mixing and adequate incubation with the solubilization solution.
Results not reproducible - Variations in incubation times.- Cell passage number drift.- Standardize all incubation times.- Use cells within a consistent and low passage number range.[5]

References

Ornipressin acetate interference with fluorescent or colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of ornipressin (B549295) acetate (B1210297) in fluorescent and colorimetric assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Can ornipressin acetate interfere with my fluorescent assay?

A1: Yes, it is possible. Ornipressin is a peptide containing the aromatic amino acids Tyrosine (Tyr) and Phenylalanine (Phe).[1][2] These amino acids are intrinsically fluorescent and can absorb ultraviolet (UV) light, which may lead to interference in fluorescence-based assays.[3][4]

Q2: What are the potential mechanisms of interference by this compound in fluorescent assays?

A2: There are three primary mechanisms by which this compound can interfere with fluorescence assays:

  • Autofluorescence: this compound itself can fluoresce when excited at certain wavelengths, adding to the background signal and potentially masking the signal from your assay's fluorophore.[5][6]

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the measured fluorescence signal. This is also known as the inner filter effect.[7][8]

  • Light Scattering: At high concentrations, this compound might precipitate out of solution, causing light scattering that can interfere with the optical measurements of a plate reader.[9]

Q3: At what wavelengths should I be concerned about potential interference from this compound?

A3: The potential for interference is highest in the UV and near-UV regions of the spectrum, where the aromatic amino acids in ornipressin absorb and emit light. Based on the spectral properties of Tyrosine and Phenylalanine, you should be particularly cautious if your assay's excitation or emission wavelengths fall within the ranges outlined in the table below.

Troubleshooting Guides

Issue 1: Higher than expected background fluorescence in wells containing this compound.

This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Perform a Spectral Scan: To confirm autofluorescence, scan a solution of this compound (at the highest concentration used in your assay) in the assay buffer across a range of excitation and emission wavelengths on a fluorescence plate reader. This will identify the specific wavelengths at which this compound fluoresces.

  • Wavelength Shift: If possible, switch to a fluorophore for your assay that has excitation and emission wavelengths outside the autofluorescence range of this compound. Fluorophores that work in the far-red spectrum are less likely to be affected by compound autofluorescence.[9]

  • Use a "Compound-Only" Control: For each experiment, include control wells containing only this compound in the assay buffer. Subtract the average fluorescence signal from these wells from your experimental wells to correct for the background fluorescence.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

This may be caused by fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Check for Absorbance: Measure the absorbance spectrum of this compound in your assay buffer using a spectrophotometer. Significant absorbance at your assay's excitation or emission wavelengths suggests potential for the inner filter effect.

  • Pre-incubation Test: To differentiate between quenching and true inhibition, pre-incubate your enzyme/target with this compound, then add the fluorescent substrate. If the signal is still low, it could be inhibition. To test for quenching directly, add this compound to a solution already containing the fluorescent product of your assay. A decrease in signal upon addition of the compound points to quenching.

  • Reduce Fluorophore Concentration: In some cases, reducing the concentration of the fluorescent reporter can minimize the inner filter effect. However, ensure the signal remains within the optimal detection range of your instrument.[8]

  • Change Assay Format: If possible, consider a time-resolved fluorescence (TRF) assay. TRF assays have a delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence and quenching.

Issue 3: Inconsistent or noisy data with this compound.

This could be due to the poor solubility of this compound at the tested concentrations, leading to light scattering.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of this compound in your assay buffer. This compound is soluble in water and PBS (pH 7.2) at concentrations up to approximately 20 mg/mL, and in DMSO at around 10 mg/ml.[10] Ensure your working concentrations are well below the solubility limit.

  • Visual Inspection: Visually inspect the wells of your assay plate for any signs of precipitation or turbidity.

  • Light Scatter Assay: Use a plate reader capable of measuring light scatter to directly assess if this compound is causing this issue at your experimental concentrations.

  • Include a Detergent: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help improve the solubility of compounds and reduce aggregation.

Quantitative Data Summary

The following table summarizes the spectral properties of the aromatic amino acids found in ornipressin, which are the primary source of its potential for assay interference.

Amino AcidExcitation Maxima (nm)Emission Maxima (nm)Molar Extinction Coefficient (cm⁻¹/M) at λmax
Tyrosine ~274-275~303-304~1,405 at 274.2 nm
Phenylalanine ~257-260~280-282~195 at 257.5 nm

Data compiled from various sources.[3][11][12][13][14][15] The exact maxima and coefficients can vary depending on the solvent and pH.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the dilutions to the wells of a black microplate.

  • Include wells with only the assay buffer as a blank control.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay and measure the fluorescence intensity.

  • (Optional but recommended) Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Then, perform an excitation scan using the assay's emission wavelength to obtain the full fluorescence profile.

Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Evaluating this compound-Induced Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the assay fluorophore in the assay buffer.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorophore solution to wells.

  • Add the this compound dilutions to these wells. Include control wells with the fluorophore and assay buffer only.

  • Measure the fluorescence intensity immediately after adding the compound.

Data Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting this compound Interference start Unexpected Assay Result (High Background or Low Signal) check_autofluorescence Is background signal high? start->check_autofluorescence check_quenching Is assay signal low? start->check_quenching check_autofluorescence->check_quenching No autofluorescence_protocol Run Autofluorescence Protocol (Protocol 1) check_autofluorescence->autofluorescence_protocol Yes quenching_protocol Run Quenching Protocol (Protocol 2) check_quenching->quenching_protocol Yes no_interference Interference Unlikely Investigate other experimental factors check_quenching->no_interference No is_autofluorescent Is Ornipressin Autofluorescent? autofluorescence_protocol->is_autofluorescent is_quenching Does Ornipressin Quench Signal? quenching_protocol->is_quenching mitigate_autofluorescence Mitigation Strategies: - Use 'Compound-Only' Control - Shift to Far-Red Fluorophore is_autofluorescent->mitigate_autofluorescence Yes is_autofluorescent->no_interference No mitigate_quenching Mitigation Strategies: - Check for Absorbance (Inner Filter) - Change to TRF Assay is_quenching->mitigate_quenching Yes is_quenching->no_interference No Ornipressin_Signaling_Pathway Ornipressin Signaling and Potential Assay Readouts ornipressin This compound v1a_receptor V1a Receptor ornipressin->v1a_receptor gq_protein Gq Protein v1a_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 hydrolyzes colorimetric_readout Colorimetric Reporter Gene Assay (e.g., β-galactosidase, Luciferase) plc->colorimetric_readout Potential Assay Point ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Vasoconstriction) ca2_release->cellular_response fluorescent_readout Fluorescent Ca²⁺ Indicator Assay (e.g., Fluo-4, Fura-2) ca2_release->fluorescent_readout Potential Assay Point pkc->cellular_response

References

Preventing Ornipressin acetate precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Ornipressin (B549295) acetate (B1210297) in physiological buffers and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and what are its common solvents?

This compound is a synthetic analog of the hormone vasopressin, used in research for its potent vasoconstrictive properties.[1] It is an agonist of the vasopressin V1a receptor.[2][3] It is typically supplied as a lyophilized powder.[2][4]

For experimental use, this compound can be dissolved in:

  • Phosphate-Buffered Saline (PBS) at pH 7.2: with a solubility of approximately 20 mg/mL.[2][4]

  • Dimethyl Sulfoxide (DMSO): with a solubility of approximately 10 mg/mL.[2][4]

Q2: Why is my this compound solution precipitating in my physiological buffer?

Precipitation of this compound in physiological buffers can be attributed to several factors, many of which are common challenges when working with peptides in aqueous solutions:

  • pH Instability: The solubility of peptides is often highly pH-dependent. A shift in the pH of your buffer can lead to the peptide reaching its isoelectric point, where it has a net neutral charge and is least soluble, causing it to precipitate.

  • Limited Stability in Aqueous Solutions: The manufacturer of this compound recommends not storing aqueous solutions for more than one day, indicating inherent instability that can lead to precipitation over time.[4]

  • Buffer Composition: Components of your physiological buffer may interact with the peptide, leading to reduced solubility. While specific incompatibilities for this compound are not widely documented, this is a known phenomenon for peptides.

  • Temperature: Changes in temperature can affect the solubility of peptides. Storing solutions at inappropriate temperatures can promote precipitation.

  • Aggregation: Peptides can self-assemble into larger aggregates, which then precipitate out of solution. This can be influenced by factors such as concentration, pH, and ionic strength.

Q3: What are the best practices for preparing and storing this compound solutions to prevent precipitation?

To minimize the risk of precipitation, follow these guidelines:

  • Use High-Purity Solvents: Always use sterile, high-purity water and quality reagents to prepare your buffers.

  • Initial Dissolution in an Organic Solvent: For challenging peptides, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add this stock solution to your aqueous buffer with gentle mixing.[4]

  • pH Optimization: Based on stability data for the closely related peptide, vasopressin, a slightly acidic pH may improve stability.[5] If your experimental conditions allow, consider preparing your buffer at a pH slightly below neutral. However, always verify that this does not affect your experimental outcomes.

  • Freshly Prepared Solutions: Due to the limited stability of this compound in aqueous solutions, it is highly recommended to prepare solutions fresh on the day of use.[4]

  • Proper Storage: If short-term storage is unavoidable, store the solution at 4°C. For longer-term storage of the lyophilized powder, it should be kept at -20°C.[3][4]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation. It is advisable to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to my physiological buffer.

Possible Cause Troubleshooting Step
Poor initial dissolution Ensure the lyophilized powder is fully dissolved in the initial solvent (e.g., DMSO or a small amount of sterile water) before diluting into the final buffer. Gentle vortexing or sonication can aid dissolution.
High final concentration The desired final concentration may exceed the solubility of this compound in your specific buffer. Try preparing a more dilute solution.
Buffer incompatibility The components of your buffer may be interacting with the peptide. If possible, try an alternative buffer system (e.g., Tris-HCl instead of PBS) after confirming its compatibility with your experimental setup.
Incorrect pH Measure the final pH of your this compound solution. If it has shifted significantly from the buffer's original pH, it may be causing precipitation. Adjust the pH if necessary, keeping in mind the peptide's stability.

Issue: this compound solution becomes cloudy or precipitates over time.

Possible Cause Troubleshooting Step
Solution instability Aqueous solutions of this compound are not stable for long periods.[4] Prepare fresh solutions for each experiment.
Storage temperature Ensure the solution is stored at the recommended temperature (4°C for short-term storage). Avoid leaving it at room temperature for extended periods.
Microbial contamination If not prepared under sterile conditions, microbial growth can occur, leading to changes in the solution and precipitation. Filter-sterilize the solution if appropriate for your application.

Data Presentation

Table 1: Solubility of this compound

Solvent Approximate Solubility Reference
PBS (pH 7.2)20 mg/mL[2][4]
DMSO10 mg/mL[2][4]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

  • Equilibrate the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Add DMSO: Carefully add the required volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolve: Gently vortex or swirl the vial until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Physiological Buffer

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While gently vortexing the physiological buffer (e.g., PBS, pH 7.2), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately for your experiments. Do not store the diluted aqueous solution.[4]

Mandatory Visualizations

Ornipressin_Signaling_Pathway Ornipressin Ornipressin acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Troubleshooting_Workflow Start Precipitation Observed Check_Timing When did it precipitate? Start->Check_Timing Immediate Immediately upon mixing Check_Timing->Immediate Immediately Over_Time Over time Check_Timing->Over_Time Over Time Troubleshoot_Immediate Troubleshoot Initial Dissolution: - Check concentration - Verify buffer pH - Consider buffer compatibility Immediate->Troubleshoot_Immediate Troubleshoot_Over_Time Troubleshoot Stability: - Prepare fresh solution - Check storage temperature - Ensure sterility Over_Time->Troubleshoot_Over_Time Solution_Clear Solution remains clear Troubleshoot_Immediate->Solution_Clear Troubleshoot_Over_Time->Solution_Clear

References

Managing inconsistent vasoconstrictor responses to Ornipressin acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornipressin acetate (B1210297). Our goal is to help you manage and troubleshoot inconsistent vasoconstrictor responses in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and how does it induce vasoconstriction?

This compound is a synthetic analog of the hormone vasopressin.[1][2][3] It selectively binds to and activates vasopressin V1a receptors, which are primarily located on vascular smooth muscle cells.[3][4] This binding triggers a cascade of intracellular events, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction, resulting in vasoconstriction.[3][5]

Q2: What are the expected outcomes of this compound administration in an experimental setting?

In isolated blood vessel preparations, this compound typically induces a concentration-dependent contraction.[6][7] In in vivo models, it leads to an increase in systemic blood pressure.[8] However, the magnitude and consistency of these responses can be influenced by various experimental factors.

Q3: My vasoconstrictor responses to this compound are inconsistent. What are the potential causes?

Inconsistent responses are a common challenge in vasoconstrictor assays and can stem from several factors:[9]

  • Tachyphylaxis and Receptor Desensitization: Repeated or prolonged exposure to Ornipressin can lead to a diminished response.[10] This is a result of V1a receptor desensitization and internalization.[5]

  • Tissue Viability and Preparation: The health and handling of the isolated tissue are critical. Damage to the endothelium or smooth muscle during dissection can impair its ability to contract.

  • Experimental Conditions: Factors such as temperature, pH, and oxygenation of the physiological salt solution (PSS) can significantly impact vascular reactivity.

  • Drug Stability and Concentration: Improper storage or dilution of this compound can lead to inaccurate dosing and variable effects.

Q4: How can I minimize variability in my this compound experiments?

To enhance the reproducibility of your experiments, consider the following:[9][11]

  • Standardize Protocols: Use consistent and detailed protocols for tissue dissection, mounting, and drug administration.

  • Control Experimental Environment: Maintain a stable temperature, pH, and proper oxygenation of your experimental setup.

  • Ensure Tissue Viability: Perform a viability check on your tissue preparation at the beginning and end of each experiment using a known vasoconstrictor like potassium chloride (KCl).

  • Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment to ensure potency.

  • Incorporate Adequate Washout Periods: Allow sufficient time for the tissue to return to baseline between drug applications to minimize tachyphylaxis.

Troubleshooting Guides

Issue 1: Diminished or Absent Vasoconstrictor Response

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Tissue Viability Action: At the start of your experiment, challenge the tissue with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue viability. If the response is weak or absent, the tissue may have been damaged during preparation. • Prevention: Handle tissues gently during dissection to avoid stretching or damaging the vascular wall. Ensure continuous oxygenation of the physiological salt solution.
Receptor Desensitization (Tachyphylaxis) Action: If you observe a decreasing response with repeated applications, introduce longer washout periods between doses. • Prevention: Design your experiments to use a cumulative concentration-response curve where possible, which can minimize the development of tachyphylaxis compared to repeated bolus injections.
Incorrect Drug Concentration Action: Verify your calculations for serial dilutions. Prepare fresh stock solutions. • Prevention: Use a calibrated balance and appropriate volumetric flasks for preparing stock solutions. Store stock solutions as recommended by the manufacturer.
Suboptimal Experimental Conditions Action: Check the temperature, pH, and oxygenation (95% O2, 5% CO2) of your physiological salt solution. Ensure they are within the optimal range for vascular tissue (typically 37°C and pH 7.4).
Issue 2: High Variability Between Tissue Preparations

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Tissue Dissection Action: Review and standardize your dissection protocol. Ensure that all researchers involved are following the exact same procedure. • Prevention: Consistent removal of adipose and connective tissue is crucial for reproducible results.
Variability in Animal Models Action: If possible, use animals from the same litter or with a similar genetic background. • Prevention: Age, sex, and health status of the animals can influence vascular reactivity. Document these variables for each experiment.
Endothelial Damage Action: Test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction. A lack of relaxation indicates endothelial damage. • Prevention: Be meticulous during the mounting of the tissue in the organ bath to avoid rubbing or damaging the intimal surface.

Experimental Protocols

Protocol 1: Isolated Blood Vessel Reactivity Assay

This protocol outlines the basic steps for assessing this compound-induced vasoconstriction in an isolated arterial ring preparation using a wire myograph.

Materials:

  • Isolated artery (e.g., rat mesenteric artery)

  • Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • This compound stock solution

  • Potassium chloride (KCl) solution (for viability testing)

  • Wire myograph system

  • Dissecting microscope and surgical instruments

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Carefully dissect the desired artery and place it in cold PSS.

  • Mounting: Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue. Cut the artery into rings of approximately 2 mm in length. Mount the arterial rings on the wires of the myograph in a chamber filled with PSS at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable baseline tension. During this period, replace the PSS every 15-20 minutes.

  • Viability Test: Contract the arterial rings with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. A strong, sustained contraction should be observed. Wash out the KCl and allow the tissue to return to its baseline tension.

  • Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis: Record the tension developed at each concentration. Plot the concentration of this compound against the contractile response to generate a concentration-response curve.

Data Presentation

Table 1: Representative Vasoconstrictor Responses to this compound in Different Vascular Beds

Vascular Bed Animal Model EC₅₀ (Molar) Maximum Contraction (% of KCl max) Reference
Coronary ArteryGuinea Pig~1 x 10⁻⁸Not Reported[6]
Mesenteric ArteryRat~3 x 10⁻¹¹~80%[7]
Human Gastroepiploic ArteryHumanNot Reported (Effective at 100-500 pg/mL)Not Reported[10]

Note: The values presented are approximate and can vary significantly based on experimental conditions and methodologies.

Visualizations

Ornipressin V1a Receptor Signaling Pathway

G Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release from PKC Protein Kinase C DAG->PKC Activates Ca_cyto SR->Ca_cyto Releases Ca_SR Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Modulates

Troubleshooting Workflow for Inconsistent Vasoconstrictor Responses

G start Inconsistent Vasoconstrictor Response check_viability check_viability start->check_viability resolution Consistent Response Achieved check_drug check_drug check_viability->check_drug Yes protocol_review protocol_review check_viability->protocol_review No check_drug->resolution No, remake solution check_conditions check_conditions check_drug->check_conditions Yes protocol_review->resolution check_conditions->resolution No, adjust conditions tachyphylaxis tachyphylaxis check_conditions->tachyphylaxis Yes tachyphylaxis->resolution endothelium endothelium tachyphylaxis->endothelium endothelium->resolution endothelium->protocol_review

References

Ornipressin acetate stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ornipressin acetate (B1210297) in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and what are its general properties?

This compound is a synthetic analog of the hormone vasopressin. It is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, containing a disulfide bridge between the two cysteine residues. It functions as a potent vasoconstrictor by acting as an agonist for vasopressin V1a receptors.[1] The lyophilized powder is stable for at least four years when stored at -20°C.

Q2: What is the recommended method for preparing an this compound stock solution?

For optimal stability, it is recommended to prepare a stock solution of this compound in a suitable solvent and store it in aliquots at -20°C or lower to minimize freeze-thaw cycles.

  • For organic solvent-based stock: this compound is soluble in DMSO.

  • For aqueous-based stock: this compound can be dissolved in sterile, nuclease-free water or a buffer such as PBS (pH 7.2).

When preparing an aqueous stock solution, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Aqueous solutions of this compound are not recommended to be stored for more than one day.

Q3: What are the primary factors that can affect this compound stability in cell culture media?

Several factors can influence the stability of this compound in the complex environment of cell culture media:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contain proteases that can degrade peptides. Additionally, cells themselves can secrete proteases into the medium, leading to the breakdown of this compound.

  • pH: The pH of the cell culture medium (typically ranging from 7.2 to 7.4) can affect the rate of chemical degradation pathways such as deamidation and hydrolysis.

  • Temperature: Standard cell culture incubation temperatures (e.g., 37°C) will accelerate the degradation of peptides compared to storage at lower temperatures.

  • Oxidation: The disulfide bond in Ornipressin is susceptible to oxidation, which can be influenced by the presence of oxidizing agents or exposure to oxygen. Some media components may also contribute to oxidative stress.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware used for cell culture, such as flasks and pipette tips. This can lead to a decrease in the effective concentration of the peptide in the medium.

Q4: Is there a difference in this compound stability between different cell culture media like DMEM, RPMI-1640, and MEM?

  • DMEM (Dulbecco's Modified Eagle Medium): Generally has a higher concentration of amino acids and vitamins than MEM. The presence of certain amino acids could potentially influence peptide stability.

  • RPMI-1640 (Roswell Park Memorial Institute medium): Contains the reducing agent glutathione, which could potentially help in maintaining the reduced state of the disulfide bond in Ornipressin, thereby preventing oxidative degradation.

  • MEM (Minimum Essential Medium): A simpler formulation compared to DMEM and RPMI-1640. The lower concentration of components might result in a different degradation profile.

Without specific experimental data, it is difficult to definitively state which medium provides the best stability for this compound. Researchers should consider performing a pilot stability study in their specific medium of choice.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity of this compound. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in cell culture medium: Instability under experimental conditions. 3. Adsorption to labware: Loss of peptide to plastic surfaces.1. Prepare fresh stock solutions and aliquot for single use. Store at -80°C for long-term stability. 2. Minimize the incubation time of Ornipressin in the medium before and during the experiment. Consider replenishing the medium with fresh Ornipressin for longer experiments. Perform a stability test (see Experimental Protocols). 3. Use low-protein-binding labware. Pre-rinsing pipette tips with the peptide solution can help saturate binding sites.
Complete loss of this compound activity over time. 1. Rapid enzymatic degradation: High levels of proteases in the serum supplement or secreted by cells. 2. Chemical instability: The specific composition of the medium (e.g., pH, presence of certain ions) may accelerate degradation.1. Reduce the serum concentration if possible, or use a serum-free medium. Consider adding a broad-spectrum protease inhibitor cocktail, but first verify its compatibility with your cell line and experiment. 2. Evaluate the stability of Ornipressin in the basal medium without cells to distinguish between chemical and cellular degradation. Adjusting the pH of the medium, if permissible for the cells, could be explored.
Variability in results between experiments. 1. Inconsistent preparation of this compound working solutions. 2. Batch-to-batch variation in cell culture medium or serum. 1. Ensure accurate and consistent dilution of the stock solution for each experiment. Prepare fresh working solutions immediately before use. 2. Use the same lot of medium and serum for a set of related experiments to minimize variability.

Data Presentation

As no direct quantitative data for this compound stability in different cell culture media was found, the following table provides a qualitative summary of factors that can influence its stability. Researchers are encouraged to generate their own quantitative data for their specific experimental setup.

Table 1: Qualitative Summary of Factors Affecting this compound Stability in Cell Culture Media

Parameter DMEM RPMI-1640 MEM General Considerations
pH Typically 7.2-7.4Typically 7.2-7.4Typically 7.2-7.4Stable pH is crucial; deviations can accelerate hydrolysis and deamidation.
Amino Acid Composition HighHighLowerCertain amino acids can interact with the peptide.
Vitamins HighHighLowerCan influence the redox environment of the medium.
Reducing Agents AbsentContains GlutathioneAbsentGlutathione in RPMI-1640 may offer protection against oxidation of the disulfide bond.
Serum Supplementation RequiredRequiredRequiredMajor source of proteases that can degrade the peptide.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Dilute the stock solution to the desired final concentration in the cell culture medium to be tested (e.g., DMEM + 10% FBS).

  • Incubation:

    • Incubate the Ornipressin-containing medium at 37°C in a CO₂ incubator.

    • As a control, incubate a parallel sample at 4°C.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately after collection, stop any enzymatic activity by adding a protease inhibitor cocktail and/or by snap-freezing the samples in liquid nitrogen. Store samples at -80°C until analysis.

  • Quantification of Intact this compound:

    • Analyze the collected samples using a suitable analytical method to quantify the concentration of intact this compound. A common and sensitive method is High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Method for Quantification of Vasopressin Analogs (Adapted for Ornipressin)

This is a general HPLC method that can be adapted and optimized for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in acetonitrile). The specific gradient will need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance at a wavelength of 220 nm or 280 nm.

  • Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the experimental samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Ornipressin Stock Solution prep_working Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_working incubate_37 Incubate at 37°C, 5% CO₂ prep_working->incubate_37 incubate_4 Control: Incubate at 4°C prep_working->incubate_4 collect_samples Collect Aliquots at Time Points incubate_37->collect_samples incubate_4->collect_samples inhibit_proteases Inhibit Proteases & Store at -80°C collect_samples->inhibit_proteases hplc_analysis Quantify Intact Ornipressin by HPLC inhibit_proteases->hplc_analysis data_analysis Determine Degradation Rate and Half-life hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Signaling_Pathway ornipressin Ornipressin v1a_receptor V1a Receptor (GPCR) ornipressin->v1a_receptor Binds to g_protein Gq/11 Protein v1a_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Stimulates cellular_response Cellular Response (e.g., Vasoconstriction) ca2_release->cellular_response pkc->cellular_response

Caption: Ornipressin V1a receptor signaling pathway.

References

Optimizing Ornipressin acetate concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Ornipressin acetate (B1210297) in various cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during the optimization of Ornipressin acetate concentration for specific cell types.

Q1: My cells are showing low viability or signs of cytotoxicity after treatment with this compound. What could be the cause and how can I resolve it?

A1: High concentrations of this compound can lead to cytotoxicity, potentially due to its potent vasoconstrictive effects which may not be relevant or may be detrimental in certain in vitro models.[1][2]

  • Troubleshooting Steps:

    • Concentration Range Optimization: Perform a dose-response curve starting from a very low concentration (e.g., in the picomolar range) and extending to the micromolar range to determine the optimal, non-toxic concentration for your specific cell type.

    • Incubation Time: Reduce the incubation time. Prolonged exposure, even at lower concentrations, might induce cytotoxic effects.

    • Cell Density: Ensure optimal cell seeding density. Both sparse and overly confluent cultures can be more susceptible to stress and toxic effects.

    • Serum Concentration: The presence or absence of serum in your culture media can influence cellular response to the compound. Consider if your experimental conditions require serum starvation and if this could be a contributing factor to decreased viability.

    • Control Experiments: Include appropriate vehicle controls (the solvent used to dissolve this compound, e.g., DMSO or PBS) to ensure that the observed effects are due to the compound itself and not the solvent.

Q2: I am not observing the expected biological response in my cell line after applying this compound.

A2: This could be due to several factors, including the absence or low expression of the target vasopressin receptors (V1A or V2) in your cell line, or issues with the compound's activity.

  • Troubleshooting Steps:

    • Receptor Expression: Confirm that your cell line endogenously expresses V1A or V2 receptors at a sufficient level. This can be verified through techniques like RT-qPCR, Western blot, or immunofluorescence.

    • Receptor Functionality: If receptor expression is confirmed, their functionality can be tested using a known agonist for the V1A or V2 receptor.

    • Compound Integrity: Ensure the proper storage and handling of this compound. It should be stored at -20°C. Prepare fresh dilutions for each experiment as the stability of the compound in aqueous solutions for extended periods is not recommended.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the response. For V1A receptor activation, consider assays that measure intracellular calcium mobilization. For V2 receptor activation, cAMP assays are appropriate.

Q3: I am having issues with the solubility of this compound in my cell culture medium.

A3: this compound is a peptide and may have specific solubility requirements.

  • Troubleshooting Steps:

    • Recommended Solvents: this compound is soluble in PBS (pH 7.2) at approximately 20 mg/mL and in DMSO at around 10 mg/mL.

    • Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent like DMSO or a buffered aqueous solution.

    • Working Dilutions: Make final dilutions of the stock solution in your cell culture medium immediately before use. When using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to avoid multiple freeze-thaw cycles which can degrade the peptide.

Q4: I am observing a diminished response to this compound upon repeated stimulation of the same cell culture.

A4: This phenomenon is likely due to receptor desensitization, a common occurrence with G protein-coupled receptors (GPCRs) like the vasopressin receptors.[3]

  • Troubleshooting Steps:

    • Washout Steps: Between stimulations, ensure a thorough washout of the compound and allow the cells sufficient time in fresh medium to recover and resensitize the receptors.

    • Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of stimulation before significant desensitization occurs.

    • Single Stimulation: For endpoint assays, it is best to perform a single stimulation with this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound in different experimental systems. Data for many specific cell types is limited in publicly available literature. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their system.

Cell Type/SystemReceptor TargetParameterValueReference
HEK293 (Human)V1AEC500.69 nM[1]
HEK293 (Human)V2EC500.45 nM[1]
HEK293 (Human)V1BEC507.5 nM[1]
HEK293 (Human)Oxytocin ReceptorEC5071 nM[1]
Isolated Guinea Pig HeartsNot specifiedVasoconstrictionConcentration-dependent decrease in coronary flow at 0.05-1.0 IU/L[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the cytotoxic concentration range of this compound on a specific adherent cell line.

Materials:

  • This compound

  • Appropriate cell line (e.g., vascular smooth muscle cells, hepatocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mM in sterile PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 pM to 10 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflow Diagrams

This compound Signaling Pathways

This compound primarily acts on two types of vasopressin receptors, V1A and V2, which trigger distinct downstream signaling cascades.

Ornipressin_Signaling Ornipressin Ornipressin acetate V1A_Receptor V1A Receptor Ornipressin->V1A_Receptor binds V2_Receptor V2 Receptor Ornipressin->V2_Receptor binds Gq_11 Gq/11 V1A_Receptor->Gq_11 activates Gs Gs V2_Receptor->Gs activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_V1A Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response_V1A PKC->Cellular_Response_V1A AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_V2 Cellular Response (e.g., Antidiuresis) PKA->Cellular_Response_V2 Experimental_Workflow Start Start: Select Cell Type Receptor_Check Check V1A/V2 Receptor Expression (e.g., qPCR) Start->Receptor_Check Viability_Assay Determine Cytotoxicity Range (e.g., MTT Assay) Receptor_Check->Viability_Assay Dose_Response Perform Dose-Response Functional Assay Viability_Assay->Dose_Response Functional_Assay_V1A V1A: Calcium Flux Assay Dose_Response->Functional_Assay_V1A if V1A target Functional_Assay_V2 V2: cAMP Assay Dose_Response->Functional_Assay_V2 if V2 target Analyze_Data Analyze Data & Determine EC50/IC50 Functional_Assay_V1A->Analyze_Data Functional_Assay_V2->Analyze_Data Optimize_Conditions Further Optimization (Time, Cell Density) Analyze_Data->Optimize_Conditions Final_Protocol Final Experimental Protocol Optimize_Conditions->Final_Protocol

References

Technical Support Center: Ornipressin Acetate-Induced Tissue Ischemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ornipressin acetate (B1210297) to induce tissue ischemia in animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the relevant signaling pathways to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the induction of tissue ischemia using Ornipressin acetate.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
1. Inconsistent or No Ischemia Observed After this compound Administration - Incorrect Dosage: The dose may be too low for the specific animal model, strain, or age. - Improper Administration: Subcutaneous injection may not have been delivered to the correct tissue plane. - Drug Degradation: Improper storage or handling of this compound solution.- Dose-Response Pilot Study: Conduct a pilot study with a range of this compound concentrations to determine the optimal dose for achieving consistent ischemia in your specific model. Start with concentrations reported in similar vasopressin analog studies and adjust accordingly. - Refine Injection Technique: Ensure subcutaneous injections are consistent in depth and location. For skin flap models, inject along the planned incision lines or at the base of the flap pedicle. - Fresh Preparation: Prepare this compound solutions fresh for each experiment from a properly stored stock.
2. Excessive or Widespread Necrosis Beyond the Target Area - High Dosage: The administered dose of this compound is too high, causing excessive vasoconstriction. - Systemic Absorption: A significant amount of the drug has entered systemic circulation.- Dose Reduction: Reduce the concentration of this compound. - Localized Administration: Use a lower volume of a more concentrated solution to minimize spread. Consider using a carrier gel to localize the drug's effect.
3. High Variability in the Degree of Ischemia Between Animals - Biological Variation: Inherent physiological differences between individual animals. - Inconsistent Surgical Technique: Variations in skin flap elevation or handling. - Variable Drug Distribution: Inconsistent injection technique leading to uneven drug exposure.- Standardize Animal Population: Use animals of the same age, sex, and strain. - Standardize Surgical Protocol: Ensure consistent surgical procedures, including flap dimensions and handling. - Consistent Injection: Maintain a consistent injection depth, volume, and rate for all animals.
4. How can I monitor the extent of ischemia in real-time? N/A- Laser Doppler Flowmetry: This non-invasive technique can continuously measure microcirculatory blood flow in the tissue.[1][2][3][4] A significant drop in the laser Doppler signal after this compound administration indicates successful induction of ischemia. - Clinical Observation: Visually assess tissue color (pallor), temperature, and capillary refill time.
5. Is it possible to reverse the vasoconstrictive effects of this compound? N/A- Phentolamine (B1677648): While primarily an alpha-adrenergic antagonist, phentolamine has been used to counteract vasopressor-induced ischemia.[2][3][5] A pilot study to determine the effective dose for reversing Ornipressin-induced vasoconstriction in your model is recommended. Suggested starting doses for subcutaneous infiltration are in the range of 1-5 mg total dose, diluted in saline.[2]

Experimental Protocols

Protocol 1: Induction of Ischemic Skin Flap Necrosis in a Rat Model using this compound

This protocol describes the creation of a dorsal skin flap in a rat and the induction of ischemia using this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Sterile saline

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the dorsal area.

  • Flap Design: Mark a caudally based rectangular flap (e.g., 3 x 9 cm) on the dorsum.

  • This compound Administration (Pre-operative):

    • Prepare a solution of this compound in sterile saline. Based on studies with similar vasopressin analogs, a starting concentration for a dose-response study could be in the range of 0.1-1.0 IU/mL.

    • Subcutaneously inject the this compound solution along the marked incision lines of the flap.

  • Surgical Flap Elevation:

    • Incise the skin along the marked lines, leaving the caudal base intact.

    • Elevate the flap, including the panniculus carnosus muscle, from the underlying fascia.

  • Flap Repositioning and Suturing:

    • Gently reposition the flap to its original location.

    • Suture the flap back in place using appropriate sutures.

  • Post-operative Monitoring:

    • Monitor the flap for signs of ischemia (pallor, coolness).

    • Assess the area of necrosis at predetermined time points (e.g., daily for 7 days) by tracing the necrotic area on a transparent sheet and calculating the percentage of the total flap area.

    • Laser Doppler flowmetry can be used to quantify blood flow reduction.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies. Note that specific dose-response data for this compound-induced skin flap necrosis in rats is limited in the available literature. The provided data is based on a study using Ornipressin in an isolated heart model and serves as a starting point for designing dose-finding studies.

Table 1: this compound Concentration and Effects on Coronary Flow in Isolated Guinea Pig Hearts

Ornipressin Concentration (IU/L)Corresponding Concentration (µg/L)Mean Decrease in Coronary Flow (%)
0.050.14Not specified
0.10.28Not specified
0.250.7Not specified
0.51.4Not specified
1.02.8Significant (P < 0.001), concentration-dependent decrease

Data adapted from a study on isolated guinea pig hearts, which may not directly translate to in vivo skin flap models. 1 International Unit (IU) of Ornipressin = 2.8 micrograms.[6]

Signaling Pathways and Visualizations

This compound-induced tissue ischemia is initiated by a well-defined signaling cascade leading to vasoconstriction. The subsequent reduction in blood flow triggers a hypoxic response in the affected tissue.

Ornipressin-Induced Vasoconstriction Signaling Pathway

This compound, a synthetic analog of vasopressin, primarily exerts its vasoconstrictive effect by binding to V1a receptors on vascular smooth muscle cells.[7] This binding initiates a signaling cascade through the Gq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), promotes the contraction of smooth muscle cells, resulting in vasoconstriction and reduced blood flow.[4][8][9][10]

G Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Ischemia Tissue Ischemia Vasoconstriction->Ischemia

Ornipressin-induced vasoconstriction pathway.
Downstream Cellular Response to Ischemia

The ischemia induced by this compound leads to a state of hypoxia in the affected tissue. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.[11][12] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of various genes, including Vascular Endothelial Growth Factor (VEGF).[11][13] VEGF is a potent signaling protein that stimulates angiogenesis (the formation of new blood vessels), which is a crucial compensatory mechanism to restore blood flow to the ischemic tissue.

G Ischemia Tissue Ischemia (Reduced Blood Flow) Hypoxia Hypoxia (Low Oxygen) Ischemia->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus HIF-1α Translocation to Nucleus HIF1a->Nucleus VEGF_gene VEGF Gene Transcription Nucleus->VEGF_gene VEGF VEGF Secretion VEGF_gene->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase A1 Animal Acclimatization A2 Anesthesia & Shaving A1->A2 A3 Flap Design Marking A2->A3 A4 This compound Injection A3->A4 B1 Surgical Flap Elevation A4->B1 B2 Flap Repositioning & Suturing B1->B2 C1 Animal Recovery B2->C1 C2 Daily Monitoring (Clinical Signs, Laser Doppler) C1->C2 C3 Necrosis Area Measurement C2->C3 C4 Tissue Harvesting & Analysis C3->C4

References

Technical Support Center: Ornipressin Acetate In Vivo Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cardiovascular side effects of Ornipressin (B549295) acetate (B1210297) in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with Ornipressin acetate administration in vivo?

A1: this compound, a synthetic analog of vasopressin, primarily acts on V1a receptors in vascular smooth muscle, leading to potent vasoconstriction.[1] The most common cardiovascular side effects stemming from this mechanism are:

  • Hypertension: A sharp increase in systolic and diastolic blood pressure is a direct result of systemic vasoconstriction.[1]

  • Reflex Bradycardia: The increase in blood pressure can trigger a baroreceptor reflex, leading to a decrease in heart rate.

  • Decreased Cardiac Output: Despite an increase in blood pressure, cardiac output can significantly decrease due to increased afterload and reduced venous return.[1]

  • Myocardial Ischemia: Ornipressin can cause coronary vasoconstriction, leading to an imbalance in myocardial oxygen supply and demand, which may result in myocardial ischemia.[1][2]

Q2: What is the underlying signaling pathway for Ornipressin-induced vasoconstriction?

A2: Ornipressin binds to V1a G-protein coupled receptors on vascular smooth muscle cells. This binding activates phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated calcium leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.

Q3: Are there any strategies to mitigate the hypertensive effects of this compound while retaining its desired therapeutic action?

A3: Yes, one promising strategy is the co-administration of a vasodilator, such as nitroglycerin. Nitroglycerin can counteract the excessive vasoconstriction induced by Ornipressin, thereby helping to normalize blood pressure and improve myocardial perfusion. Studies have shown that combining vasopressin with nitroglycerin can improve endocardial perfusion.[3][4]

Q4: Can beta-blockers be used to manage Ornipressin-induced bradycardia?

A4: While beta-blockers are standard treatment for many forms of bradycardia, their use in the context of Ornipressin-induced bradycardia should be approached with caution. The bradycardia is often a reflex response to hypertension. Therefore, the primary focus should be on managing the hypertensive crisis. If the hypertension is controlled, the reflex bradycardia will likely resolve. Introducing a beta-blocker could potentially exacerbate a decrease in cardiac output.

Troubleshooting Guides

Issue 1: Severe Hypertension and Hemodynamic Instability After Ornipressin Administration
  • Observation: A rapid and sustained increase in mean arterial pressure (MAP) exceeding the desired experimental range, leading to animal distress or mortality.

  • Possible Causes:

    • Ornipressin dosage is too high for the specific animal model or individual animal sensitivity.

    • Rapid bolus injection leading to a sudden spike in plasma concentration.

    • Pre-existing cardiovascular conditions in the animal model.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately cease Ornipressin administration. In subsequent experiments, reduce the dose by 25-50% and titrate upwards slowly.

    • Slower Infusion Rate: Switch from bolus injection to a slow intravenous infusion to achieve a more controlled and stable plasma concentration.

    • Co-administration of a Vasodilator: Consider the co-infusion of a vasodilator like nitroglycerin. Start with a low dose of nitroglycerin and titrate based on the blood pressure response.

    • Animal Health Screening: Ensure all animals are properly acclimatized and screened for any underlying health issues before the experiment.

Issue 2: Significant Decrease in Cardiac Output and Signs of Myocardial Ischemia
  • Observation: A marked drop in cardiac output measured via telemetry or pressure-volume loop analysis, accompanied by ST-segment depression on the ECG.[2]

  • Possible Causes:

    • Excessive afterload due to severe vasoconstriction.

    • Ornipressin-induced coronary vasoconstriction reducing myocardial blood flow.[1][5]

  • Troubleshooting Steps:

    • Improve Coronary Perfusion: The primary intervention is to alleviate the coronary vasoconstriction. Co-administration of nitroglycerin is a recommended approach to improve myocardial oxygen supply.[3][4]

    • Reduce Myocardial Oxygen Demand: Ensure the animal is adequately anesthetized and analgesized to minimize stress and sympathetic drive, which can increase myocardial oxygen consumption.

    • Monitor Cardiac Function Continuously: Employ real-time monitoring of ECG and cardiac output to detect early signs of ischemia and adjust interventions promptly.

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in a Canine Model [1]

ParameterBaseline (Mean ± SEM)Post-Ornipressin (0.03 U/kg) (Mean ± SEM)% Change
Systolic Arterial Pressure (mmHg)124 ± 5165 ± 7+33%
Diastolic Arterial Pressure (mmHg)82 ± 4114 ± 6+39%
Heart Rate (beats/min)110 ± 8105 ± 7-4.5%
Cardiac Output (L/min)2.5 ± 0.31.4 ± 0.2-44%
Total Peripheral Resistance (mmHg/L/min)49.6 ± 5.1128.5 ± 15.2+159%
Myocardial Blood Flow (mL/min)88 ± 960 ± 7-32%
Coronary Vascular Resistance (mmHg/mL/min)1.4 ± 0.22.9 ± 0.4+112%

Table 2: Mitigating Effects of Nitroglycerin on Vasopressin-Induced Cardiovascular Changes in a Porcine Model [4]

ParameterVasopressin Alone (Mean ± SEM)Vasopressin + Nitroglycerin (Mean ± SEM)
Left Ventricular Endocardial Blood Flow (ml/min/100g)51 ± 578 ± 7
Endocardial/Epicardial Perfusion Ratio0.57 ± 0.060.93 ± 0.09

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring in a Rat Model Receiving this compound
  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent (e.g., isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

    • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring:

    • Connect the arterial cannula to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • For cardiac output measurement, a Millar pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.

    • Record a baseline electrocardiogram (ECG) using subcutaneous needle electrodes.

  • Ornipressin Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • After a stable baseline recording of at least 20 minutes, administer Ornipressin as either a bolus injection or a continuous infusion at the desired dose.

  • Data Acquisition and Analysis:

    • Continuously record all hemodynamic parameters throughout the experiment.

    • Analyze the data to determine the peak change and duration of effect for each parameter.

Protocol 2: Mitigation of Ornipressin-Induced Myocardial Ischemia with Nitroglycerin
  • Animal and Monitoring Setup:

    • Follow the same animal preparation and hemodynamic monitoring procedures as in Protocol 1.

  • Drug Preparation:

    • Prepare separate solutions of this compound and nitroglycerin in sterile saline.

  • Co-administration Protocol:

    • Establish a stable baseline of hemodynamic parameters.

    • Begin a continuous infusion of this compound at the target dose.

    • Once the pressor effect of Ornipressin is observed, start a co-infusion of nitroglycerin at a low dose (e.g., 1 µg/kg/min).[6]

    • Monitor the MAP and ECG closely. Titrate the nitroglycerin infusion rate to maintain the MAP within the desired range and to resolve any signs of myocardial ischemia (e.g., ST-segment depression). A delayed administration of nitroglycerin (e.g., 45 seconds after vasopressin) has been shown to be effective in a rat model of asphyxia.[7]

  • Sham Control:

    • Include a control group receiving Ornipressin and a saline infusion to differentiate the effects of nitroglycerin.

Visualizations

Ornipressin_Signaling_Pathway Ornipressin Ornipressin acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release MLCK Myosin Light- Chain Kinase (MLCK) Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to

Caption: this compound signaling pathway leading to vasoconstriction.

Troubleshooting_Workflow Start Ornipressin Administration Observe Observe Cardiovascular Response Start->Observe Stable Hemodynamically Stable Observe->Stable Yes Unstable Hemodynamic Instability Observe->Unstable No Continue Continue Experiment Stable->Continue Hypertension Severe Hypertension? Unstable->Hypertension Ischemia Signs of Ischemia? Hypertension->Ischemia No ReduceDose Reduce Ornipressin Dose/ Slow Infusion Hypertension->ReduceDose Yes AddNitro Co-administer Nitroglycerin Ischemia->AddNitro Yes Ischemia->Continue No ReduceDose->Observe AddNitro->Observe

Caption: Troubleshooting workflow for hemodynamic instability.

References

Validation & Comparative

A Comparative Analysis of Ornipressin Acetate and Terlipressin for the Management of Portal Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Portal hypertension, a frequent and severe complication of cirrhosis, is characterized by a pathological increase in the pressure within the portal venous system. This condition can lead to life-threatening events such as variceal bleeding. The management of portal hypertension often involves the use of vasoactive drugs to reduce portal pressure. Among these, Ornipressin (B549295) acetate (B1210297) and terlipressin (B549273), both synthetic analogues of vasopressin, are utilized for their vasoconstrictive properties. This guide provides a detailed comparison of their mechanisms of action, hemodynamic effects, and safety profiles based on available experimental data.

Mechanism of Action

Both Ornipressin and terlipressin exert their effects by acting as agonists at vasopressin receptors, primarily the V1a receptors located on vascular smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that results in vasoconstriction, particularly in the splanchnic circulation, thereby reducing blood flow to the portal system and lowering portal pressure.[1]

Terlipressin is a prodrug that is metabolized in the body to its active form, lysine (B10760008) vasopressin.[2] This gradual conversion prolongs its duration of action. Terlipressin exhibits a higher selectivity for V1 receptors over V2 receptors.[2]

Ornipressin , also known as 8-ornithine vasopressin, is a direct-acting agonist on vasopressin receptors.[3][4][5][6] It also primarily targets V1a receptors to induce vasoconstriction.[1]

cluster_ligand Vasopressin Analogues Ornipressin Acetate This compound V1a Receptor V1a Receptor This compound->V1a Receptor Terlipressin Terlipressin Terlipressin->V1a Receptor Gq/11 Protein Gq/11 Protein V1a Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction DAG->Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Splanchnic Vasoconstriction Splanchnic Vasoconstriction Smooth Muscle Contraction->Splanchnic Vasoconstriction Reduced Portal Inflow Reduced Portal Inflow Splanchnic Vasoconstriction->Reduced Portal Inflow Decreased Portal Pressure Decreased Portal Pressure Reduced Portal Inflow->Decreased Portal Pressure

Signaling pathway of Ornipressin and Terlipressin.

Hemodynamic Effects in Portal Hypertension

Direct head-to-head clinical trials comparing this compound and terlipressin in patients with portal hypertension are limited. However, individual studies provide insights into their hemodynamic effects.

Terlipressin:

Multiple studies have demonstrated the efficacy of terlipressin in reducing portal pressure. A randomized controlled trial showed that a single intravenous injection of 2 mg of terlipressin significantly reduced the hepatic venous pressure gradient (HVPG) by -21% and azygos blood flow by -25% at 30 minutes, with effects lasting up to 4 hours.[7] Another study reported a 17% decrease in portal pressure after a 2 mg bolus infusion.

ParameterBaselinePost-Terlipressin (2mg)Percent Change
Hepatic Venous Pressure Gradient (HVPG) 19.8 ± 1.1 mmHg15.6 ± 1.2 mmHg-21%
Azygos Blood Flow 0.96 ± 0.1 L/min0.72 ± 0.09 L/min-25%
Mean Arterial Pressure 87 ± 3 mmHg98 ± 4 mmHg+13%
Heart Rate 74 ± 3 bpm68 ± 3 bpm-8%
(Data from a study on the time profile of terlipressin's hemodynamic effects)[7]

This compound:

Quantitative data on the specific effects of Ornipressin on portal pressure in patients with portal hypertension is less abundant in the literature. However, studies focusing on its use in functional renal failure in cirrhosis, a condition intricately linked to portal hypertension, have shown beneficial hemodynamic effects. One study demonstrated that an infusion of Ornipressin (6 IU/hour) in patients with decompensated cirrhosis led to a significant increase in systemic vascular resistance (+60%) and a decrease in previously elevated renal vascular resistance (-27%), along with an increase in renal blood flow (+44%).[5] These systemic effects are indicative of a potent vasoconstrictive action that would also impact the splanchnic circulation and portal pressure. Another study in nine patients with decompensated alcoholic cirrhosis showed that Ornipressin infusion improved renal function, which is often impaired due to the hemodynamic changes associated with portal hypertension.[6]

ParameterBaselinePost-Ornipressin (6 IU/h)Percent Change
Systemic Vascular Resistance 1089 ± 123 dyn·s·cm⁻⁵1742 ± 201 dyn·s·cm⁻⁵+60%
Renal Vascular Resistance 0.09 ± 0.01 mmHg·min·mL⁻¹0.06 ± 0.01 mmHg·min·mL⁻¹-27%
Renal Blood Flow 389 ± 45 mL/min560 ± 65 mL/min+44%
Mean Arterial Pressure 78 ± 4 mmHg92 ± 5 mmHg+18%
(Data from a study on Ornipressin in functional renal failure in decompensated cirrhosis)[5]

Experimental Protocols

Hemodynamic Measurements in Portal Hypertension Studies:

A common experimental workflow for assessing the hemodynamic effects of vasoactive drugs in patients with portal hypertension involves the following key steps:

Patient Selection Patient Selection Baseline Measurements Baseline Measurements Patient Selection->Baseline Measurements Inclusion Criteria Met Drug Administration Drug Administration Baseline Measurements->Drug Administration Establish Baseline Post-infusion Measurements Post-infusion Measurements Drug Administration->Post-infusion Measurements Specified Timepoints Data Analysis Data Analysis Post-infusion Measurements->Data Analysis Collect Data

Experimental workflow for hemodynamic studies.
  • Patient Selection: Patients with a confirmed diagnosis of cirrhosis and portal hypertension (often defined by a baseline HVPG > 10-12 mmHg) are recruited. Exclusion criteria typically include active infection, recent variceal bleeding, and severe cardiovascular or renal disease.

  • Catheterization: A catheter is inserted, usually via the femoral or jugular vein, and advanced into the hepatic vein under fluoroscopic guidance.

  • Baseline Measurements:

    • Hepatic Venous Pressure Gradient (HVPG): This is the gold standard for measuring portal pressure. It is calculated as the difference between the wedged hepatic venous pressure (WHVP) and the free hepatic venous pressure (FHVP).

    • Systemic Hemodynamics: Parameters such as mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) are continuously monitored.

    • Azygos Blood Flow: This can be measured using a thermodilution technique to estimate blood flow through the esophagogastric varices.

  • Drug Administration: The investigational drug (Ornipressin or terlipressin) or placebo is administered intravenously, either as a bolus injection or a continuous infusion.

  • Post-infusion Measurements: Hemodynamic parameters are measured at predefined intervals after drug administration (e.g., 30, 60, 120, and 240 minutes) to assess the onset, peak, and duration of the drug's effect.

Safety and Adverse Events

The adverse event profiles of both drugs are primarily related to their vasoconstrictive effects.

Terlipressin:

Common adverse events associated with terlipressin include cardiovascular and gastrointestinal side effects. A systematic review and meta-analysis of 78 studies involving 7257 patients with cirrhosis reported that the pooled incidence of any adverse events was 31%.[3] Serious adverse events occurred in 5% of patients.[3] Common adverse events include:

  • Cardiovascular: Bradycardia, hypertension, and ischemic events (including myocardial infarction and peripheral ischemia).

  • Gastrointestinal: Abdominal cramps, nausea, and diarrhea.[6]

  • Metabolic: Hyponatremia.[5]

Continuous infusion of terlipressin has been associated with a lower risk of adverse events compared to intermittent bolus injections.[1][8][9]

This compound:

The adverse effects of Ornipressin are also linked to its potent vasoconstrictor activity. Commonly reported side effects include:

  • Cardiovascular: Increased blood pressure and bradycardia.[10]

  • Gastrointestinal: Nausea, vomiting, and abdominal pain.[10]

  • Metabolic: Hyponatremia has also been reported with prolonged use.[10]

  • Ischemic Complications: There is a risk of ischemia in various organs, which necessitates careful patient monitoring.[11]

Conclusion

Both this compound and terlipressin are potent vasoconstrictors that effectively reduce portal pressure by decreasing splanchnic blood flow. Terlipressin is a well-studied agent with a considerable body of evidence supporting its efficacy and defining its safety profile in the management of portal hypertension and its complications. The data for Ornipressin in this specific indication is less extensive, with most studies focusing on its beneficial effects on renal function in patients with cirrhosis.

While both drugs share a similar mechanism of action and adverse effect profile, the lack of direct comparative trials makes it difficult to definitively conclude on the superiority of one agent over the other. The choice between Ornipressin and terlipressin may depend on local availability, cost, and the specific clinical scenario. Further head-to-head clinical trials are warranted to provide a clearer comparison of the efficacy and safety of these two vasopressin analogues in the management of portal hypertension.

References

A Comparative Guide to the Efficacy of Ornipressin Acetate vs. Epinephrine for Local Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ornipressin acetate (B1210297) and epinephrine (B1671497), two potent vasoconstrictors used to achieve local hemostasis during surgical and medical procedures. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and associated hemodynamic effects.

Introduction

Achieving a clear, bloodless surgical field is paramount for procedural success and patient safety. Local vasoconstrictors are routinely infiltrated with local anesthetics to minimize intraoperative bleeding, prolong the anesthetic effect, and reduce systemic toxicity. Epinephrine (adrenaline) has long been the standard agent for this purpose. Ornipressin acetate (POR-8), a synthetic analogue of the posterior pituitary hormone vasopressin, serves as an alternative, particularly in situations where the adrenergic effects of epinephrine are undesirable. This guide evaluates the experimental evidence comparing the efficacy and safety of these two agents.

Mechanism of Action and Signaling Pathways

Ornipressin and epinephrine induce vasoconstriction through distinct receptor and signaling pathways in vascular smooth muscle cells.

This compound: A synthetic analogue of vasopressin, Ornipressin primarily exerts its effects by binding to V1a vasopressin receptors on vascular smooth muscle.[1] This interaction activates a Gq protein-coupled receptor cascade, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]

Epinephrine: As a catecholamine, epinephrine acts on adrenergic receptors. Its vasoconstrictive effects are primarily mediated by α1-adrenergic receptors, which are also Gq protein-coupled.[2] Similar to the V1a pathway, activation of α1 receptors stimulates PLC, leading to the generation of IP3 and DAG, subsequent Ca2+ release, and smooth muscle contraction.[2] Epinephrine also stimulates β-adrenergic receptors, which can cause vasodilation in some vascular beds; however, in the skin and mucosa where it is used for hemostasis, the α1-mediated vasoconstriction is the dominant effect.[2]

G cluster_0 Ornipressin Pathway cluster_1 Epinephrine Pathway Ornipressin Ornipressin Acetate V1a V1a Receptor Ornipressin->V1a Gq_O Gq Protein V1a->Gq_O PLC_O Phospholipase C (PLC) Gq_O->PLC_O PIP2_O PIP2 PLC_O->PIP2_O IP3_O IP3 PIP2_O->IP3_O SR_O Sarcoplasmic Reticulum IP3_O->SR_O Ca_O Ca²⁺ Release SR_O->Ca_O Contraction_O Smooth Muscle Contraction Ca_O->Contraction_O Vasoconstriction Vasoconstriction Contraction_O->Vasoconstriction Epinephrine Epinephrine Alpha1 α1-Adrenergic Receptor Epinephrine->Alpha1 Gq_E Gq Protein Alpha1->Gq_E PLC_E Phospholipase C (PLC) Gq_E->PLC_E PIP2_E PIP2 PLC_E->PIP2_E IP3_E IP3 PIP2_E->IP3_E SR_E Sarcoplasmic Reticulum IP3_E->SR_E Ca_E Ca²⁺ Release SR_E->Ca_E Contraction_E Smooth Muscle Contraction Ca_E->Contraction_E Contraction_E->Vasoconstriction G start Start: Subject Recruitment (Informed Consent) prep Prepare Test Solutions (Ornipressin, Epinephrine, Control) start->prep baseline Measure Baseline Cutaneous Blood Flow (Laser Doppler) prep->baseline inject Subcutaneous Injection of Standardized Volume baseline->inject monitor Monitor Blood Flow Post-Injection at Timed Intervals inject->monitor data Record Blood Flow Data (Onset, Magnitude, Duration) monitor->data analyze Analyze Data: Calculate % Reduction, Perform Statistical Comparison data->analyze end End: Conclude Efficacy analyze->end

References

Ornipressin Acetate: A Comparative Guide to V1a Receptor Selectivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Ornipressin acetate's selectivity for the vasopressin V1a receptor against other notable vasopressin receptor agonists. The data presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Introduction to Vasopressin Receptor Agonists

Vasopressin and its analogues are a class of drugs that exert their effects by binding to vasopressin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of vasopressin receptors: V1a, V1b, and V2. The V1a receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction. The V1b receptor is predominantly located in the anterior pituitary and is involved in ACTH release. The V2 receptor is mainly expressed in the renal collecting ducts and mediates antidiuresis. The structurally related oxytocin (B344502) receptor can also be a target for some vasopressin analogues. The selectivity of these agonists for different receptor subtypes is crucial for their therapeutic application and side-effect profile.

Ornipressin ([Phe2,Orn8]vasotocin) is a synthetic analogue of vasopressin. This guide focuses on validating its in vitro selectivity for the V1a receptor in comparison to Arginine Vasopressin (AVP), the endogenous ligand, Terlipressin, and the highly selective agonist, Selepressin.

Comparative In Vitro Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of Ornipressin acetate (B1210297) and other vasopressin receptor agonists at human V1a, V1b, V2, and oxytocin (OT) receptors.

Table 1: Receptor Binding Affinity (Ki) in nM

CompoundV1a Receptor (nM)V1b Receptor (nM)V2 Receptor (nM)Oxytocin Receptor (nM)
This compound Not ReportedNot ReportedNot ReportedNot Reported
Arginine Vasopressin (AVP) ~1-5[1]~1-5~1-5~5-10[1]
Terlipressin 1229[2]Micromolar affinity[3]7637[2]Not Reported
Selepressin High AffinityLow AffinityVery Low AffinityNot Reported

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) in nM

CompoundV1a Receptor (nM)V1b Receptor (nM)V2 Receptor (nM)Oxytocin Receptor (nM)
This compound 0.697.50.4571
Arginine Vasopressin (AVP) ~0.5-2~0.5-2~0.2-1~2-10
Terlipressin Partial Agonist (Emax ~41-48%)[2][4]Full Agonist[3]Full Agonist[2][3][4]Not Reported
Selepressin Full Agonist[5]Not ReportedVirtually no activity[5]Not Reported

Note: A lower EC50 value indicates a higher potency. Emax represents the maximum functional response relative to the endogenous ligand.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to determine vasopressin receptor selectivity are provided below.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a, V1b, V2, or oxytocin receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to each well.

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Add the prepared cell membranes to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of unlabeled Arginine Vasopressin.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

1. Cell Preparation:

  • Seed CHO cells stably expressing the human V1a or V1b receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specific duration (e.g., 60 minutes) at 37°C.

  • Wash the cells to remove the excess dye.

2. Assay Procedure:

  • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add increasing concentrations of the test compound (e.g., this compound) to the wells.

  • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

  • The maximal response (Emax) can be expressed as a percentage of the response induced by a saturating concentration of the endogenous ligand, Arginine Vasopressin.

This assay measures the production of cyclic AMP, the second messenger for Gs-coupled receptors like the V2 receptor.

1. Cell Preparation:

  • Culture CHO cells stably expressing the human V2 receptor.

  • On the day of the assay, detach the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Assay Procedure:

  • Add the cell suspension to a 96-well plate.

  • Add increasing concentrations of the test compound (e.g., this compound).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.

  • Calculate the EC50 and Emax values as described for the calcium mobilization assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the V1a and V2 vasopressin receptors and the general experimental workflow for determining receptor selectivity.

G cluster_V1a V1a Receptor Signaling Agonist_V1a Ornipressin / AVP V1aR V1a Receptor Agonist_V1a->V1aR Gq_11 Gq/11 V1aR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_V1a Vasoconstriction Ca_release->Response_V1a PKC->Response_V1a

V1a Receptor Signaling Pathway

G cluster_V2 V2 Receptor Signaling Agonist_V2 Ornipressin / AVP V2R V2 Receptor Agonist_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Response_V2 Antidiuresis PKA->Response_V2

V2 Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for Receptor Selectivity start Select Vasopressin Receptor Agonists cell_culture Culture Cells Expressing Receptor Subtypes (V1a, V1b, V2, OT) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis ca_assay Calcium Mobilization Assay (V1a, V1b, OT) functional_assay->ca_assay camp_assay cAMP Accumulation Assay (V2) functional_assay->camp_assay ca_assay->data_analysis camp_assay->data_analysis comparison Compare Selectivity Profiles data_analysis->comparison

References

Ornipressin Acetate: A Comparative Analysis of its Cross-Reactivity with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ornipressin acetate's cross-reactivity with human vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OTR) receptors. The information presented is supported by experimental data to assist researchers in evaluating its suitability for various applications.

Quantitative Analysis of Receptor Activation

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, exhibits a distinct selectivity profile across the vasopressin and oxytocin receptor family. The following table summarizes the functional potency (EC50 values) of this compound at human V1a, V1b, V2, and oxytocin receptors, as determined by reporter gene expression assays in HEK293 or CHO-K1 cells.[1][2][3]

Receptor SubtypeCell LineAgonist Activity (EC50)Reference
Human Vasopressin V1a Receptor HEK2930.69 nM [1][2]
Rat Vasopressin V1a Receptor HEK2930.35 nM [3]
Human Vasopressin V1b Receptor Flp-In-2937.5 nM [1][2][3]
Human Vasopressin V2 Receptor HEK2930.45 nM [1][2][3]
Human Oxytocin Receptor (OTR) CHO-K171 nM [1][2][3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The data indicates that this compound is a potent agonist at the human V1a and V2 receptors, with sub-nanomolar efficacy.[1][2][3] Its potency at the V1b receptor is approximately 10-fold lower than at the V1a receptor, and its activity at the oxytocin receptor is significantly lower, demonstrating a clear selectivity profile.[1][2][3]

Signaling Pathways of Vasopressin Receptors

The differential effects of this compound are mediated through distinct G protein-coupled receptor (GPCR) signaling pathways upon binding to the respective vasopressin receptor subtypes.

V1a and V1b Receptor Signaling

The V1a and V1b vasopressin receptors are coupled to Gq/11 proteins.[4] Activation of these receptors by an agonist like Ornipressin initiates a signaling cascade through phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

V1_signaling Ornipressin This compound V1_Receptor V1a / V1b Receptor Ornipressin->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, ACTH release) Ca_Release->Cellular_Response PKC->Cellular_Response

V1a/V1b Receptor Signaling Pathway
V2 Receptor Signaling

In contrast, the V2 vasopressin receptor is coupled to the Gs protein.[4] Upon agonist binding, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels then activate protein kinase A (PKA), leading to downstream cellular responses, primarily related to water reabsorption in the kidneys.[7]

V2_signaling Ornipressin This compound V2_Receptor V2 Receptor Ornipressin->V2_Receptor Gs Gs V2_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response

V2 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for assessing the cross-reactivity of a compound like this compound at vasopressin and oxytocin receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human vasopressin (V1a, V1b, V2) or oxytocin receptors.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[8]

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard ligand.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Reporter Gene Assay)

This assay measures the functional potency (EC50) of a test compound by quantifying the activation of a downstream signaling pathway, often through the expression of a reporter gene like luciferase.

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293) in a 96-well plate.

  • Co-transfect the cells with a plasmid encoding the desired human receptor (V1a, V1b, V2, or OTR) and a reporter plasmid containing a response element linked to a reporter gene (e.g., luciferase). The response element should be specific to the signaling pathway of the receptor (e.g., CRE for V2, NFAT for V1a/V1b).

2. Assay Procedure:

  • After an appropriate incubation period to allow for receptor and reporter expression, replace the culture medium with a serum-free medium containing varying concentrations of the test compound (this compound).

  • Incubate the cells for a defined period (e.g., 6 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

3. Data Analysis:

  • Plot the reporter gene activity against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a test compound.

workflow cluster_assays Experimental Assays cluster_receptors Target Receptors Binding_Assay Radioligand Binding Assay (Competition) V1a V1a Binding_Assay->V1a V1b V1b Binding_Assay->V1b V2 V2 Binding_Assay->V2 OTR OTR Binding_Assay->OTR Functional_Assay Functional Assay (e.g., Reporter Gene) Functional_Assay->V1a Functional_Assay->V1b Functional_Assay->V2 Functional_Assay->OTR Data_Analysis Data Analysis (Ki and EC50 Determination) V1a->Data_Analysis V1b->Data_Analysis V2->Data_Analysis OTR->Data_Analysis Test_Compound Test Compound (this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay Selectivity_Profile Determine Selectivity Profile and Cross-Reactivity Data_Analysis->Selectivity_Profile

Cross-Reactivity Assessment Workflow

References

Comparative Analysis of Ornipressin Acetate and Norepinephrine in the Management of Septic Shock

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Septic shock, a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, necessitates the use of vasopressors to restore hemodynamic stability. For decades, norepinephrine (B1679862) has been the cornerstone of septic shock management. However, the exploration of alternative vasopressor agents with different mechanisms of action continues to be an area of active research. This guide provides a comparative overview of Ornipressin acetate (B1210297), a synthetic vasopressin analogue, and norepinephrine, the current standard of care, for the treatment of septic shock.

Executive Summary

Norepinephrine, a catecholamine, is the first-line vasopressor recommended by the Surviving Sepsis Campaign guidelines.[1] Its efficacy in increasing mean arterial pressure (MAP) through potent alpha-1 adrenergic receptor agonism is well-established through numerous clinical trials.[1][2][3] Ornipressin acetate, a synthetic analogue of vasopressin, exerts its vasoconstrictive effects primarily through the activation of V1a vasopressin receptors on vascular smooth muscle.[1][4][5] While preclinical data and studies on other vasopressin analogues suggest a potential role for Ornipressin in septic shock, there is a notable absence of direct head-to-head clinical trials comparing this compound with norepinephrine. This guide synthesizes the available evidence for both agents, including their mechanisms of action, hemodynamic effects, and relevant clinical data from studies on closely related compounds to provide a comprehensive comparative perspective.

Mechanism of Action

The distinct mechanisms of action of norepinephrine and this compound form the basis for their differing physiological effects.

Norepinephrine: As a catecholamine, norepinephrine primarily acts on adrenergic receptors.[6] Its therapeutic effect in septic shock is mainly attributed to its potent agonism of alpha-1 adrenergic receptors , leading to peripheral vasoconstriction and an increase in systemic vascular resistance (SVR), which in turn elevates MAP.[4][6] Norepinephrine also possesses modest beta-1 adrenergic receptor agonist activity, which can lead to an increase in cardiac contractility and heart rate.[4][6]

This compound: Ornipressin is a synthetic analogue of vasopressin and exerts its effects by binding to vasopressin receptors.[1][4] It has a particular affinity for V1a receptors located on vascular smooth muscle cells.[1][5] Activation of V1a receptors triggers a G-protein coupled signaling cascade that results in an increase in intracellular calcium concentration, leading to smooth muscle contraction and vasoconstriction.[1][4] Unlike norepinephrine, its action is independent of adrenergic pathways.

Signaling Pathway Diagrams

Norepinephrine_Signaling_Pathway NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Beta1 β1-Adrenergic Receptor NE->Beta1 Gq Gq protein Alpha1->Gq Gs Gs protein Beta1->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP AC->ATP cAMP cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca Vasoconstriction Vasoconstriction (↑ SVR, ↑ MAP) Ca->Vasoconstriction PKA Protein Kinase A cAMP->PKA CardiacContractility ↑ Cardiac Contractility ↑ Heart Rate PKA->CardiacContractility

Caption: Norepinephrine Signaling Pathway.

Ornipressin_Signaling_Pathway Ornipressin This compound V1a V1a Receptor Ornipressin->V1a Gq Gq protein V1a->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Vasoconstriction Vasoconstriction (↑ SVR, ↑ MAP) Ca->Vasoconstriction Preclinical_Workflow cluster_setup Model Induction cluster_monitoring Hemodynamic Monitoring cluster_intervention Intervention cluster_assessment Outcome Assessment Animal Large Animal Model (e.g., Porcine) CLP Cecal Ligation and Puncture (CLP) or Endotoxin Infusion Animal->CLP Induce Sepsis Instrumentation Arterial & Pulmonary Artery Catheters Measurements Baseline Hemodynamics (MAP, HR, CI, SVR) Instrumentation->Measurements Randomization Randomization Instrumentation->Randomization GroupNE Norepinephrine Infusion Randomization->GroupNE GroupOA This compound Infusion Randomization->GroupOA Placebo Placebo Control Randomization->Placebo HemoData Continuous Hemodynamic Data Collection GroupNE->HemoData GroupOA->HemoData Placebo->HemoData LabData Serial Blood Sampling (Lactate, Cytokines, Renal/Liver function) Survival Survival Analysis

References

A Comparative Guide to the Purity and Activity of Synthetic Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of synthetic Ornipressin acetate (B1210297), a potent vasopressin analogue, comparing its purity and biological activity with relevant alternatives. Experimental data is presented to support the comparison, along with detailed protocols for the analytical and functional assays cited.

Introduction to Ornipressin and its Analogues

Ornipressin is a synthetic analogue of vasopressin, a neurohypophysial hormone that plays a crucial role in regulating blood pressure and kidney function.[1] Structurally, Ornipressin differs from the endogenous human vasopressin (Arginine Vasopressin, AVP) by the substitution of arginine at position 8 with ornithine. This modification confers altered selectivity and potency towards the vasopressin receptors. The primary clinical application of Ornipressin is as a vasoconstrictor to control local bleeding during surgical procedures.

For a comprehensive evaluation, this guide compares Ornipressin acetate with two key alternatives:

  • Terlipressin: A long-acting prodrug of lysine (B10760008) vasopressin, another synthetic analogue. It is used in the management of septic shock and variceal bleeding.

  • Vasopressin (Arginine Vasopressin): The endogenous hormone, used therapeutically for conditions like diabetes insipidus and vasodilatory shock.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of synthetic peptides is a critical parameter ensuring their safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Ornipressin and its analogues.

Table 1: Comparison of Purity for this compound and Alternatives

CompoundPurity SpecificationHPLC Method Highlights
This compound ≥98%[2]C18 column, acetonitrile/water with TFA gradient
Terlipressin >99.7%C18 column, acetonitrile/phosphate buffer gradient
Vasopressin As per USP monographC18 column, acetonitrile/phosphate buffer gradient

Biological Activity Assessment

The primary biological activity of Ornipressin and its analogues is mediated through their interaction with vasopressin receptors, particularly the V1a receptor, which is responsible for vasoconstriction.

In Vitro Activity: V1a Receptor Activation

The potency of these peptides is commonly determined by in vitro assays that measure their ability to activate the V1a receptor. A widely used method is the reporter gene assay in a cell line stably expressing the human V1a receptor.

Table 2: Comparison of In Vitro Activity at the V1a Receptor

CompoundEC50 (V1a Receptor)Assay System
Ornipressin 0.69 nMHEK293 cells with reporter gene[3]
Terlipressin Not widely reported-
Vasopressin Potent agonistVarious cell-based assays
In Vivo Activity: Vasopressor Effect

The physiological effect of these peptides is assessed by measuring their ability to increase blood pressure in animal models, typically rats.

Table 3: Comparison of In Vivo Vasopressor Activity

CompoundEffective DoseAnimal Model
Ornipressin Increases arterial blood pressure at 0.1 nmol/kgRats[3]
Terlipressin Vasoactive drug to manage low blood pressure-
Vasopressin Potent vasopressorRats

Experimental Protocols

Purity Determination by RP-HPLC

This protocol is a general method for the purity assessment of synthetic peptides like this compound and can be adapted for its analogues.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthetic Peptide Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Workflow for HPLC Purity Assessment.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

V1a Receptor Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to determine the potency of Ornipressin and its analogues in activating the V1a receptor.

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Cells HEK293 cells expressing V1a Receptor & Reporter Gene Seeding Seed cells in 96-well plate Cells->Seeding Dilution Prepare serial dilutions of test compounds Addition Add compounds to cells Dilution->Addition Incubation Incubate Addition->Incubation Lysis Cell Lysis Incubation->Lysis Substrate Add Reporter Substrate Lysis->Substrate Luminescence Measure Luminescence Substrate->Luminescence EC50 Calculate EC50 Luminescence->EC50

Caption: V1a Receptor Reporter Gene Assay Workflow.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human V1a receptor and a luciferase reporter gene under the control of a response element sensitive to V1a receptor activation.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound, Terlipressin, and Vasopressin in a suitable assay buffer.

    • Replace the cell culture medium with the compound dilutions and incubate for a defined period (e.g., 6 hours).

    • Lyse the cells and add the luciferase substrate.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Vasopressor Assay in Rats

This protocol outlines the measurement of the vasopressor effect of Ornipressin and its analogues in anesthetized rats.

Blood_Pressure_Assay_Workflow cluster_animal_prep Animal Preparation cluster_measurement Blood Pressure Measurement cluster_analysis Data Analysis Rat Anesthetized Rat Cannulation Cannulate carotid artery and jugular vein Rat->Cannulation Transducer Connect to Pressure Transducer Cannulation->Transducer Baseline Record Baseline Blood Pressure Transducer->Baseline Injection Administer test compound (i.v.) Baseline->Injection Recording Record Blood Pressure Response Injection->Recording Data Blood Pressure Data Recording->Data Analysis Calculate change in Mean Arterial Pressure Data->Analysis

Caption: In Vivo Vasopressor Assay Workflow.

Methodology:

  • Animal Preparation:

    • Anesthetize a male Wistar rat with a suitable anesthetic (e.g., urethane).

    • Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

  • Blood Pressure Recording:

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

    • Allow the animal to stabilize and record a baseline mean arterial pressure (MAP).

  • Drug Administration and Measurement:

    • Administer a bolus injection of the test compound (Ornipressin, Terlipressin, or Vasopressin) via the venous cannula.

    • Continuously record the blood pressure response until it returns to baseline.

  • Data Analysis:

    • Calculate the maximum change in MAP from the baseline for each dose of the compound.

V1a Receptor Signaling Pathway

The vasoconstrictor effects of Ornipressin and its analogues are initiated by the activation of the V1a receptor, a G-protein coupled receptor (GPCR). The binding of the agonist to the V1a receptor triggers a downstream signaling cascade.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction phosphorylates targets Ornipressin Ornipressin Ornipressin->V1aR binds

Caption: V1a Receptor Signaling Pathway.

Upon agonist binding, the V1a receptor activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.

Conclusion

Synthetic this compound demonstrates high purity (≥98%) and potent activity as a V1a receptor agonist, comparable to the endogenous hormone vasopressin. Its primary alternative, Terlipressin, offers the advantage of a longer duration of action. The choice between these agents will depend on the specific research or clinical application, considering factors such as required duration of action and desired potency. The provided experimental protocols offer a robust framework for the in-house assessment and comparison of these and other vasopressin analogues.

References

Ornipressin Acetate: A Comparative Guide to its Vasoconstrictive Effects and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, has been utilized for its potent vasoconstrictive properties in various clinical settings, primarily for local hemostasis and the management of hypotension. This guide provides a comparative analysis of the effects of Ornipressin acetate across different studies, focusing on the reproducibility of its vasoconstrictive and hemodynamic effects. We present quantitative data from multiple studies, detail the experimental protocols, and compare its performance with other vasoactive agents.

Hemodynamic and Vasoconstrictive Effects of this compound

This compound exerts its effects primarily through the activation of vasopressin V1a receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to vasoconstriction.[1][2] The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: Dose-Response of this compound on Cutaneous Vasoconstriction in Humans
Ornipressin Concentration (U/mL)Mean Reduction in Capillary Flux (%)Observations
10⁻⁴Effective vasoconstriction observed-
10⁻³ - 10⁻¹Most effective concentration range for reducing capillary flux (inter-individual variability)-
10⁻² - 10⁻¹Largest constrictor effectShortest latency of vasoconstriction
10⁰Less effective in reducing capillary fluxCaused reddening in the center of the injection site

Data extracted from a study on 30 volunteers who received intradermal injections of Ornipressin.[3]

Table 2: Systemic Hemodynamic Effects of this compound in an Animal Model (Canine)
Hemodynamic ParameterMaximum Change from Baseline
Systolic Arterial Pressure+33%
Diastolic Arterial Pressure+39%
Cardiac Output-44%
Total Peripheral Resistance+159%
Myocardial Blood Flow-32%
Coronary Vascular Resistance+112%

Data from a study in nine anesthetized mongrel dogs following a bolus injection of 0.03 U/kg Ornipressin.[4]

Table 3: Clinical Efficacy of this compound in Anesthesia-Induced Hypotension
Treatment GroupTime to Restore Arterial Blood Pressure (minutes)Effective Dose
Ornipressin8 ± 22 IU/h (in 11 of 15 patients)
Norepinephrine (B1679862)7 ± 3Started at 0.04 µg/kg/min
Dopamine11 ± 3Started at 2 µg/kg/min

Data from a randomized, double-blinded study in 60 patients undergoing intestinal surgery with combined general/epidural anesthesia.[5]

Comparison with Alternative Vasoconstrictors

Ornipressin has been compared to other vasoconstrictors, notably adrenaline (epinephrine) for local hemostasis and norepinephrine for managing systemic hypotension.

Table 4: Comparison of Ornipressin and Adrenaline for Local Vasoconstriction in Surgery
FeatureOrnipressinAdrenaline (Epinephrine)
Primary Use in Study Local vasoconstriction in cleft-lip-and-palate surgeryLocal vasoconstriction in cleft-lip-and-palate surgery
Advised Latent Period 3 - 5 minutesNot specified in abstract
Systemic Effects Can cause increases in blood pressure and peripheral vascular resistance, with a reduction in cardiac output.[6]Not detailed in abstract
Arrhythmogenic Potential Considered to have no arrhythmogenic effects in the presence of inhalational anesthetics.[6]Not detailed in abstract

Information based on a comparative study with a focus on surgical applications.[7]

Table 5: Comparison of Vasopressin Analogues and Norepinephrine in Perioperative Hypotension and Septic Shock
ComparisonStudy PopulationKey Findings
Ornipressin vs. Norepinephrine Perioperative Hypotension (1 trial included in a systematic review)No significant difference in all-cause mortality.[8] Vasopressin and norepinephrine restored mean arterial blood pressure with no significant differences.[8]
Vasopressin vs. Norepinephrine Septic ShockNo significant difference in 28-day or 90-day mortality rates.[9] Combination of vasopressin and norepinephrine significantly improves hemodynamic parameters but does not reduce mortality.[10]
Terlipressin (B549273) vs. Norepinephrine Hepatorenal Syndrome-Acute Kidney InjuryNumerically higher rates of HRS reversal and short-term survival with terlipressin, though not statistically significant.[11][12]

Data from systematic reviews and meta-analyses.

Reproducibility of this compound Effects

The reproducibility of this compound's effects can be assessed by comparing findings across different studies.

  • Local Vasoconstriction: The dose-response relationship for cutaneous vasoconstriction appears reproducible in principle, with maximal effects generally observed at concentrations between 10⁻³ and 10⁻¹ U/mL.[3] However, the optimal concentration for hemostasis in surgical settings may vary, with some studies suggesting a lower concentration of 10⁻² U/mL to minimize side effects.[3] The advised latent period of 3-5 minutes for local vasoconstriction is a consistent recommendation.[7]

  • Systemic Hemodynamic Effects: The systemic effects of Ornipressin, characterized by a significant increase in blood pressure and peripheral resistance accompanied by a decrease in cardiac output, are consistently reported in both animal and human studies.[4][6] A prospective study in 169 patients undergoing surgery with local infiltration of Ornipressin observed a moderate increase in blood pressure in 43% of patients, with a more significant increase (30-70 mmHg) in 10% of patients.[13] This highlights a degree of inter-individual variability in the systemic response.

  • Adverse Effects: The potential for cardiovascular side effects, including increased blood pressure, bradycardia, and myocardial ischemia, is a recurring theme across multiple reports.[1][14] The incidence and severity of these effects are noted to be associated with age, pre-existing cardiovascular conditions, and the administered dosage.[13]

Experimental Protocols

Dose-Response Study of Cutaneous Vasoconstriction
  • Objective: To determine the vasoconstrictor potency of different concentrations of Ornipressin in human skin.[3]

  • Subjects: 30 healthy volunteers.[3]

  • Methodology:

    • The basal cutaneous blood flow in a test field was enhanced with 1% histamine.

    • Subjects received intradermal injections (50 µL) of five different concentrations of Ornipressin (10⁻⁴ to 10⁰ U/mL in 0.9% saline) and a saline control.[3]

    • Capillary flux was measured using laser Doppler flowmetry.[3]

    • The size of the resulting pallor was also determined.[3]

Study of Hemodynamic Effects in an Animal Model
  • Objective: To investigate the effects of Ornipressin on systemic and coronary hemodynamics.[4]

  • Subjects: Nine anesthetized mongrel dogs.[4]

  • Methodology:

    • Anesthesia was administered using N₂O/O₂ and enflurane.[4]

    • Intravascular pressures, left ventricular pressure change (dP/dt), cardiac output (thermodilution), and coronary sinus blood flow were monitored.[4]

    • A bolus injection of Ornipressin (0.03 U/kg) was administered.[4]

    • Hemodynamic changes were measured for 90 minutes at fixed time intervals.[4]

Clinical Trial for Anesthesia-Induced Hypotension
  • Objective: To evaluate the efficacy and side effect profile of a small dose of Ornipressin to reverse hypotension associated with combined general/epidural anesthesia.[5]

  • Subjects: 60 patients undergoing intestinal surgery.[5]

  • Methodology:

    • An epidural catheter was placed at the T7-8 vertebral interspace.

    • When a 20% reduction in baseline arterial blood pressure occurred, patients were randomly assigned to receive dopamine, norepinephrine, or Ornipressin in a double-blinded manner.[5]

    • Ornipressin was started at a rate of 1 IU/h.[5]

    • Routine monitoring, S-T segment analysis, arterial lactacidemia, and gastric tonometry were performed.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Ornipressin_Signaling Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates Ca_concentration ↑ Intracellular Ca²⁺ Ca_release->Ca_concentration Contraction Smooth Muscle Contraction Ca_concentration->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: this compound signaling cascade via the V1a receptor.

Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow start Start: Recruit Volunteers histamine Enhance Basal Blood Flow (1% Histamine) start->histamine injection Intradermal Injection (Ornipressin Concentrations & Control) histamine->injection measurement Measure Vasoconstriction injection->measurement doppler Laser Doppler Flowmetry (Capillary Flux) measurement->doppler pallor Measure Pallor Size measurement->pallor analysis Data Analysis doppler->analysis pallor->analysis conclusion Conclusion on Dose-Efficacy analysis->conclusion

Caption: Workflow for a cutaneous vasoconstriction dose-response study.

Logical Flow for Clinical Comparison of Vasopressors

Vasopressor_Comparison_Logic patient_pop Define Patient Population (e.g., Perioperative Hypotension) randomization Randomization patient_pop->randomization group_a Treatment Group A (this compound) randomization->group_a group_b Treatment Group B (Alternative Vasopressor) randomization->group_b treatment Administer Treatment per Protocol group_a->treatment group_b->treatment outcomes Measure Primary & Secondary Outcomes (e.g., Blood Pressure, Mortality, Adverse Events) treatment->outcomes analysis Statistical Analysis outcomes->analysis conclusion Compare Efficacy and Safety analysis->conclusion

Caption: Logical workflow for a randomized controlled trial comparing vasopressors.

References

Benchmarking Ornipressin Acetate Against Novel Vasoconstrictor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ornipressin acetate (B1210297) with a selection of novel vasoconstrictor agents, namely Endothelin-1 (B181129), Urotensin-II, and Neuropeptide Y. The information presented is collated from preclinical and in vitro studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Comparative Data on Vasoconstrictor Potency

The following table summarizes the vasoconstrictor potency of Ornipressin acetate and the selected novel agents. It is important to note that the data are derived from various studies employing different isolated tissues and experimental conditions. Therefore, a direct comparison should be made with caution. The potency is expressed as pEC50 (-logEC50 M), where a higher value indicates greater potency.

AgentReceptor(s)Tissue PreparationpEC50 / EC50Reference(s)
This compound V1aHuman Renal ArteryEC50: 0.91 nM[1]
HEK293 cells (human V1a)EC50: 0.69 nM[2]
Endothelin-1 (ET-1) ETA, ETBHuman Subcutaneous Resistance ArteriesEC50: 1.6 nM[3]
Human Coronary ArteryEC50: ~0.1-0.5 nM[4]
Porcine Coronary ArteryEC50: 0.4 nM[5]
Urotensin-II (U-II) UTHuman Coronary, Mammary, Radial ArteriesEC50: ~0.1–0.5 nM[4]
Rat Thoracic AortaEC50: 1.13 nM[3]
Rat Main Pulmonary ArterypEC50: 8.55[6]
Neuropeptide Y (NPY) Y1, Y2, Y5Human Small Abdominal ArteriesEC50: 10.3 nM[7]
Human Pial ArteriesEC50: 7.6 nM[8]

Signaling Pathways and Mechanisms of Action

The vasoconstrictor effects of these agents are mediated through distinct signaling pathways upon binding to their respective G protein-coupled receptors (GPCRs) on vascular smooth muscle cells.

This compound

This compound, a synthetic analog of vasopressin, exerts its vasoconstrictive effects primarily through the V1a receptor.[9] Activation of the V1a receptor, which is coupled to Gq/11 protein, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction and vasoconstriction.

Ornipressin_Signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release SR->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction PKC->Contraction

This compound Signaling Pathway
Novel Vasoconstrictor Agents

Endothelin-1 (ET-1): ET-1 is a potent vasoconstrictor that acts through two receptor subtypes, ETA and ETB, on vascular smooth muscle cells. Both receptors are coupled to Gq/11 proteins, initiating a similar PLC-IP3-DAG cascade as Ornipressin, leading to an increase in intracellular Ca2+ and vasoconstriction.

Endothelin1_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq11 Gq/11 ETAR->Gq11 activates ETBR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Contraction Vasoconstriction DAG->Contraction Ca2_release Ca2+ Release SR->Ca2_release Ca2_release->Contraction

Endothelin-1 Signaling Pathway

Urotensin-II (U-II): U-II is considered one of the most potent endogenous vasoconstrictors and mediates its effects through the G protein-coupled receptor, UT. Similar to Ornipressin and ET-1, the UT receptor is coupled to Gq/11, leading to the activation of PLC and the subsequent increase in intracellular Ca2+ that drives vasoconstriction.

UrotensinII_Signaling UII Urotensin-II (U-II) UTR UT Receptor UII->UTR Gq11 Gq/11 UTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Contraction Vasoconstriction DAG->Contraction Ca2_release Ca2+ Release SR->Ca2_release Ca2_release->Contraction

Urotensin-II Signaling Pathway

Neuropeptide Y (NPY): NPY is a sympathetic co-transmitter that induces vasoconstriction primarily through Y1 receptors on vascular smooth muscle cells. The Y1 receptor is also coupled to Gq/11 proteins, activating the PLC-IP3-DAG pathway and increasing intracellular Ca2+, which results in vasoconstriction.

NeuropeptideY_Signaling NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Gq11 Gq/11 Y1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Contraction Vasoconstriction DAG->Contraction Ca2_release Ca2+ Release SR->Ca2_release Ca2_release->Contraction

Neuropeptide Y Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize and compare vasoconstrictor agents are provided below.

Protocol 1: Isolated Rat Aortic Ring Vasoconstriction Assay

This protocol describes the measurement of isometric tension in isolated rat aortic rings to assess and compare the vasoconstrictor effects of different agents.

1. Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Test vasoconstrictor agents (this compound, ET-1, U-II, NPY)

  • Potassium Chloride (KCl) solution (80 mM in Krebs-Henseleit)

  • Phenylephrine (B352888) (for viability testing)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

2. Procedure:

  • Tissue Preparation: Euthanize the rat via an approved method. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[10] Gently remove adhering connective and adipose tissue. To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a fine wire. Cut the aorta into rings of approximately 4 mm in length.[4]
  • Mounting: Mount the aortic rings in the isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
  • Equilibration and Viability Check: Apply a resting tension of 1.5-2.0 grams to each ring and allow it to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes. After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl. For endothelium-intact rings, after washing out the KCl, pre-contract the rings with phenylephrine (1 µM) and then assess endothelium integrity by adding acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates an intact endothelium.
  • Experimental Protocol: After washing out the test agents and allowing the rings to return to baseline, add cumulative concentrations of the test vasoconstrictor agent (e.g., 1 nM to 10 µM) to the organ bath. Record the isometric tension generated at each concentration until a stable plateau is reached. At the end of the experiment, add 80 mM KCl to determine the maximal contractile response of the tissue.
  • Data Analysis: Express the contractile response to the test agent as a percentage of the maximal contraction induced by 80 mM KCl. Construct concentration-response curves and calculate the pEC50 and Emax values for each agent.

A[label="Aorta\nIsolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Ring\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Mounting in\nOrgan Bath", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Equilibration &\nViability Test", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cumulative Drug\nAddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Record Isometric\nTension", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(pEC50, Emax)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Isolated Aortic Ring Assay Workflow
Protocol 2: V1a Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of unlabeled ligands for the V1a receptor, which is the primary target of this compound.

1. Materials:

  • Cell membranes from CHO cells stably expressing the human V1a receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test compounds (unlabeled this compound and other vasoconstrictors).

  • Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled AVP.

  • Filtration system: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.

2. Procedure:

  • Incubation: In a 96-well plate, add the cell membranes (e.g., 10-20 µg protein per well), the radioligand ([3H]-AVP at a concentration near its Kd), and varying concentrations of the unlabeled test compound. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled AVP.
  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[11]
  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A[label="Prepare Reagents:\nMembranes, Radioligand,\nTest Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Incubate at\nControlled Temp", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Rapid Vacuum\nFiltration", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wash Filters", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Scintillation\nCounting", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Analysis\n(IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Radioligand Binding Assay Workflow

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides essential, procedural information for the proper disposal of ornipressin (B549295) acetate (B1210297), a synthetic peptide derivative of vasopressin, ensuring the protection of personnel and the environment. While ornipressin acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established disposal protocols is critical to prevent environmental contamination and maintain regulatory compliance.[1]

Core Principles of this compound Disposal

The disposal of this compound, as with many peptide-based compounds, is governed by a hierarchy of regulations and best practices. Key considerations include federal and state environmental protection laws, as well as institution-specific guidelines. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) office to ensure adherence to all applicable protocols.[2][3]

Procedural Workflow for this compound Disposal

The following step-by-step process outlines the recommended procedures for the disposal of this compound in various forms.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is the first and most critical step in the disposal process.

  • Solid this compound Waste: This category includes expired or unused lyophilized powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and empty vials.

  • Liquid this compound Waste: This includes prepared solutions of this compound in aqueous buffers or organic solvents (e.g., DMSO).[4]

  • Sharps Waste: Needles and syringes used for the handling or administration of this compound solutions must be segregated into designated sharps containers.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers to prevent accidental mixing with other waste streams and to ensure proper handling by disposal personnel.

  • Solid Waste: Collect in a designated, sealable container clearly labeled "this compound Waste (Solid)" or as per your institution's guidelines.

  • Liquid Waste: Use a separate, leak-proof container for liquid waste. The container should be clearly labeled with the contents, including the name "this compound," the solvent(s) used, and an approximate concentration.

  • Color-Coding: Follow your institution's color-coding system for pharmaceutical waste. Non-hazardous pharmaceutical waste is often collected in blue or white containers, while hazardous waste is typically placed in black containers.

Step 3: Final Disposal Pathway

The final disposal route for this compound waste will be determined by its classification as non-hazardous and your institution's specific procedures.

  • Consult EHS: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and state regulations.

  • Non-Hazardous Waste Incineration: For non-hazardous pharmaceutical waste, incineration by a licensed facility is a common and recommended disposal method.[3] This ensures the complete destruction of the compound.

  • Prohibited Disposal Methods:

    • Do Not Sewer: Do not dispose of this compound, either in solid or liquid form, down the drain.[1] This can introduce the active compound into waterways, potentially harming aquatic life.[5]

    • Avoid Household Waste for Laboratory Quantities: While the Safety Data Sheet (SDS) may suggest that small quantities can be disposed of with household waste, this is not an appropriate practice for a laboratory setting.[1] Laboratory waste must be handled according to institutional protocols.

Quantitative Data Summary

At present, there is a lack of specific quantitative data regarding disposal limits or environmental concentrations for this compound. The available safety information focuses on its non-hazardous classification.

ParameterValueSource
GHS Hazard Classification Not ClassifiedCayman Chemical SDS[1]
NFPA Health Rating 0Cayman Chemical SDS[1]
NFPA Fire Rating 0Cayman Chemical SDS[1]
NFPA Reactivity Rating 0Cayman Chemical SDS[1]

Experimental Protocols

As direct experimental protocols for the disposal of this compound are not publicly available, the following best-practice methodologies are derived from general guidelines for peptide and non-hazardous pharmaceutical waste disposal.

Protocol for Disposal of Solid this compound Waste
  • Personnel Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.

  • Waste Collection: Place all solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, empty vials) into a designated, sealable waste container.

  • Labeling: Clearly label the container with "this compound Waste (Solid)" and any other information required by your institution.

  • Storage: Store the sealed container in a designated waste accumulation area, away from general laboratory traffic.

  • Disposal Request: Arrange for pickup and disposal by your institution's hazardous waste or EHS department.

Protocol for Disposal of Liquid this compound Waste
  • Personnel Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. If working with volatile organic solvents, perform transfers in a chemical fume hood.

  • Waste Collection: Pour all liquid waste containing this compound into a designated, leak-proof waste container. Do not mix with other incompatible waste streams.

  • Labeling: Label the container with "this compound Waste (Liquid)," the solvent composition (e.g., "in PBS pH 7.2" or "in DMSO"), and the estimated concentration.

  • Storage: Securely cap the container and store it in a designated liquid waste accumulation area, ensuring secondary containment is in place to prevent spills.

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for disposal, providing them with the full details of the waste contents.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Step 1: Identify Waste Form start->identify solid Solid Waste (Powder, Vials, Contaminated PPE) identify->solid Solid liquid Liquid Waste (Solutions in Buffers or Solvents) identify->liquid Liquid sharps Sharps Waste (Needles, Syringes) identify->sharps Sharps collect_solid Step 2: Collect in Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid Step 2: Collect in Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid collect_sharps Step 2: Place in Designated Sharps Container sharps->collect_sharps consult_ehs Step 3: Consult Institutional EHS for Disposal Protocol collect_solid->consult_ehs collect_liquid->consult_ehs collect_sharps->consult_ehs incinerate Arrange for Disposal via Licensed Incineration Facility consult_ehs->incinerate EHS Approved prohibited Prohibited: Do NOT Dispose Down Drain or in General Trash consult_ehs->prohibited end End: Compliant Disposal incinerate->end

Caption: Decision workflow for this compound waste disposal.

cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Pathway solid_waste Solid Waste Expired Powder Contaminated PPE Empty Vials solid_container Solid Waste Container Sealable & Labeled 'this compound Waste' solid_waste->solid_container liquid_waste Liquid Waste Aqueous Solutions Organic Solvent Solutions liquid_container Liquid Waste Container Leak-Proof & Labeled 'this compound, Solvent, Conc.' liquid_waste->liquid_container ehs_consult Consult EHS Adhere to Institutional & Local Regulations solid_container->ehs_consult liquid_container->ehs_consult incineration Incineration Preferred Method for Non-Hazardous Pharma Waste ehs_consult->incineration

Caption: Procedural flow for this compound disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.